Phellochin
Description
Properties
Molecular Formula |
C31H52O4 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20-,21-,23+,24-,26-,29+,30-,31+/m0/s1 |
InChI Key |
OCURJKDUYAFAQG-PVZPVLANSA-N |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Composition of Phellodendron amurense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a rich history in traditional medicine, particularly in East Asia. Its bark, Cortex Phellodendri, is a source of a diverse array of bioactive compounds that have garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides an in-depth analysis of the chemical composition of Phellodendron amurense, detailing the major classes of compounds, their quantitative analysis, and the experimental protocols for their identification and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by P. amurense constituents, offering valuable insights for drug discovery and development.
Chemical Composition: A Quantitative Overview
The chemical landscape of Phellodendron amurense is dominated by several classes of bioactive compounds, with alkaloids being the most prominent. However, the bark and other parts of the plant also contain significant quantities of limonoids, flavonoids, lignans, and phenolic acids, each contributing to its overall pharmacological profile.
Table 1: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark
| Alkaloid | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Berberine | 2.44 ± 0.22 | HPLC-DAD | [[“]] |
| Palmatine | Present (quantification varies) | HPLC | [2] |
| Jatrorrhizine | Present (quantification varies) | HPLC | [2][3] |
| Phellodendrine | Present (quantification varies) | HPLC | [3] |
| Magnoflorine | Present (quantification varies) | HPLC | [3] |
| Berbamine | Present (quantification varies) | HPLC-DAD | [4] |
Table 2: Quantitative Analysis of Major Limonoids in Phellodendron amurense
| Limonoid | Plant Part | Concentration (ppm) | Analytical Method | Reference |
| Limonin | Bark | 6760 | HPLC | [5] |
| Obacunone | Bark | 1240 | HPLC | [5] |
| Nomilin | Bark | 270 | HPLC | [5] |
| Limonin | Seeds | 1950 | HPLC | [5] |
| Obakunone | Seeds | 20 | HPLC | [5] |
| Limonin 17-β-D-glucopyranoside | Seeds | 820 | HPLC | [5] |
| Obakunone 17-β-D-glucopyranoside | Seeds | 1360 | HPLC | [5] |
Table 3: Quantitative Analysis of Polyphenols and Other Compounds in Phellodendron amurense Bark Extract
| Compound/Class | Concentration (mg/g of extract) | Analytical Method | Reference |
| Total Polyphenol Content (TPC) | Varies with extraction method | Spectrophotometry | [4] |
| Gallic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| 4-Hydroxybenzoic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| Caffeic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| Ferulic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| 3-O-feruloylquinic acid | Present | HPLC-DAD-ESI-MS/MS | [6] |
| 4-O-feruloylquinic acid | Present | HPLC-DAD-ESI-MS/MS | [6] |
| Syringin | Present | HPLC-DAD-ESI-MS/MS | [6] |
Experimental Protocols
Accurate and reproducible analysis of the chemical constituents of Phellodendron amurense is paramount for research and quality control. This section provides detailed methodologies for the extraction and analysis of the major compound classes.
Protocol 1: Extraction and HPLC Analysis of Alkaloids
This protocol is designed for the simultaneous determination of major alkaloids in P. amurense bark.[7]
1. Extraction:
-
Accurately weigh 3.0 g of air-dried, crushed P. amurense bark powder.
-
Add 30 mL of methanol (B129727) and perform reflux extraction for 30 minutes.
-
Repeat the extraction process once more with fresh methanol.
-
Combine the two extracts and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 25 mL of water and perform liquid-liquid extraction three times with 25 mL of ethyl acetate (B1210297) each time.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Dissolve the final residue in methanol and dilute to a final volume of 5 mL in a volumetric flask.
2. HPLC-DAD Analysis:
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
-
Column: TSKgel ODS-100S column (4.6 mm i.d. × 25 cm, 5.0 μm) or equivalent.[8]
-
Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (Solvent B).[2][8]
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
Protocol 2: Extraction and HPLC Analysis of Flavonoids
This protocol provides a general framework for the analysis of flavonoids in plant materials, which can be adapted for P. amurense.[9][10]
1. Extraction:
-
Weigh approximately 500 mg of finely ground plant material.
-
Add 10 mL of 70% methanol.
-
Perform ultrasonic extraction in a water bath at 80°C for 5 hours.[9]
-
Centrifuge the extract at 3000 rpm and filter through a 0.22 µm membrane filter.[9]
2. HPLC-DAD Analysis:
-
HPLC System: Agilent 1200 series or equivalent with a DAD.
-
Column: Zorbax SB-C18 column (4.6 mm × 150 mm, 3.5 μm) or equivalent.[9]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[9]
-
Gradient Program:
-
Flow Rate: 0.25 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 280 nm and 365 nm.[9]
-
Injection Volume: 4 µL.[9]
Protocol 3: GC-MS Analysis of Essential Oils
This protocol is suitable for the qualitative and quantitative analysis of volatile compounds in P. amurense.
1. Sample Preparation:
-
Dilute the essential oil sample with a suitable solvent such as hexane (B92381) or ethanol.
2. GC-MS Analysis:
-
GC-MS System: Agilent 6890 GC with 5977C MSD or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 65 kPa.
-
Injection Volume: 1 µL with a split ratio of 1:25.
-
Oven Temperature Program:
-
Initial temperature of 60°C.
-
Ramp up to 240°C at a rate of 3°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Component Identification: Compare mass spectra with NIST and Wiley libraries.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of Phellodendron amurense are attributed to the modulation of various cellular signaling pathways. Key among these are the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Extracts from P. amurense and its isolated compounds, particularly berberine, have been shown to inhibit the activation of this pathway.[11] The proposed mechanism involves the inhibition of IκBα (inhibitor of NF-κB) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits. This leads to a downstream reduction in the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, and apoptosis. P. amurense extract has been demonstrated to attenuate the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK, in response to inflammatory stimuli.[12] By inhibiting the activation of these kinases, P. amurense can suppress the downstream signaling events that lead to the expression of inflammatory mediators and cell cycle progression.
Conclusion
Phellodendron amurense is a rich source of a wide variety of bioactive compounds with significant therapeutic potential. This technical guide has provided a detailed overview of its chemical composition, with quantitative data and established analytical protocols to aid in further research and development. The elucidation of its effects on key signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its traditional uses and opens avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further investigation into the synergistic effects of its complex chemical matrix and the precise molecular targets of its individual constituents will continue to be a fertile area of research.
References
- 1. consensus.app [consensus.app]
- 2. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 5. [Limonoids in Phellodendron amurense (Kihada)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Method for Simultaneous Determination of Phenolic Acids, Alkaloids and Limonoids in Phellodendri Amurensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Frontiers | Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense [frontiersin.org]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioactive Compounds in Amur Cork Tree (Phellodendron amurense) Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bark of the Amur Cork Tree, Phellodendron amurense, is a prominent herb in traditional medicine, where it has been utilized for centuries to treat a variety of ailments. Modern scientific inquiry has identified a rich array of bioactive compounds within the bark, primarily isoquinoline (B145761) alkaloids and limonoids, which are responsible for its diverse pharmacological effects. This technical guide provides a comprehensive overview of these compounds, their quantitative analysis, detailed experimental protocols for their extraction and characterization, and an exploration of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Bioactive Compounds in Phellodendron amurense Bark
The bark of the Amur Cork Tree is a rich source of various bioactive compounds, with alkaloids being the most prominent class. Other significant constituents include limonoids, phenolic compounds, and steroids.[1]
Major Bioactive Alkaloids
The primary alkaloids responsible for the therapeutic properties of P. amurense bark are protoberberine-type isoquinoline alkaloids. The most abundant and extensively studied of these is berberine (B55584) , followed by palmatine and jatrorrhizine . Other alkaloids present in smaller quantities include phellodendrine, magnoflorine, and candicine.
Other Bioactive Constituents
Beyond alkaloids, the bark contains other important bioactive molecules:
-
Limonoids: Compounds such as obacunone (B191991) and limonin (B1675406) contribute to the bark's biological activity.[2]
-
Phenolic Compounds: These include phenolic acids and flavonoids, which possess antioxidant properties.[3]
-
Triterpenoids and Steroids: A variety of these compounds have also been identified.[3]
Quantitative Analysis of Bioactive Compounds
The concentration of bioactive compounds in P. amurense bark can vary depending on factors such as the geographical origin, age of the tree, and the time of harvest. Several studies have quantified the major alkaloids and other compounds, and a summary of these findings is presented below.
| Compound | Concentration Range (mg/g of dry bark) | Reference(s) |
| Berberine | 2.44 - 103.12 | [4][5][6] |
| Palmatine | 1.25 | [4] |
| Jatrorrhizine | Not specified in provided abstracts | |
| Phellodendrine | 24.41 | [4] |
| Obacunone | Not specified in provided abstracts | |
| Gallic Acid | 0.10 | [5][6] |
| 4-hydroxybenzoic acid | 0.38 | [5][6] |
Table 1: Quantitative data of major bioactive compounds in Phellodendron amurense bark.
| Compound | Average Recovery (%) | Reference(s) |
| Jatrorrhizine | 98.94 | [7][8][9][10] |
| Palmatine | 101.17 | [7][8][9][10] |
| Berberine | 96.22 | [7][8][9][10] |
| Obacunone | 98.90 | [7][8][9][10] |
Table 2: Average recovery rates of key compounds using HPLC.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of bioactive compounds from P. amurense bark, as well as a general workflow for pharmacological assessment.
Extraction of Bioactive Alkaloids
A common and efficient method for extracting alkaloids from P. amurense bark is ultrasound-assisted extraction.
Protocol: Ultrasound-Assisted Extraction of Alkaloids [11][12][13][14][15]
-
Sample Preparation: Dry the Phellodendron amurense bark and grind it into a fine powder.
-
Solvent Selection: Prepare a solution of hydrochloric acid in methanol (B129727). A commonly used concentration is a low percentage of HCl in methanol.
-
Extraction Process:
-
Weigh a specific amount of the powdered bark (e.g., 1 gram).
-
Add a defined volume of the acidic methanol solvent (e.g., 20 mL).
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonication for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).
-
-
Sample Recovery:
-
After ultrasonication, centrifuge the mixture to separate the supernatant from the solid plant material.
-
Collect the supernatant containing the extracted alkaloids.
-
The extraction can be repeated on the plant residue to maximize yield.
-
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under reduced pressure to obtain the crude alkaloid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the simultaneous quantification of multiple bioactive compounds in P. amurense extract.
Protocol: HPLC for Simultaneous Determination of Alkaloids and Obacunone [7][8][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water containing 0.1% phosphoric acid (B).
-
Gradient Program:
-
A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run to elute compounds with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelengths:
-
345 nm for jatrorrhizine, palmatine, and berberine.
-
210 nm for obacunone.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the initial mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each analyte to be quantified.
-
Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.
Modulation of Cellular Signaling Pathways
The bioactive compounds from P. amurense bark, particularly berberine, exert their pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Berberine is a well-documented activator of AMPK, a key regulator of cellular energy homeostasis.[16] Activation of AMPK by berberine leads to a cascade of downstream effects that are beneficial for metabolic disorders.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Berberine has been shown to inhibit the activation of NF-κB, thereby exerting potent anti-inflammatory effects.[17][18][19][20]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Berberine's anticancer effects are partly mediated through its modulation of the MAPK pathway, which includes JNK, p38, and ERK.[19][21][22][23]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Berberine has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative activities.[24][25][26][27][28]
Conclusion
The bark of Phellodendron amurense is a rich repository of bioactive compounds with significant therapeutic potential. This guide has provided a detailed overview of the key constituents, their quantitative analysis, and robust experimental protocols for their study. Furthermore, the elucidation of the signaling pathways modulated by these compounds, particularly berberine, offers a molecular basis for their pharmacological activities and opens avenues for the development of novel therapeutics for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Further research is warranted to fully explore the synergistic effects of the complex mixture of compounds present in the bark and to translate these preclinical findings into clinical applications.
References
- 1. Facebook [cancer.gov]
- 2. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 7. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC]. | Semantic Scholar [semanticscholar.org]
- 8. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 14. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Extraction and recovery of bioactive alkaloids from Phellodendron amurense Rupr. Using ultrasound-assisted green solvents and macroporous resins | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of the mechanism of berberine against stomach carcinoma based on network pharmacology and experimental validation - Wang - Translational Cancer Research [tcr.amegroups.org]
- 24. researchgate.net [researchgate.net]
- 25. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Berberine and Oligomeric Proanthocyanidins Exhibit Synergistic Efficacy Through Regulation of PI3K-Akt Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Berberine triggers apoptosis through the PI3K/Akt pathways and Nrf2 by inducing ROS in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Phellodendrine: A Technical Guide to its Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phellodendrine (B48772), a quaternary isoquinoline (B145761) alkaloid primarily isolated from the bark of Phellodendron amurense, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and immunosuppressive effects, are underpinned by its unique chemical structure and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of phellodendrine, with a focus on experimental methodologies and data presentation to support further research and drug development endeavors.
Chemical Structure and Physicochemical Properties
Phellodendrine, with the systematic IUPAC name (7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-7-ium, is a quaternary ammonium (B1175870) alkaloid.[1] Its tetracyclic structure is characterized by a dibenzo[a,g]quinolizinium core.
The physicochemical properties of phellodendrine are summarized in the table below, providing essential data for its handling, formulation, and analytical characterization.
| Property | Value | References |
| Chemical Formula | C₂₀H₂₄NO₄⁺ | [1][3][4] |
| Molar Mass | 342.41 g/mol | [1][3][4][5] |
| Melting Point | 258 °C (as iodide) | [1] |
| Appearance | White to off-white powder | [2][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol. | [5][6][7] |
| CAS Number | 6873-13-8 | [1][3][5] |
| PubChem CID | 3081405 | [1][3] |
Biological Activities and Therapeutic Potential
Phellodendrine exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics for various diseases.
| Biological Activity | In Vitro/In Vivo Model | Key Findings | Signaling Pathways | References |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages; Murine models of inflammation | Reduced production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); Down-regulated expression of COX-2 and iNOS. | AKT/NF-κB, IL-6/STAT3, cAMP, TNF | [5][8][9][10] |
| Anticancer | KRAS-mutated pancreatic cancer cells (PANC-1); PANC-1 mouse xenograft model | Inhibited cell proliferation by suppressing macropinocytosis and glutamine metabolism; Induced ROS accumulation and mitochondrial apoptosis. | - | [6][9] |
| Neuroprotective | Zebrafish embryos with AAPH-induced oxidative stress | Protected against oxidative stress by down-regulating the AKT/NF-κB pathway. | AKT/NF-κB | [11] |
| Immunosuppressive | Murine models of graft-versus-host (GVH) reaction | Inhibited local semisyngeneic and allogeneic GVH reactions; Suppressed delayed-type hypersensitivity. | - | [5][6] |
| Treatment of Ulcerative Colitis | Murine model of ulcerative colitis | Alleviated intestinal damage by promoting autophagy. | AMPK/mTOR | [9][12][13] |
| Antioxidant | Cell-free assays (ABTS radical scavenging) | Scavenged ABTS radicals. | - | [6] |
| Acetylcholinesterase Inhibition | Cell-free assay | Inhibited acetylcholinesterase activity (IC₅₀ = 36.51 µM). | - | [6] |
Key Signaling Pathways Modulated by Phellodendrine
Phellodendrine exerts its diverse biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
AMPK/mTOR Signaling Pathway
Phellodendrine has been shown to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. This modulation is central to its ability to induce autophagy, a cellular process for degrading and recycling cellular components, which is particularly relevant in its therapeutic effect on ulcerative colitis.[9][12][13][14]
AKT/NF-κB Signaling Pathway
The anti-inflammatory and neuroprotective effects of phellodendrine are partly mediated through the inhibition of the AKT/NF-κB signaling pathway. By suppressing this pathway, phellodendrine reduces the expression of pro-inflammatory genes and protects cells from oxidative stress.[9][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of phellodendrine.
Isolation and Purification of Phellodendrine
The following workflow outlines a general procedure for the extraction and purification of phellodendrine from Phellodendron bark.
Detailed Protocol:
-
Extraction:
-
Powdered bark of Phellodendron amurense is subjected to ultrasonic extraction with a solvent system such as hydrochloric acid/methanol.[11] Alternative methods include maceration or Soxhlet extraction.
-
-
Filtration and Concentration:
-
The extract is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Purification:
-
The crude extract is subjected to chromatographic separation. Counter-current chromatography with a two-phase solvent system (e.g., CHCl₃-CH₃OH-0.5 mol/L HCl) has been successfully used.[9]
-
Alternatively, silica gel column chromatography can be employed, eluting with a gradient of solvents of increasing polarity.
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing phellodendrine.
-
Pure fractions are combined and the solvent is evaporated to yield purified phellodendrine.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: Agilent Diamonsil C18 (4.6 x 250 mm, 5 µm) or equivalent.[1][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.3% aqueous diethylamine (B46881) phosphate (B84403) (v/v).[1][8]
-
Quantification: A calibration curve is generated using a phellodendrine standard over a linear range (e.g., 2.5-100.0 µg/mL).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to confirm the structure of phellodendrine.
-
The sample is dissolved in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is used to determine the exact mass and fragmentation pattern of phellodendrine.[15]
In Vitro Biological Assays
Anti-inflammatory Activity Assay (RAW 264.7 cells):
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of phellodendrine for a specified time (e.g., 1 hour) followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Levels (IL-6, TNF-α): Quantified in the supernatant using ELISA kits.
-
Gene Expression (COX-2, iNOS): Analyzed by RT-qPCR.
-
Protein Expression (p-AKT, p-NF-κB): Determined by Western blotting.
-
Anticancer Activity Assay (PANC-1 cells):
-
Cell Culture: PANC-1 human pancreatic cancer cells are maintained in appropriate culture medium.
-
Cell Viability (MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of phellodendrine concentrations for 24, 48, or 72 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Apoptosis Assay: Apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry or by measuring the activity of caspases.
Western Blotting for Signaling Pathway Analysis (e.g., AMPK/mTOR):
-
Cell Lysis: Treated cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Phellodendrine is a multifaceted alkaloid with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, and other disease processes makes it an attractive lead compound for drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties of phellodendrine and to unlock its full therapeutic promise. Further research should focus on detailed pharmacokinetic and toxicological studies to pave the way for its clinical application.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 8. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 11. stembook.org [stembook.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Quality assessment of Cortex Phellodendri by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]
A Technical Guide to the Discovery, Isolation, and History of Berberine from Phellodendron
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berberine (B55584), a potent isoquinoline (B145761) alkaloid, has a rich history of use in traditional medicine, largely through its presence in plants such as Phellodendron amurense. This technical guide provides a comprehensive overview of the journey of berberine from its ancient roots in traditional Chinese medicine to its modern scientific validation and isolation. It details the historical timeline, quantitative distribution within Phellodendron species, detailed experimental protocols for its extraction and purification, and its mechanism of action through key signaling pathways. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of berberine-based therapeutics.
Historical Perspective: From Traditional Herb to Modern Pharmacopeia
The use of Phellodendron, commonly known as Amur Cork Tree or by its traditional Chinese medicine (TCM) name, Huang Bai (黄柏), dates back over two millennia.[1] Its bark was a staple in TCM for its anti-inflammatory, antibacterial, and detoxifying properties, primarily used to treat conditions like dysentery, jaundice, and urinary tract infections.[1][2] The first recorded use of Huang Bai is in the Shennong Bencao Jing, one of China's earliest pharmacopeias, cementing its long-standing medicinal importance.[1]
The active compound responsible for the bark's characteristic yellow color and many of its therapeutic effects, berberine, was scientifically isolated much later. While the initial isolation of a bitter, yellow substance was credited to Chevalier and Pelletan in 1837 from a different plant genus, the scientific community later identified this same alkaloid in numerous species, including Phellodendron.[3] The correct empirical formula (C₂₀H₁₈NO₄⁺) was established in 1888, with its complex structure being fully elucidated in 1910, paving the way for modern pharmacological investigation.[3]
Quantitative Analysis of Berberine in Phellodendron
The concentration of berberine in Phellodendron is highly variable and depends on numerous factors, including the specific species, variety, part of the plant, geographical location, and harvest season. This variability is a critical consideration for sourcing raw materials for drug development.
Table 1: Berberine Content by Phellodendron Species and Variety
| Species/Variety | Reported Berberine Content | Source |
|---|---|---|
| Phellodendron chinense Schneid. (PCS) | Minimum 3.0% (as berberine hydrochloride) | Chinese Medicinal Encyclopedia (2005)[4] |
| Phellodendron amurense Rupr. (PAR) | Minimum 0.60% (as berberine hydrochloride) | Chinese Medicinal Encyclopedia (2005)[4] |
| P. amurense var. sachalinense (Hirohano kihada) | ~3-4 times higher than var. lavallei | Kyushu University[5] |
| P. amurense var. lavallei (Miyama kihada) | Lower concentration variety | Kyushu University[5] |
Table 2: Berberine Content by Plant Part, Season, and Location
| Factor | Observation | Details | Source |
|---|---|---|---|
| Plant Part | Highest in bark | Berberine is found in the bark, roots, rhizomes, and leaves.[2][6][7] The trunk bark is the principal part used medicinally. | [2][6][7] |
| Stem Position | Decreases with height | The highest content (up to 8.3% in one variety) was found in the stem base, gradually decreasing toward the top of the tree. | [5] |
| Season | Highest in winter | Berberine content is significantly higher in winter samples compared to summer, suggesting winter is the optimal harvest season for high yields. | [5] |
| Tree Age | Positively correlated | Older trees contain significantly higher concentrations of berberine than younger trees at the same stem height. | [5] |
| Location | Varies with elevation | Samples from lower elevations on Changbai Mountain (Heilongjiang Province) contained the highest amount of berberine. |[8] |
Table 3: Extraction Yield of Berberine from Phellodendron amurense
| Extraction Method | Solvent System | Yield (mg/g of fresh bark) | Source |
|---|---|---|---|
| Ultrasonic Extraction | Hydrochloric acid / Methanol (B129727) | 16.59 mg/g | [9] |
| Supercritical CO₂ Extraction | 90% Ethanol (B145695) (entrainer) | Extraction Rate: 1.1208% | [10] |
| Supercritical CO₂ Extraction | 80% Ethanol (entrainer) | Extraction Rate: 1.0542% |[10] |
Experimental Protocols: Isolation and Purification of Berberine
The isolation of berberine from Phellodendron bark is a multi-step process involving extraction, separation, and purification. The choice of method depends on the desired scale, purity, and efficiency.
Step 1: Raw Material Preparation
-
Sourcing : Obtain bark from mature Phellodendron amurense trees, preferably harvested in winter to maximize berberine content.[5]
-
Drying : The fresh bark is air-dried or oven-dried at a controlled temperature (e.g., 60°C) to reduce moisture content.
-
Grinding : The dried bark is pulverized into a fine powder (e.g., 40-150 mesh) to increase the surface area for efficient solvent extraction.[11]
Step 2: Extraction Methodologies
a) Method A: Soxhlet Extraction (Classical Method)
-
Apparatus : Place 100g of dried, powdered bark into a cellulose (B213188) thimble within a Soxhlet apparatus.[3][12]
-
Solvent : Use methanol or ethanol (~800 mL) as the extraction solvent.[3][9]
-
Procedure : Heat the solvent to its boiling point and perform continuous extraction for 6-12 hours, or until the solvent in the extractor arm runs clear.[3][12]
-
Concentration : Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude residue.[3]
b) Method B: Ultrasonic-Assisted Extraction (High-Efficiency Method)
-
Solvent System : Prepare an acidified methanol solution (e.g., hydrochloric acid/methanol). Free alkaloids and their salts are highly soluble in this medium.[9]
-
Procedure : Suspend the powdered bark in the solvent system. Place the mixture in an ultrasonic bath.
-
Parameters : Perform ultrasonication at a controlled frequency and temperature for a shorter duration compared to Soxhlet (e.g., 30-60 minutes). This method significantly improves extraction efficiency.[9]
-
Concentration : After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator.
c) Method C: Enzyme-Assisted Extraction (Green Technology)
-
Principle : This method uses enzymes like mannase to specifically break down the plant cell wall, releasing intracellular contents, including berberine, without harsh chemicals.[11]
-
Procedure :
-
Mix the powdered bark with water to create a slurry.
-
Adjust the pH of the slurry to the optimal range for the chosen enzyme (e.g., pH 5-9).[11]
-
Add the enzyme (e.g., mannase) and incubate at the optimal temperature (e.g., 50°C) for several hours.[11]
-
Centrifuge the mixture to separate the supernatant containing the dissolved berberine from the solid plant debris.[11]
-
Step 3: Purification
-
Acid-Base Partitioning :
-
Dissolve the crude extract in a minimal amount of methanol.
-
Acidify the solution with an aqueous acid (e.g., 5% HCl). This converts the berberine alkaloid into its protonated salt form, which is water-soluble.[12]
-
Partition the acidified aqueous solution against an immiscible organic solvent (e.g., chloroform) in a separatory funnel to remove non-polar impurities. The berberine salt remains in the aqueous layer.[12]
-
-
Precipitation/Salting-Out :
-
Make the aqueous layer basic by adding a base (e.g., NaOH) to precipitate the berberine free base.
-
Alternatively, for enzyme-assisted extractions, salting-out can be performed by adding sodium chloride (0.5-3% w/v) to the supernatant and incubating at a low temperature (4-30°C) for 6-30 hours to precipitate the berberine.[11]
-
-
Crystallization :
-
Collect the crude berberine precipitate by filtration.
-
Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or acetone.[12]
-
Allow the solution to cool slowly, promoting the formation of pure berberine crystals.
-
For higher purity, this recrystallization process can be repeated.[12]
-
Step 4: Characterization
The identity and purity of the isolated berberine are confirmed using standard analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) : For quantitative analysis and purity assessment.[8][13]
-
Mass Spectrometry (MS) : For confirming the molecular weight.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.[12]
Pharmacological Activity and Key Signaling Pathways
Berberine exerts a wide array of pharmacological effects, with extensive research focused on its anti-tumor, anti-inflammatory, and metabolic regulatory properties.[1][6] One of its well-documented mechanisms in cancer biology is the inhibition of critical cell proliferation and survival pathways.
Studies have shown that berberine can inhibit the growth of lung tumor cells by inducing G1 cell cycle arrest.[14] This is achieved by modulating key proliferative kinase signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[14]
As illustrated, berberine treatment leads to the downregulation of phosphorylated (active) Akt, MAPK, and the transcription factor CREB.[14] These proteins are crucial for transducing growth signals that lead to the expression of cell cycle proteins like Cyclin D1. By inhibiting these upstream kinases, berberine effectively halts cell cycle progression and suppresses tumor growth, highlighting its potential as a chemotherapeutic and chemopreventive agent.[2][14]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Phellodendron amurense - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of berberine in Phellodendron amurense from different sites of Changbai Mountain | Semantic Scholar [semanticscholar.org]
- 9. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102532129A - Technology for extracting berberine from phellodendron amurense by adopting supercritical carbon dioxide extraction - Google Patents [patents.google.com]
- 11. CN108997331B - Process for extracting berberine from phellodendron based on enzyme method - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Palmatine from Phellodendron Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatine (B190311), a protoberberine alkaloid, is a key bioactive compound found in various medicinal plants, most notably in the bark of Phellodendron amurense and Phellodendron chinense.[1][2] With a growing body of research highlighting its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects, the efficient isolation and purification of palmatine are of significant interest to the pharmaceutical and nutraceutical industries.[1][3][4] This technical guide provides an in-depth overview of the methodologies for extracting, purifying, and quantifying palmatine from Phellodendron species, supplemented with detailed experimental protocols and quantitative data. Furthermore, it delves into the molecular pathways influenced by palmatine, offering valuable insights for drug development professionals.
Extraction of Palmatine from Phellodendron Bark
The initial and most critical step in obtaining pure palmatine is the extraction from the raw plant material. Various methods have been developed and optimized to maximize the yield and efficiency of this process.
Conventional and Advanced Extraction Techniques
Several techniques, ranging from traditional solvent extraction to more modern, enhanced methods, have been employed for palmatine isolation. Ultrasonic-assisted extraction (UAE) has been shown to be significantly more effective than conventional methods like distillation and Soxhlet extraction.[5][6] The combination of solvents also plays a crucial role, with mixed solvent systems demonstrating higher extraction efficiency than single solvents.[5][6]
More recently, green and sustainable methods are being explored. One such method involves the use of natural deep eutectic solvents (NADES) coupled with ultrasound-assisted extraction, which has shown promising results in enhancing the extraction yield of palmatine.[1]
Comparative Extraction Yields
The choice of extraction method and solvent system directly impacts the yield of palmatine. The following table summarizes quantitative data from various studies, providing a comparative overview of different approaches.
| Plant Species | Extraction Method | Solvent System | Palmatine Yield (mg/g of dry weight) | Reference |
| Phellodendron amurense (fresh bark) | Hydrochloric acid/methanol-ultrasonic extraction | Hydrochloric acid/Methanol | 1.25 | [1][5][6] |
| Not specified | Natural deep eutectic solvents (NADES) with ultrasound-assisted extraction | Choline (B1196258) chloride and 1,3-propanediol (B51772) | 2.53 ± 0.015 | [1] |
| Phellodendron chinense | Ultrasonic-assisted eutectic solvent | Choline chloride and 1,3-propanediol | 5.421 ± 0.283 | [7] |
| Phellodendron amurense (leaves) | Ultrasound-assisted complete extraction in ionic liquid non-aqueous solvent system | Ionic liquid [C4mim][OAc] with DMSO | Average alkaloid yield of 2.47 ± 0.12 (including palmatine) | [8] |
| Phellodendron amurense (bark) | Ultrasound-assisted complete extraction in ionic liquid non-aqueous solvent system | Ionic liquid [C4mim][OAc] with DMSO | Average alkaloid yield of 4.22 ± 0.20 (including palmatine) | [8] |
| Phellodendron species | Reflux extraction | Ethanol | Not specified, but used for preparing extracts for further analysis | [9] |
Detailed Experimental Protocols
For reproducible and scalable isolation of palmatine, detailed and validated protocols are essential. This section provides a step-by-step guide for some of the most effective methods identified in the literature.
Protocol 1: Hydrochloric Acid/Methanol-Ultrasonic Extraction
This method has been demonstrated to be highly effective for extracting palmatine from fresh Phellodendron bark.[5][6]
Materials:
-
Fresh Phellodendron bark
-
Methanol
-
Hydrochloric acid
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Preparation of Plant Material: Grind the fresh Phellodendron bark into a coarse powder.
-
Solvent Preparation: Prepare the extraction solvent by mixing hydrochloric acid and methanol. The optimal ratio should be determined empirically, but a common starting point is a small percentage of acid in methanol.
-
Extraction:
-
Place the powdered bark in a suitable vessel.
-
Add the hydrochloric acid/methanol solvent.
-
Submerge the vessel in an ultrasonic bath.
-
Perform ultrasonic extraction for a specified duration and at a controlled temperature. These parameters should be optimized for maximum yield.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude extract containing palmatine.
-
Protocol 2: Ultrasound-Assisted Deep Eutectic Solvent Extraction
This green extraction method offers high efficiency and uses more environmentally friendly solvents.[7]
Materials:
-
Dried Phellodendron chinense powder
-
Choline chloride
-
1,3-propanediol
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Preparation of Deep Eutectic Solvent (DES): Prepare the DES by mixing choline chloride and 1,3-propanediol in a 1:2 molar ratio.
-
Extraction:
-
Accurately weigh the Phellodendron chinense powder.
-
Add the prepared DES and a specific percentage of water (e.g., 30% v/v).[7]
-
Vortex the mixture for a set time (e.g., 7 minutes).[7]
-
Perform ultrasonic extraction at a controlled temperature (e.g., 60°C) and power (e.g., 400 W) for a specific duration (e.g., 20 minutes).[7] The optimal solid-to-liquid ratio should be maintained (e.g., 1:30 w/v).[7]
-
-
Sample Preparation for Analysis:
-
After extraction, centrifuge the sample.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) before HPLC analysis.
-
Purification of Palmatine
Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate palmatine to a high degree of purity.
Purification Techniques
-
Macroporous Resin Chromatography: This technique is effective for the initial cleanup and enrichment of palmatine from the crude extract. AB-8 macroporous resin has been used with a reported recovery rate of 66.34% ± 0.77%.[1]
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that can be used for the preparative separation of natural products. An optimal two-phase solvent system of n-butanol:acetic acid:water (4:1:5 v/v/v) has been reported for palmatine purification.[10][11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often the final step. A reversed-phase C18 column is typically used with a suitable mobile phase, such as acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA).[10]
Quantification of Palmatine by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of palmatine is crucial for quality control and research purposes. HPLC is the most widely used analytical technique for this purpose.[12][13][14][15][16][17]
Typical HPLC Parameters
The following table summarizes typical parameters used for the HPLC analysis of palmatine.
| Parameter | Description | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | [16][17] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with an acid modifier like phosphoric acid or formic acid). Gradient or isocratic elution can be used. | [12][14][17] |
| Detection Wavelength | 343 nm or 346 nm | [12][16] |
| Flow Rate | Typically 1.0 - 1.5 mL/min | [12][17] |
Visualization of Workflows and Pathways
Experimental Workflow for Palmatine Isolation and Quantification
Caption: General workflow for the isolation and quantification of palmatine.
Signaling Pathway Inhibition by Palmatine in Cancer
Palmatine, as a key metabolite of Phellodendron amurense bark extract, has been shown to synergistically inhibit the rpS6/NF-κB/FLIP signaling axis in prostate cancer, leading to a reduction in tumor invasiveness.[1]
Caption: Palmatine's inhibitory effect on the rpS6/NF-κB/FLIP signaling axis.
Palmatine's Role in Ameliorating Gouty Inflammation
Palmatine has been found to ameliorate gouty inflammation by inhibiting pyroptosis through the NLRP3 inflammasome pathway.[18]
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 4. researchgate.net [researchgate.net]
- 5. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Deep Eutectic Solvents Extraction of Effective Components from <i>Phellodendron chinense</i> Schneid by Response Surface Methodology - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of berberine and palmatine in cortex phellodendron and Chinese patent medicines by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense [frontiersin.org]
- 15. Simultaneous determination of seven alkaloids in Phellodendron chinense Schneid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonoid Glycosides in Phellodendron amurense Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a long history of use in traditional medicine. While the bark is more commonly utilized, the leaves of P. amurense are a rich source of bioactive compounds, particularly flavonoid glycosides. These compounds have garnered significant interest for their potential therapeutic applications, primarily attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the flavonoid glycosides found in the leaves of Phellodendron amurense, including their quantitative analysis, detailed experimental protocols for their extraction and isolation, and an exploration of the key signaling pathways they modulate.
Quantitative Analysis of Flavonoid Glycosides
Several studies have identified a variety of flavonoid glycosides in the leaves of Phellodendron amurense. The primary compounds include glycosides of quercetin (B1663063) and kaempferol. While comprehensive quantitative data across multiple studies is not extensively available in a standardized format, the following table summarizes the key identified flavonoid glycosides.
| Flavonoid Glycoside | Aglycone | Glycosidic Moiety | Reference |
| Quercetin-3-O-beta-D-glucoside | Quercetin | beta-D-glucose | [1] |
| Quercetin-3-O-beta-D-galactoside | Quercetin | beta-D-galactose | [1] |
| Kaempferol-3-O-beta-D-glucoside | Kaempferol | beta-D-glucose | [1] |
| Amurensin | [2] | ||
| Phellamurin | [2] |
Experimental Protocols
Extraction of Flavonoid Glycosides
A widely used method for extracting flavonoid glycosides from Phellodendron amurense leaves is ultrasound-assisted extraction (UAE). This technique offers high efficiency and is considered a green extraction method.
Materials and Equipment:
-
Dried and powdered leaves of Phellodendron amurense
-
Ethanol (B145695) (various concentrations, e.g., 60%)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Protocol:
-
Sample Preparation: Air-dry the fresh leaves of Phellodendron amurense and grind them into a fine powder.
-
Solvent Selection: Prepare a 60% aqueous ethanol solution. The optimal ethanol concentration may need to be determined empirically, but 60% is a common starting point for flavonoid glycoside extraction.[3]
-
Ultrasound-Assisted Extraction:
-
Mix the powdered leaves with the 60% ethanol solution at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[3]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power (e.g., 190 W) for a defined period (e.g., 60 minutes).[3] The optimal time and power may vary depending on the equipment and sample.
-
-
Filtration: After extraction, separate the solid plant material from the liquid extract by filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the ethanol and obtain a crude extract.
Isolation and Purification of Flavonoid Glycosides
Column chromatography is a standard technique for the isolation and purification of individual flavonoid glycosides from the crude extract. Sephadex LH-20 is a commonly used stationary phase for this purpose.
Materials and Equipment:
-
Crude flavonoid extract from Phellodendron amurense leaves
-
Sephadex LH-20
-
Glass chromatography column
-
Solvents for mobile phase (e.g., methanol (B129727), water, chloroform)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system for purity analysis
Protocol:
-
Column Packing: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the top of the packed column.
-
Elution: Elute the column with a suitable solvent system. A common approach is to use a gradient of methanol in water or chloroform-methanol mixtures.[4] The specific gradient will depend on the polarity of the target flavonoid glycosides.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Monitoring: Monitor the separation process by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions containing the same purified compound (as determined by TLC) and concentrate them using a rotary evaporator.
-
Purity Analysis: Assess the purity of the isolated flavonoid glycosides using HPLC.
Signaling Pathways Modulated by Flavonoid Glycosides
Flavonoid glycosides from Phellodendron amurense leaves, particularly those of quercetin and kaempferol, are known to exert their biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a pro-inflammatory state, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin and its glycosides have been shown to inhibit NF-κB activation.[5][6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The key components of this pathway are ERK, JNK, and p38 MAPKs. Activation of these kinases leads to the expression of inflammatory mediators. Quercetin glycosides have been reported to suppress the phosphorylation of MAPKs, thereby inhibiting the inflammatory response.[5][7]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). Kaempferol glycosides have been shown to activate the Nrf2/HO-1 pathway, enhancing the cellular antioxidant capacity.[8][9]
Conclusion
The leaves of Phellodendron amurense are a valuable source of flavonoid glycosides with significant antioxidant and anti-inflammatory potential. This guide has provided a summary of the key flavonoid glycosides identified, along with detailed protocols for their extraction and isolation. Furthermore, the elucidation of the signaling pathways modulated by these compounds, including the NF-κB, MAPK, and Nrf2/HO-1 pathways, offers a foundation for further research into their therapeutic applications. For drug development professionals, these findings highlight the potential of flavonoid glycosides from P. amurense leaves as lead compounds for the development of novel anti-inflammatory and antioxidant agents. Further quantitative studies and in-depth investigations into the specific mechanisms of action of individual glycosides are warranted to fully realize their therapeutic potential.
References
- 1. Phellodendron amurense - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol sophoroside glucoside mitigates acetaminophen-induced hepatotoxicity: Role of Nrf2/NF-κB and JNK/ASK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Phellodendron amurense Extracts: A Technical Guide
Executive Summary: Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a long history of use in traditional Chinese medicine.[1][2] Its bark, referred to as Cortex Phellodendri or Huang Bai, is rich in a diverse array of bioactive compounds, primarily isoquinoline (B145761) alkaloids and flavonoids.[1][3] Modern pharmacological research has substantiated many of its traditional uses, revealing potent anti-inflammatory, anticancer, neuroprotective, and metabolic-regulating properties.[4][5][6][7] The primary mechanisms of action involve the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and Akt/CREB, which are central to inflammation, cell proliferation, and survival.[5][8] This document provides a comprehensive technical overview of the phytochemical composition, pharmacological activities, and underlying molecular mechanisms of Phellodendron amurense extracts, supported by quantitative data and detailed experimental protocols to guide researchers and drug development professionals.
Phytochemical Composition
The therapeutic effects of Phellodendron amurense are attributed to its complex mixture of phytochemicals. The most significant among these are the protoberberine-type isoquinoline alkaloids, with berberine (B55584) being the most abundant and extensively studied.[3][9] Other major alkaloids include palmatine (B190311), jatrorrhizine, and magnoflorine.[1][10] The bark also contains limonoids, flavonoids, and phenolic compounds that contribute to its overall pharmacological profile.[1][4]
Table 1: Major Bioactive Compounds in Phellodendron amurense
| Compound Class | Specific Compound | Primary Associated Activity |
|---|---|---|
| Isoquinoline Alkaloids | Berberine | Anti-inflammatory, Anticancer, Antidiabetic, Neuroprotective[5][7][8][11] |
| Palmatine | Anti-inflammatory, Antimicrobial[12][13] | |
| Jatrorrhizine | Anti-inflammatory, Antioxidant[9][10] | |
| Magnoflorine | Anti-inflammatory[1] | |
| Phellodendrine | Immunosuppressive[2] | |
| Limonoids | Obacunone, Limonin | Anticancer, Anti-inflammatory[1] |
| Flavonoids | Flavone Glycosides | Antioxidant, Anti-inflammatory[4][14] |
| Phenolic Compounds | Ferulic Acid, Ethyl Caffeate | Antioxidant[1] |
The concentration of these alkaloids can vary depending on the season and the specific part of the plant.[10][12] High-performance liquid chromatography (HPLC) is the standard method for quantifying these key components.
Table 2: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark Extracts
| Study | Extraction Method | Berberine Content | Palmatine Content | Jatrorrhizine Content |
|---|---|---|---|---|
| Erhan S-E et al. (2023)[9] | Ethanolic Extract | 2.44 ± 0.22 mg/g | Detected | Detected |
| Sima et al. (2023)[15] | Ethanolic Extract | 2.63 ± 0.22 mg/g | Detected | Detected |
| Liu et al. (2013)[10] | RP-HPLC Analysis | Varies by season | Varies by season | Varies by season |
| Lee et al. (2009)[13] | HPLC Analysis | Linear range: 0.38-1.89 µg | Linear range: 0.17-0.84 µg | - |
Pharmacological Activities & Mechanisms of Action
P. amurense extracts exhibit a broad spectrum of pharmacological effects by modulating multiple cellular signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key factor in many diseases. P. amurense extract has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[5] The primary mechanism is the suppression of pro-inflammatory signaling cascades.
Mechanism of Action: The extract inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are master regulators of the inflammatory response.[5] This inhibition leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5][11] In studies on human keratinocytes, the extract was shown to protect against particulate matter-induced inflammation by modulating the PAR-2 signaling pathway.[16]
Table 3: Quantitative Anti-inflammatory Effects of P. amurense Extract (PAE)
| Model System | Parameter Measured | Treatment | Result | Reference |
|---|---|---|---|---|
| LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | CPA (Cortex Phellodendri) | Dose-dependent downregulation | [5] |
| LPS-induced endotoxemia in mice | Serum IL-6, IL-1β | CPA (200 mg/kg) | Significant downregulation | [5] |
| Scopolamine-induced rats | Hippocampal IL-1β, TNF-α mRNA | PAE (100 & 200 mg/kg) | Significant decrease | [11] |
| PM2.5-treated HaCaT cells | IL-8, IL-6, TNF-α mRNA | PAE | Upregulation by PM2.5 was suppressed |[16] |
Anticancer and Chemopreventive Properties
P. amurense extracts and their constituent alkaloids, particularly berberine, have demonstrated significant antitumor activities against a range of cancers, including lung, prostate, and pancreatic cancer.[3][8][17][18]
Mechanism of Action: The anticancer effects are multifactorial and include:
-
Inhibition of Proliferation: The extract inhibits critical cell survival pathways, such as the Akt/CREB and MAPK pathways, which are often overactive in cancer cells.[4][8] This leads to decreased expression of proteins like cyclin D1, resulting in cell cycle arrest, typically at the G1 phase.[8]
-
Induction of Apoptosis: By modulating NF-κB signaling and the ratio of Bcl-2/Bax proteins, the extract can potentiate radiation-induced apoptosis.[19]
-
Anti-Angiogenesis: The extract has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, as demonstrated in the in ovo chick chorioallantoic membrane (CAM) assay.[1][3]
-
Inhibition of Fibrosis: In pancreatic cancer models, the extract blocks pathways that contribute to fibrosis (uncontrolled scarring), which can otherwise prevent anticancer drugs from reaching the tumor.[17]
Table 4: Quantitative Anticancer Effects of P. amurense Extract
| Model System | Parameter Measured | Treatment | Result | Reference |
|---|---|---|---|---|
| A549 Lung Cancer Cells | Cell Proliferation | 2.5 & 5 µg/ml PAE | Dose-dependent inhibition | [8] |
| A549 Xenograft in mice | Tumor Volume (Day 14) | Dietary PAE (high dose) | 9.4 mm³ (vs. 58.9 mm³ in control) | [8] |
| A549 Cells | Phospho-Akt Levels | PAE | Decreased by 47% | [8] |
| Various Cancer Cell Lines | Cell Survival (IC50) | Ethanolic PAE | Varies by cell line (e.g., A549: >500 µg/mL) |[20] |
Neuroprotective Effects
P. amurense demonstrates significant potential for the management of neurodegenerative diseases. Its neuroprotective actions are linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation.
Mechanism of Action:
-
MAO-B Inhibition: The extract is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine (B1211576).[6] MAO-B activity increases with age, leading to lower dopamine levels and the production of neurotoxic byproducts.[6][21] By inhibiting MAO-B, the extract may help maintain healthy dopamine levels and protect brain cells.[21]
-
Anti-Neuroinflammation: In animal models, the extract reduces the expression of pro-inflammatory cytokines (IL-1β, TNF-α, COX-2) in the hippocampus, a brain region critical for memory.[11]
-
Cholinergic System Support: It improves the activity of the cholinergic system, which is impaired in conditions like Alzheimer's disease.[11]
-
Protection against Aβ Toxicity: In cell models of Alzheimer's, the extract has been shown to protect against the neurotoxicity induced by beta-amyloid plaques.[6]
Other Pharmacological Activities
-
Metabolic Regulation: A combination product containing P. amurense and Citrus sinensis extracts was found to significantly reduce triglycerides and LDL-cholesterol while increasing HDL-cholesterol in both overweight and normal-weight individuals.[22] The active component berberine is well-known for its ability to lower blood sugar and improve insulin (B600854) sensitivity.[7][23]
-
Antioxidant Activity: Both aqueous and ethanolic extracts of the bark exhibit free radical scavenging activity. The ethanolic extract showed a higher concentration of phenolics and flavonoids and a lower IC50 value in the DPPH assay, indicating stronger antioxidant potential.[24]
-
Antimicrobial and Antiviral Activity: The ethanolic extract is effective against various bacteria and demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1) by inhibiting plaque formation.[24] It has also been shown to inhibit multidrug-resistant bacteria like MRSA.[25]
Table 5: Quantitative Antioxidant and Antiviral Effects
| Assay | Extract Type | Result (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Ethanolic Extract | IC50: 4.26 ± 0.59 mg/ml | [24] |
| DPPH Radical Scavenging | Aqueous Extract | IC50: 6.73 ± 0.87 mg/ml | [24] |
| HSV-1 Plaque Formation | Ethanolic Extract (pretreatment of virus) | 74 ± 6% inhibition |[24] |
Key Experimental Methodologies
The pharmacological profile of P. amurense has been elucidated through a variety of standardized in vitro and in vivo experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification
-
Objective: To separate, identify, and quantify major alkaloids like berberine and palmatine.
-
Protocol Summary:
-
Sample Preparation: Dried bark is powdered and extracted with a solvent such as methanol (B129727) or an acetonitrile (B52724)/water mixture, often using sonication or reflux. The resulting extract is filtered.[12][13]
-
Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is used.[13]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, with pH adjusted using an acid (e.g., phosphoric acid) and a modifier like triethylamine.[13][15]
-
Detection: Detection is performed using a UV or DAD detector, typically at a wavelength of ~345 nm, where berberine and palmatine show strong absorbance.[8][13]
-
Quantification: Concentrations are determined by comparing the peak areas from the sample chromatogram to a standard curve generated from known concentrations of pure alkaloid standards.[15]
-
In Vitro Cell Proliferation Assay (MTS)
-
Objective: To determine the effect of the extract on the proliferation and viability of cancer cells.[8]
-
Protocol Summary:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded at a low density in 96-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the P. amurense extract (e.g., 0, 2.5, 5 µg/ml) or a vehicle control (e.g., DMSO).[8]
-
Incubation: Cells are incubated for a set period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: An MTS reagent solution is added to each well. Viable, metabolically active cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Reading: After a short incubation period (1-4 hours), the absorbance of the formazan product is measured using a plate reader at ~490 nm. The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis of Signaling Proteins
-
Objective: To measure changes in the expression or phosphorylation state of specific proteins in a signaling pathway (e.g., Akt, CREB, MAPK).[8]
-
Protocol Summary:
-
Cell Lysis: Cells treated with the extract are harvested and lysed to release total cellular proteins. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest. Band intensity is quantified to measure protein levels.
-
In Ovo Chick Chorioallantoic Membrane (CAM) Assay
-
Objective: To assess the pro- or anti-angiogenic potential of the extract.[1][3]
-
Protocol Summary:
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully cut into the shell to expose the developing CAM.
-
Sample Application: A sterile carrier (e.g., a filter disc or silicone ring) soaked with the test extract is placed directly onto the CAM. A control group receives the vehicle only.
-
Re-incubation: The window is sealed, and the eggs are incubated for another 2-3 days.
-
Analysis: The CAM is excised and examined under a microscope. The formation of new blood vessels around the application site is observed and quantified. Anti-angiogenic activity is indicated by a reduction in vessel growth and sprouting compared to the control.[1]
-
Conclusion and Future Directions
The extracts of Phellodendron amurense possess a robust and diverse pharmacological profile, with well-documented anti-inflammatory, anticancer, and neuroprotective activities. Its therapeutic potential is rooted in the synergistic action of its bioactive constituents, primarily berberine and other alkaloids, which modulate a wide array of critical cellular signaling pathways. The presented data and methodologies underscore the value of this traditional medicine as a source for novel drug leads.
Future research should focus on the clinical validation of these preclinical findings through well-designed, placebo-controlled human trials.[7][26] Further investigation into the pharmacokinetics, bioavailability, and potential drug interactions of the whole extract versus its isolated components is crucial for its development as a standardized, safe, and effective therapeutic agent.[23] Additionally, exploring synergistic combinations with conventional therapies could open new avenues for managing complex multifactorial diseases like cancer and neurodegenerative disorders.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. Phellodendron: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifeextension.asia [lifeextension.asia]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Content variance of main alkaloids in natural Phellodendron amurense among different seasons. [j.bjfu.edu.cn]
- 11. Phellodendron amurense and Its Major Alkaloid Compound, Berberine Ameliorates Scopolamine-Induced Neuronal Impairment and Memory Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Phellodendron amurense Extract Protects Human Keratinocytes from PM2.5-Induced Inflammation via PAR-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news.uthscsa.edu [news.uthscsa.edu]
- 18. Natural products: potential for developing Phellodendron amurense bark extract for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Boost Your Brain With Dopamine - Life Extension [lifeextension.com]
- 22. Phellodendron and Citrus extracts benefit cardiovascular health in osteoarthritis patients: a double-blind, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 24. In vitro antioxidant, antimicrobial and anti-herpes simplex virus type 1 activity of Phellodendron amurense Rupr. from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phellodendron Amurense: Health Benefits From National Nutrition - National Nutrition Articles [nationalnutrition.ca]
- 26. caringsunshine.com [caringsunshine.com]
An In-depth Technical Guide to the Traditional Chinese Medicine Uses of Huang Bai (Phellodendron)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traditional Chinese Medicine Properties and Applications
Bioactive Compounds and Quantitative Analysis
The therapeutic effects of Huang Bai are largely attributed to its rich alkaloid content. Berberine (B55584) is the most abundant and well-studied of these compounds. Other significant alkaloids include phellodendrine, jatrorrhizine, and palmatine.[3][6] The concentration of these alkaloids can vary depending on the species of Phellodendron and its geographical origin.[6]
| Compound | Concentration in P. amurense Bark Extract (mg/g) | Analytical Method | Reference |
| Berberine | 2.44 ± 0.22 | HPLC | [3] |
| Berberine | 2.63 ± 0.22 | HPLC | [7] |
| Jatrorrhizine | 12.7 ± 1 (in M. aquifolium) | HPLC | [7] |
| Palmatine | Present (quantification varies) | HPLC | [6] |
Pharmacological Mechanisms and Preclinical Data
Modern research has validated many of the traditional uses of Huang Bai and has uncovered novel therapeutic potentials.
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of many diseases. Huang Bai and its constituents have demonstrated potent anti-inflammatory activity.
Quantitative Data on Anti-inflammatory Effects:
| Model | Agent | Concentration/Dose | Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | P. amurense extract | Dose-dependent | Inhibition of NO and iNOS expression | [8] |
| TPA-induced ear edema in mice | P. amurense extract | - | Significant reduction in ear thickness and MPO activity | [9] |
| DSS-induced colitis in mice | Phellodendrine | 30 mg/kg | Significant reduction in Disease Activity Index (DAI) score | [10] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
A representative protocol for assessing the anti-inflammatory effects of a Huang Bai extract on RAW 264.7 macrophage cells is as follows:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the Huang Bai extract for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key inflammatory mediators such as iNOS, COX-2, and phosphorylated IκBα are determined by Western blotting.
Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory action of Huang Bai is the inhibition of the NF-κB signaling pathway.
Anti-Diabetic Effects
Huang Bai has been traditionally used for symptoms associated with what is now understood as diabetes.[11] Berberine, in particular, has been extensively studied for its glucose-lowering effects.
Quantitative Data from a Clinical Trial on Berberine for Type 2 Diabetes:
| Parameter | Baseline | After 3 Months of Berberine (0.5g t.i.d.) | P-value | Reference |
| Hemoglobin A1c (%) | 9.5 ± 0.5 | 7.5 ± 0.4 | <0.01 | [12] |
| Fasting Blood Glucose (mmol/L) | 10.6 ± 0.9 | 6.9 ± 0.5 | <0.01 | [12] |
| Postprandial Blood Glucose (mmol/L) | 19.8 ± 1.7 | 11.1 ± 0.9 | <0.01 | [12] |
| Plasma Triglycerides (mmol/L) | 1.13 ± 0.13 | 0.89 ± 0.03 | <0.05 | [12] |
Experimental Protocol: In Vivo Model of Diabetes
A common animal model to study the anti-diabetic effects of Huang Bai involves high-fat diet-fed rats:
-
Animal Model: Male Wistar rats are fed a high-fat diet for a specified period to induce insulin (B600854) resistance.
-
Treatment: The rats are then treated with an oral gavage of Huang Bai extract or berberine at a specific dose (e.g., 5 mg/kg/day of berberine) for several weeks.[13]
-
Glucose Tolerance Test: An oral glucose tolerance test is performed to assess the animals' ability to clear glucose from the blood.
-
Biochemical Analysis: Blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Tissue Analysis: Adipose and muscle tissues are collected to analyze the expression of genes involved in lipogenesis and energy expenditure via quantitative PCR.
Signaling Pathway: AMPK Activation
A key mechanism for the metabolic benefits of berberine is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Neuroprotective Effects
Emerging research suggests that Huang Bai and its constituents may have neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's disease.
Quantitative Data on Neuroprotective Effects:
| Model | Agent | Effect | Reference |
| Scopolamine-induced memory impairment in rats | P. amurense (100 & 200 mg/kg) and Berberine (20 mg/kg) | Significantly improved memory and reduced escape latency in Morris water maze test. | [14] |
| Beta-amyloid-induced neurotoxicity in PC12 cells | Ethanol extracts of P. chinense and P. amurense | Significantly increased cell viability and elevated the Bcl-2/Bax ratio. |
Experimental Protocol: In Vitro Neuroprotection Assay
A protocol to assess the neuroprotective effects of Huang Bai against beta-amyloid (Aβ) toxicity in PC12 cells:
-
Cell Culture: PC12 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with different concentrations of Huang Bai extract for a specified time.
-
Induction of Toxicity: Aβ peptide (e.g., Aβ25-35) is added to the culture medium to induce neurotoxicity.
-
Cell Viability Assay: Cell viability is assessed using an MTT or similar assay.
-
Apoptosis Analysis: The expression of apoptosis-related proteins such as Bcl-2, Bax, and caspase-3 is measured by Western blotting or qPCR to determine the anti-apoptotic effects of the extract.
Anti-Cancer Activity
Huang Bai and berberine have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and animal models.
Quantitative Data on Anti-Cancer Effects:
| Cell Line | Agent | Concentration | Effect | Reference |
| A549 (lung cancer) | P. amurense extract | 2.5 µg/ml | 58% inhibition of proliferation | [12] |
| A549 (lung cancer) | P. amurense extract | 5 µg/ml | 68% inhibition of proliferation | [12] |
| A549 (lung cancer) | Berberine | 25 µM | 90% inhibition of proliferation | [12] |
| H1299 (lung cancer) | P. amurense extract | 5 µg/ml | 44% inhibition of proliferation | [12] |
| H1299 (lung cancer) | Berberine | 25 µM | 76% inhibition of proliferation | [12] |
Experimental Workflow: In Vivo Xenograft Model
Traditional Preparation Methods
The traditional method of preparing Huang Bai for internal use is primarily through decoction.
Protocol for a Simple Decoction:
-
Measurement: Weigh the prescribed amount of dried Huang Bai bark (typically 3-12 grams).[4][5]
-
Rinsing: Briefly rinse the herb with cold water.
-
Soaking: Place the rinsed bark in a ceramic or glass pot and add enough cold water to cover the herb by about 2-3 cm. Let it soak for at least 30 minutes.
-
Decoction: Bring the water to a boil over high heat, then reduce the heat to a simmer. Cover the pot and let it simmer for 20-30 minutes.
-
Straining: Strain the liquid into a bowl. The resulting liquid is the decoction.
-
Second Decoction (Optional): The herbs can be decocted a second time with fresh water for another 15-20 minutes to extract any remaining active compounds. The two decoctions are then combined.
Conclusion
Huang Bai (Phellodendron) stands as a prime example of a traditional medicine whose historical applications are being progressively validated by modern scientific investigation. Its rich content of bioactive alkaloids, particularly berberine, confers a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important traditional herb. Future research should focus on standardized extraction methods, pharmacokinetic studies of its various constituents, and well-designed clinical trials to translate the promising preclinical findings into novel therapeutic agents.
References
- 1. [Preparation and quality standard of standard decoction of Phellodendri Chinensis Cortex pieces] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hjmedicalgroup.com [hjmedicalgroup.com]
- 3. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huang Bai - Wikipedia [en.wikipedia.org]
- 5. [Simultaneous Quantitative Analysis of Berberine and Other Alkaloids in Powdered Phellodendron Bark] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of berberine and total alkaloid content in cortex phellodendri by near infrared spectroscopy (NIRS) compared with high-performance liquid chromatography coupled with ultra-visible spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of Chinese Herbal Injections for Treating Severe Pneumonia: A Systematic Review and Bayesian Network Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models for the Study of Inflammatory Bowel Disease - Creative Animodel [creative-animodel.com]
- 14. herbalreality.com [herbalreality.com]
A Technical Guide to the Anti-inflammatory Properties of Phellodendron Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, has been a staple in traditional Chinese medicine for centuries, valued for its wide array of therapeutic properties. The bark of this tree, known as Cortex Phellodendri, is rich in a class of bioactive compounds known as isoquinoline (B145761) alkaloids.[1][2] Among these, berberine (B55584), palmatine (B190311), and jatrorrhizine (B191652) are the most abundant and have been the subject of extensive research for their pharmacological effects, including potent anti-inflammatory activities.[3][4] This technical guide provides an in-depth analysis of the anti-inflammatory properties of these key Phellodendron alkaloids, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of Phellodendron alkaloids are multi-faceted, targeting several key signaling pathways and molecular mediators involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6] Berberine, palmatine, and jatrorrhizine have all been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[2][7][8]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in translating extracellular stimuli into cellular inflammatory responses.[9] Phellodendron alkaloids have been demonstrated to suppress the phosphorylation and activation of these key MAPK proteins, thereby downregulating the production of inflammatory mediators.[9] Palmatine, for instance, has been shown to significantly inhibit the phosphorylation of ERK1/2 and p38 in LPS-stimulated cells.[9]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[2] Berberine and palmatine have been found to inhibit the activation of the NLRP3 inflammasome, representing a key mechanism in their ability to mitigate inflammatory conditions.[2][10]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of key Phellodendron alkaloids.
Table 1: In Vitro Anti-inflammatory Effects of Berberine
| Model System | Inflammatory Stimulus | Target | Effect | Concentration/Dose | IC50 | Reference |
| RAW 264.7 macrophages | LPS | NO Production | Inhibition | 11.64 µM | 11.64 µM | [7] |
| Oral cancer cells (OC2, KB) | TPA | PGE2 Production | Dose-dependent reduction | 1, 10, 100 µM | - | [11] |
| HepG2 cells | - | IL-6, TNF-α Production | Inhibition | - | - | [7] |
| RAW 264.7 macrophages | LPS | iNOS, COX-2, TNF-α mRNA | No significant effect on mRNA | - | - | [7] |
| RAW 264.7 macrophages | LPS | PGE2 Production | Significant reduction | - | - | [7] |
| Splenic macrophages | LPS | IL-12 Production | Increased production | - | - | [7] |
Table 2: In Vitro Anti-inflammatory Effects of Palmatine
| Model System | Inflammatory Stimulus | Target | Effect | Concentration/Dose | Reference |
| RAW 264.7 cells | LPS | IL-6, IL-1β Secretion | Dose-dependent downregulation | 0.025–0.5 mg/mL | [2] |
| Goat endometrial epithelial cells | LPS | TNF-α, IL-1β, IL-6, NO, MMP-9, MMP-2 | Inhibition | - | [8] |
| Goat endometrial epithelial cells | LPS | PGE2, IL-10 | Enhanced secretion | - | [8] |
| Mouse mammary epithelial cells | LPS | IL-6, TNF-α, IL-1β, COX-2 expression | Significant reduction | - | [9] |
Table 3: In Vitro Anti-inflammatory Effects of Jatrorrhizine
| Model System | Inflammatory Stimulus | Target | Effect | Concentration/Dose | IC50 | Reference |
| Mouse brain endothelial cells | - | IL-1β, TNF-α, IL-6 expression | Prevention | - | - | [1] |
| Rat brain mitochondria | - | MAO-B | Non-competitive inhibition | 62 µM | 62 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of Phellodendron alkaloids.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To assess the effect of Phellodendron alkaloids on the production of pro-inflammatory mediators in cultured macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[4][12]
-
Cell Seeding: Cells are seeded in 96-well or 24-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well for 96-well plates) and allowed to adhere overnight.[12]
-
Alkaloid Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., berberine, palmatine, or jatrorrhizine) and incubated for a pre-determined time (e.g., 1-2 hours).[4][13]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (without alkaloid) and a negative control group (without LPS) are included.[4][14]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours for cytokine and nitric oxide analysis).[12]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[12]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][15]
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-ERK, p-p38).[13]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of Phellodendron alkaloids.
Methodology:
-
Animals: Male Wistar rats or a similar strain are used.[16][17]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.[16]
-
Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with different doses of the test alkaloid.[17]
-
Alkaloid Administration: The test alkaloid is administered orally or intraperitoneally at specified doses 30-60 minutes before the carrageenan injection.[17][18]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[16][17]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[17]
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the edema in the treated groups with the carrageenan-only group.[17]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Phellodendron alkaloids.
Caption: Inhibition of the NF-κB signaling pathway by Phellodendron alkaloids.
Caption: Modulation of MAPK signaling pathways by Phellodendron alkaloids.
Caption: Inhibition of the NLRP3 inflammasome by Phellodendron alkaloids.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating anti-inflammatory properties.
Conclusion
The alkaloids derived from Phellodendron amurense, particularly berberine, palmatine, and jatrorrhizine, exhibit potent and multi-targeted anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB, MAPKs, and the NLRP3 inflammasome underscores their therapeutic potential for a wide range of inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area of natural product-based drug discovery. Future investigations should continue to explore the synergistic effects of these alkaloids and further elucidate their complex mechanisms of action to facilitate their translation into novel anti-inflammatory therapies.
References
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. mdpi.com [mdpi.com]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
The Antioxidant Potential of Phellodendron amurense Phenolics: A Technical Guide for Researchers
Abstract
Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a long history in traditional medicine, particularly in East Asia. Modern research has increasingly focused on its rich phytochemical profile, attributing many of its therapeutic effects to a diverse array of compounds, including alkaloids and phenolics.[1][2] This technical guide provides an in-depth examination of the antioxidant properties of phenolic compounds derived from P. amurense. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the plant's phenolic composition, quantitative antioxidant activity, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are natural byproducts of cellular metabolism. However, an imbalance leading to their over-accumulation results in oxidative stress, a condition implicated in the pathophysiology of numerous chronic and degenerative diseases.[3][4] Antioxidants are molecules that can neutralize these harmful species, mitigating cellular damage.[5] Natural sources, particularly medicinal plants, are being extensively investigated for novel antioxidant compounds.[6]
Phellodendron amurense has been identified as a potent source of natural antioxidants.[7][8] Its bark and leaves contain a variety of bioactive constituents, including phenolic acids and flavonoids, which have demonstrated significant free-radical scavenging capabilities and reducing power.[9][10][11] This guide synthesizes the available scientific data to present a comprehensive overview of the antioxidant activity of P. amurense phenolics.
Phenolic Composition of Phellodendron amurense
The antioxidant capacity of P. amurense is strongly correlated with its rich and varied phenolic content.[8] High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is a primary technique for the identification and quantification of these compounds.[12][13][14] Key phenolic compounds identified in various parts of the plant, primarily the bark and leaves, include:
-
Phenolic Acids: These are derivatives of hydroxybenzoic and hydroxycinnamic acids. Commonly identified compounds include gallic acid, 4-hydroxybenzoic acid, caffeic acid, ferulic acid, syringic acid, 3-O-feruloylquinic acid, and 4-O-feruloylquinic acid.[4][12][14][15]
-
Flavonoids: This major class of polyphenols is well-represented in P. amurense. Specific flavonoids that have been isolated and shown to possess significant antioxidant activity include quercetin, kaempferol, and their glycosidic forms such as quercetin-3-O-β-D-glucoside and kaempferol-3-O-β-D-glucoside.[9][10]
The concentration of these compounds can vary significantly based on the geographical origin of the plant material.[14]
Quantitative Antioxidant Activity
The antioxidant potential of P. amurense extracts and their isolated phenolic components has been quantified using a range of in vitro assays. These assays measure different aspects of antioxidant action, such as radical scavenging and reducing power.
Table 1: Total Phenolic Content and Antioxidant Activity of P. amurense Extracts
| Plant Part | Extraction Solvent | Total Phenolic Content (TPC) | Antioxidant Assay | Result | Reference |
| Bark | Aqueous | 70 µg GAE/mg extract | DPPH Scavenging | Good scavenging activity | [8] |
| Bark | Ethanol | 13,125 mg GAE/g d.w. | DPPH, FRAP, NO, H₂O₂ | Higher than Trolox | [12] |
| Leaves | Methanol (B129727)/CHCl₃ | Not specified | DPPH Scavenging | Significant activity | [9][10] |
GAE: Gallic Acid Equivalents; d.w.: dry weight; DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power; NO: Nitric Oxide; H₂O₂: Hydrogen Peroxide.
Table 2: Antioxidant Activity of Isolated Phenolic Compounds from P. amurense
| Compound | Assay | IC₅₀ Value (µg/mL) | Reference |
| Quercetin | DPPH | 2.9 | [16] |
| Quercetin-3-O-β-D-glucoside | DPPH | 10.5 | [16] |
| Kaempferol | DPPH | 1.7 | [16] |
| Isorhamnetin | DPPH | 5.0 | [16] |
IC₅₀: The concentration of the compound required to scavenge 50% of the free radicals.
Table 3: Concentration of Specific Phenolic Compounds in P. amurense Bark
| Compound | Location (Province) | Average Content (mg/g) | Reference |
| 3-O-feruloylquinic acid | Liaoning | 7.727 | [14] |
| 4-O-feruloylquinic acid | Liaoning | 22.093 | [14] |
| 3-O-feruloylquinic acid | Heilongjiang | 2.600 | [14] |
| 4-O-feruloylquinic acid | Heilongjiang | 6.871 | [14] |
Experimental Protocols
This section details the methodologies for the extraction and quantification of phenolics, as well as the key assays used to evaluate their antioxidant activity.
Extraction of Phenolic Compounds
The choice of solvent and method is critical for the efficient extraction of phenolic compounds.[17]
Protocol: Solvent Extraction
-
Preparation: Air-dry the plant material (P. amurense bark or leaves) and grind it into a fine powder.
-
Maceration: Soak the powdered material in a solvent (e.g., 70-80% ethanol, 50% methanol, or water) at a specified solid-to-solvent ratio (e.g., 1:25 g/mL).[17][18][19]
-
Extraction: Agitate the mixture on an orbital shaker at room temperature for a defined period (e.g., 24-48 hours). For enhanced efficiency, ultrasound-assisted extraction can be employed for a shorter duration (e.g., 30-60 minutes).[19]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Storage: Store the dried extract at -20°C for further analysis.
Quantification of Total Phenolic Content (TPC)
The Folin-Ciocalteu method is a standard colorimetric assay for determining total phenolic content.
Protocol: Folin-Ciocalteu Assay
-
Standard Preparation: Prepare a series of standard solutions of gallic acid (e.g., 0.0625 to 1.0 mg/mL) in methanol.[20]
-
Sample Preparation: Dissolve the P. amurense extract in methanol to a known concentration.
-
Reaction:
-
To 25 µL of each standard or sample solution, add 725 µL of distilled water.
-
Add 125 µL of Folin-Ciocalteu reagent and mix thoroughly.
-
After a short incubation (e.g., 5 minutes), add 500 µL of 20% sodium carbonate solution to the mixture.[20]
-
-
Incubation: Vortex the mixture and allow it to stand in the dark at room temperature for approximately 85-90 minutes.
-
Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer or microplate reader.
-
Calculation: Construct a calibration curve using the gallic acid standards. Express the TPC of the extracts as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).
HPLC-DAD Analysis of Phenolic Compounds
This method allows for the separation, identification, and quantification of individual phenolic compounds.[13][21]
Protocol: HPLC-DAD
-
Sample Preparation: Dissolve the extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).[21]
-
Mobile Phase: Employ a gradient elution system, typically consisting of two solvents. For example:
-
Gradient Program: A typical gradient might start with a low concentration of Solvent A, which is gradually increased over the run time (e.g., 60 minutes) to elute compounds of increasing hydrophobicity.[14]
-
Detection: Monitor the eluent using a DAD detector at multiple wavelengths relevant to phenolic compounds (e.g., 280 nm for benzoic acid derivatives, 320 nm for cinnamic acid derivatives, and 360 nm for flavonoids).[13]
-
Quantification: Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards. Create calibration curves for each standard to calculate the concentration in the sample.
Antioxidant Capacity Assays
4.4.1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[23]
Protocol: DPPH Assay
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM or 2.4 mg in 100 mL).[23][24] The absorbance should be adjusted to approximately 1.0 at 517 nm.
-
Reaction: In a microplate well or cuvette, mix a small volume of the sample extract (e.g., 5-100 µL) with a larger volume of the DPPH solution (e.g., 3 mL).[20][23]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The results can be expressed as an IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
4.4.2. ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[24]
Protocol: ABTS Assay
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[24][25]
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 (± 0.02) at 734 nm.[26]
-
Reaction: Add a small volume of the sample extract (e.g., 5-100 µL) to a defined volume of the diluted ABTS•+ solution (e.g., 3.9 mL).[24][27]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6-30 minutes).[24][28]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the scavenging percentage as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
4.4.3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[29][30]
Protocol: FRAP Assay
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing:
-
Reaction: Add a small volume of the sample extract (e.g., 10-100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).[27][31]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.[31]
-
Calculation: Use a standard curve prepared with FeSO₄ or Trolox to express the results as Fe²⁺ equivalents or Trolox equivalents.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the antioxidant properties of P. amurense.
Caption: Workflow for P. amurense antioxidant analysis.
Mechanism of Action: Radical Scavenging
Phenolic compounds exert their antioxidant effect primarily through radical scavenging. Their chemical structure, featuring hydroxyl groups on an aromatic ring, allows them to donate a hydrogen atom or an electron to stabilize free radicals.
Caption: Phenolic compounds neutralize free radicals.
Potential Signaling Pathway Involvement
Preliminary evidence suggests that P. amurense extracts may modulate cellular signaling pathways related to oxidative stress and inflammation. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammatory responses and is sensitive to the cellular redox state.
Caption: Potential inhibition of the NF-κB pathway.
Conclusion and Future Directions
The phenolic constituents of Phellodendron amurense demonstrate potent antioxidant activity through various mechanisms, including free radical scavenging and reducing power.[7][8] Compounds such as quercetin, kaempferol, and various phenolic acids are major contributors to this effect.[9][12] The data strongly support the potential of P. amurense extracts as a source of natural antioxidants for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
Future research should focus on:
-
In vivo studies: To confirm the antioxidant effects observed in vitro and to investigate the bioavailability and metabolism of P. amurense phenolics.
-
Mechanism Elucidation: Further exploration of the specific molecular targets and signaling pathways modulated by these compounds.
-
Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between different phenolic compounds and alkaloids within the plant extract.
-
Standardization: Developing standardized extracts with consistent phenolic profiles to ensure reproducible therapeutic efficacy.
By addressing these areas, the full potential of Phellodendron amurense as a valuable natural resource for combating oxidative stress-related conditions can be realized.
References
- 1. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 4. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical composition and antioxidant capacity of the aqueous extract of Phellodendron amurense [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Constituents from the leaves of Phellodendron amurense and their antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 10. Constituents from the leaves of Phellodendron amurense and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Native plants (Phellodendron amurense and Humulus japonicus) extracts act as antioxidants to support developmental competence of bovine blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation process of Phellodendron amurense extract. [greenskybio.com]
- 19. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 20. journal.unisza.edu.my [journal.unisza.edu.my]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 24. ijpsonline.com [ijpsonline.com]
- 25. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. 3.6. Determination of Antioxidant Activity of Phenolic Extracts [bio-protocol.org]
- 28. e3s-conferences.org [e3s-conferences.org]
- 29. FRAP assay: Significance and symbolism [wisdomlib.org]
- 30. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]
Berberine in Metabolic Syndrome: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin (B600854) resistance, dyslipidemia, hypertension, and central obesity, that significantly elevates the risk for type 2 diabetes and cardiovascular disease.[1] Berberine (B55584), a natural isoquinoline (B145761) alkaloid derived from plants like Berberis vulgaris, has a long history in traditional medicine and is now a subject of intense scientific scrutiny for its potent beneficial effects on metabolic health.[2][3] This technical guide provides an in-depth exploration of the multifaceted molecular mechanisms through which berberine ameliorates the key components of metabolic syndrome. We will dissect its action on central energy-sensing pathways, insulin signaling, lipid metabolism, mitochondrial function, and the gut microbiome. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism: Activation of AMP-Activated Protein Kinase (AMPK)
The primary and most widely studied mechanism of berberine is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][4] AMPK is a serine/threonine kinase that, when activated by a high cellular AMP:ATP ratio, shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.[2]
Mechanisms of AMPK Activation
Berberine activates AMPK through several interconnected mechanisms:
-
Mitochondrial Respiratory Chain Inhibition: Berberine directly inhibits Complex I of the mitochondrial respiratory chain.[5][6][7] This partial inhibition impairs oxidative phosphorylation, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio, which is a potent allosteric activator of AMPK.[5][8]
-
Upstream Kinase Modulation: The activation of AMPK requires phosphorylation on threonine 172 of its α-subunit by upstream kinases. Berberine has been shown to trigger AMPK activation through both Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase β (CAMKKβ).[5]
-
Regulation of Dephosphorylation: Recent studies show berberine can maintain AMPK activity by reducing the expression of UHRF1, a protein that promotes AMPK dephosphorylation and inactivation.[9] It also activates lysosomal AMPK in an AXIN1-dependent manner.[9]
Downstream Effects of AMPK Activation
Activated AMPK orchestrates a broad range of metabolic improvements:
-
Enhanced Glucose Uptake: Promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and fat cells, increasing glucose uptake.[10]
-
Reduced Gluconeogenesis: Inhibits hepatic glucose production by downregulating key gluconeogenic enzymes.[8]
-
Inhibition of Lipid Synthesis: Phosphorylates and inactivates key lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).[11][12]
-
Increased Fatty Acid Oxidation: Stimulates catabolic pathways to burn fat for energy.[7]
Caption: Berberine-mediated activation of AMPK.
Modulation of Lipid Metabolism
Berberine exerts significant lipid-lowering effects, addressing the dyslipidemia characteristic of metabolic syndrome.
Cholesterol Reduction via LDLR Upregulation
A key mechanism for lowering LDL cholesterol is the upregulation of the Low-Density Lipoprotein Receptor (LDLR) in the liver.[13] Berberine achieves this through a dual, SREBP-independent mechanism:
-
mRNA Stabilization: Berberine activates the extracellular signal-regulated kinase (ERK) pathway, which leads to the post-transcriptional stabilization of LDLR mRNA, prolonging its half-life and increasing protein translation.[13][14] The 5' proximal section of the LDLR mRNA 3' untranslated region has been identified as being responsible for this regulatory effect.[13]
-
Increased Transcription: Berberine also activates the c-Jun N-terminal kinase (JNK) pathway, which promotes the binding of the transcription factor c-Jun to the LDLR promoter, thereby increasing its transcriptional activity.[11][15]
-
Inhibition of PCSK9: Berberine has been shown to downregulate Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that targets the LDLR for degradation.[11] By reducing PCSK9 levels, berberine further increases the density of LDLR on the hepatocyte surface, enhancing LDL-C clearance from circulation.[11]
Inhibition of Lipogenesis via SREBP-1c
As mentioned, berberine-activated AMPK directly inhibits the master transcriptional regulator of lipogenesis, SREBP-1c.[12][16] Berberine increases the phosphorylation of the SREBP-1c precursor, which suppresses its proteolytic processing and subsequent translocation to the nucleus.[6][17] This prevents the transcription of SREBP-1c target genes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1), leading to a significant reduction in triglyceride and fatty acid synthesis in the liver and adipose tissue.[6][11][16]
Caption: Berberine's regulation of lipid metabolism.
Improvement of Insulin Sensitivity
Berberine directly counteracts insulin resistance, a core feature of metabolic syndrome.[18][19]
Inhibition of PTP1B
Berberine is a potent, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[20][21] PTP1B is a negative regulator of the insulin signaling cascade; it dephosphorylates and inactivates both the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, berberine effectively mimics insulin action, leading to sustained phosphorylation and activation of the IR, IRS-1, and downstream effectors like Akt, even in a state of insulin resistance.[21][22]
AMPK-Dependent Glucose Uptake
The activation of AMPK by berberine contributes significantly to improved glucose homeostasis. AMPK stimulates glycolysis and promotes the translocation of GLUT4 to the cell surface in an insulin-independent manner, thereby enhancing glucose uptake into skeletal muscle and adipocytes.[10][23] This provides an alternative pathway for glucose disposal when the primary insulin signaling pathway is impaired.
Caption: Berberine's enhancement of insulin signaling.
Additional Mechanisms
Modulation of Gut Microbiota
Given its low oral bioavailability, berberine extensively interacts with and modulates the gut microbiome.[24][25] It can selectively inhibit the growth of certain pathogenic bacteria while promoting beneficial species, such as short-chain fatty acid (SCFA)-producing bacteria.[26][27] This shift in microbial composition can reduce metabolic endotoxemia, decrease inflammation, and improve intestinal barrier function.[3][25] Furthermore, gut microbes can metabolize berberine into dihydroberberine (B31643) (dhBBR), a form that is more readily absorbed and later converted back to berberine in the host, enhancing its overall bioavailability and efficacy.[24]
Enhancement of Mitochondrial Function
Beyond inhibiting Complex I, berberine has broader effects on mitochondrial health. In models of diet-induced obesity, berberine treatment recovers mitochondrial efficiency and oxidative phosphorylation capacity.[28] This effect is associated with the activation of Sirtuin 3 (SirT3), a key mitochondrial deacetylase that regulates mitochondrial protein function and reduces oxidative stress.[28] Berberine also promotes mitochondrial biogenesis through the AMPK/PGC-1α signaling pathway.[10][29]
Anti-inflammatory Action
Chronic low-grade inflammation is a key driver of insulin resistance and metabolic syndrome. Berberine exhibits potent anti-inflammatory properties, significantly reducing circulating levels of pro-inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3][30]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Clinical Efficacy of Berberine in Metabolic Syndrome
| Parameter | Dosage | Duration | Result | Reference(s) |
| Serum Cholesterol | 500 mg, twice daily | 3 months | 29% reduction | [13],[14] |
| Serum Triglycerides | 500 mg, twice daily | 3 months | 35% reduction | [13],[14] |
| LDL-Cholesterol | 500 mg, twice daily | 3 months | 25% reduction | [13],[14] |
| Triglycerides (Meta-analysis) | Varied | Varied | Mean reduction: 0.367 mmol/L | [31],[32] |
| Fasting Plasma Glucose (Meta-analysis) | Varied | Varied | Mean reduction: 0.515 mmol/L | [31],[32] |
| Waist Circumference (Meta-analysis) | Varied | Varied | Mean reduction: 3.270 cm | [31],[32] |
| LDL-Cholesterol (Meta-analysis) | Varied | Varied | Mean reduction: 0.495 mmol/L | [31],[32] |
| BMI (Meta-analysis) | Varied | Varied | Mean reduction: 0.435 kg/m ² | [31],[32] |
Table 2: Preclinical and In Vitro Quantitative Data
| Model System | Parameter Measured | Treatment | Result | Reference(s) |
| Hyperlipidemic Hamsters | Serum Cholesterol | Oral BBR | 40% reduction | [13],[14] |
| Hyperlipidemic Hamsters | LDL-Cholesterol | Oral BBR | 42% reduction | [13],[14] |
| Hyperlipidemic Hamsters | Hepatic LDLR mRNA | Oral BBR | 3.5-fold increase | [13],[14] |
| Hyperlipidemic Hamsters | Hepatic LDLR Protein | Oral BBR | 2.6-fold increase | [13],[14] |
| C2C12 Myotubes | AMPK Phosphorylation | 20 µmol/L BBR, 24h | 2.4-fold increase | [33] |
| C2C12 Myotubes | ACC Phosphorylation | 20 µmol/L BBR, 24h | 2.8-fold increase | [33] |
| Recombinant h-PTP1B | PTP1B Inhibition (Ki) | Berberine | Ki = 91.3 nM | [20],[34] |
| Recombinant h-PTP1B | PTP1B Inhibition (IC50) | Berberine | IC50 = 156.9 nM | [34] |
Key Experimental Protocols
This section outlines common methodologies used to investigate the mechanisms of berberine.
Cell Culture and Treatment
-
Common Cell Lines: HepG2 (human hepatoma) for studying lipid metabolism and LDLR regulation; C2C12 (mouse myoblast) or L6 (rat myoblast) for glucose uptake and AMPK activation; 3T3-L1 (mouse preadipocyte) for adipogenesis and lipid accumulation studies.[2][33]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Berberine Preparation: A stock solution of berberine hydrochloride is prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final concentration in the culture medium. Vehicle controls receive an equivalent concentration of DMSO.[2]
Western Blot for Protein Phosphorylation
-
Objective: To quantify the activation of signaling pathways (e.g., AMPK, ACC, ERK, Akt).
-
Protocol:
-
Treat cells (e.g., L6 myotubes) with berberine (e.g., 5 µg/mL) or a positive control (e.g., AICAR for AMPK) for a specified time (e.g., 30 minutes).[35]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPK (Thr172), anti-total-AMPK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density using software like ImageJ, normalizing the phosphorylated protein to the total protein.
-
Glucose Uptake Assay
-
Objective: To measure the rate of glucose transport into cells.
-
Protocol:
-
Seed C2C12 or L6 cells in 12- or 24-well plates and treat with berberine.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells with KRH buffer containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a defined period (e.g., 10-30 minutes).[2]
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of each well and express results as a fold change relative to the untreated control.[2]
-
Oil Red O Staining for Lipid Accumulation
-
Objective: To visualize and quantify intracellular lipid droplets in adipocytes.
-
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes. Treat with berberine during or after differentiation.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water, then with 60% isopropanol (B130326).
-
Stain the cells with a working solution of Oil Red O for at least 1 hour to stain neutral lipids.
-
Wash away excess stain with water and visualize lipid droplets by microscopy.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at ~510 nm.[2]
-
References
- 1. Frontiers | Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]
- 5. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 6. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review [frontiersin.org]
- 8. Research progress on the pharmacological effects of berberine targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 10. Berberine is a potential therapeutic agent for metabolic syndrome via brown adipose tissue activation and metabolism regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Berberine is a novel cholesterol-lowering drug working through a unique mechanism distinct from statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Berberine-induced LDLR up-regulation involves JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Berberine attenuates nonalcoholic hepatic steatosis through the AMPK-SREBP-1c-SCD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes | Semantic Scholar [semanticscholar.org]
- 18. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Berberine potently inhibits protein tyrosine phosphatase 1B: investigation by docking simulation and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Berberine inhibits PTP1B activity and mimics insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biomedres.us [biomedres.us]
- 24. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Berberine Relieves Metabolic Syndrome in Mice by Inhibiting Liver Inflammation Caused by a High-Fat Diet and Potential Association With Gut Microbiota [frontiersin.org]
- 27. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]
- 28. Berberine reverts hepatic mitochondrial dysfunction in high-fat fed rats: a possible role for SirT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 34. tandfonline.com [tandfonline.com]
- 35. diabetesjournals.org [diabetesjournals.org]
An In-depth Technical Guide to the Antimicrobial Spectrum of Phellodendron Bark Extract
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phellodendron species, commonly known as cork trees, have a long history of use in traditional medicine for treating various ailments. The bark of these trees, particularly from Phellodendron amurense and Phellodendron chinense, is a rich source of bioactive compounds, with the isoquinoline (B145761) alkaloid berberine (B55584) being one of the most prominent. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Phellodendron bark extract, detailing its activity against a wide range of bacteria, fungi, and viruses. This document summarizes key quantitative data, outlines detailed experimental protocols for antimicrobial evaluation, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents from natural sources. Phellodendron bark extract has emerged as a promising candidate due to its broad-spectrum antimicrobial properties.[1] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the antimicrobial activities of this botanical extract, facilitating further research and potential therapeutic applications.
Antibacterial Activity
Phellodendron bark extract exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy is largely attributed to its alkaloid content, primarily berberine.
Spectrum of Activity
Studies have demonstrated the inhibitory effects of Phellodendron bark extract on several clinically relevant bacteria, including:
-
Staphylococcus aureus : Including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Escherichia coli : A common cause of various infections.[1]
-
Pseudomonas aeruginosa : An opportunistic pathogen known for its resistance to multiple antibiotics.[1]
-
Streptococcus mutans : A major contributor to dental caries.[3][4]
-
Streptococcus agalactiae [5]
-
Proteus species [6]
Quantitative Data
The antibacterial potency of Phellodendron bark extract has been quantified using various methods, with Minimum Inhibitory Concentration (MIC) and zone of inhibition being the most common metrics.
| Bacterium | Extract Type | Method | Result | Reference |
| Staphylococcus aureus | Ethanolic | Agar (B569324) Well Diffusion | 5.67 mm zone of inhibition (100 mg/mL) | [1] |
| Escherichia coli | Ethanolic | Agar Well Diffusion | 8.00 mm zone of inhibition (100 mg/mL) | [1] |
| Pseudomonas aeruginosa | Ethanolic | Agar Well Diffusion | 8.67 mm zone of inhibition (100 mg/mL) | [1] |
| Streptococcus mutans | Not Specified | Broth Microdilution | MIC range: 9.8–312.5 µg/mL | [3][4] |
| Streptococcus mutans | Ethanolic | Colony Forming Unit Assay | Complete inactivation at 5 mg/mL | [7] |
| Streptococcus agalactiae | Berberine (component) | Broth Microdilution | MIC: 78 µg/mL | [5] |
Table 1: Summary of Antibacterial Activity of Phellodendron Bark Extract
Antifungal Activity
Phellodendron bark extract also demonstrates notable antifungal properties, particularly against opportunistic yeast infections.
Spectrum of Activity
The primary fungal pathogen reported to be susceptible to Phellodendron bark extract is:
-
Candida albicans : A common cause of candidiasis.[8]
Quantitative Data
| Fungus | Extract Type | Method | Result | Reference |
| Candida albicans | Hot Water | Broth Microdilution | ~80% inhibition at 1.25 g/L | [8] |
| Candida albicans | 70% Ethanolic | Disk Diffusion | 8.7 ± 0.7 mm zone of inhibition | [8] |
Table 2: Summary of Antifungal Activity of Phellodendron Bark Extract
Antiviral Activity
The antiviral potential of Phellodendron bark extract is a significant area of research, with demonstrated activity against a range of enveloped and non-enveloped viruses.
Spectrum of Activity
Phellodendron bark extract has been shown to be effective against:
-
Influenza A virus (various subtypes) [9]
-
Herpes Simplex Virus (HSV-1) [10]
-
Vesicular Stomatitis Virus (VSV) [9]
-
Newcastle Disease Virus (NDV) [9]
-
Coxsackie Virus [9]
-
Enterovirus-71 (EV-71) [9]
Quantitative Data
The antiviral efficacy is often expressed as the 50% effective concentration (EC₅₀), which is the concentration of the extract that inhibits 50% of viral replication.
| Virus | Cell Line | Method | EC₅₀ (µg/mL) | Reference |
| Influenza A virus (PR8) | RAW264.7 | GFP Assay | 0.89 ± 0.09 | [9] |
| Vesicular Stomatitis Virus (VSV) | RAW264.7 | GFP Assay | 0.71 ± 0.15 | [9] |
| Newcastle Disease Virus (NDV) | RAW264.7 | GFP Assay | 0.57 ± 0.13 | [9] |
| Herpes Simplex Virus (HSV-1) | HEK293T | GFP Assay | 0.83 ± 0.07 | [9] |
| Coxsackie Virus (H3-GFP) | HeLa | GFP Assay | 0.75 ± 0.12 | [9] |
| Enterovirus-71 (EV-71) | HeLa | CPE Reduction | 0.39 ± 0.07 | [9] |
| Herpes Simplex Virus (HSV-1) | RC-37 | Plaque Reduction | 74±6% inhibition (pretreatment) | [10] |
Table 3: Summary of Antiviral Activity of Phellodendron Bark Extract
Mechanisms of Antimicrobial Action
The broad-spectrum antimicrobial activity of Phellodendron bark extract is attributed to multiple mechanisms, primarily driven by its bioactive constituents like berberine.
Antibacterial Mechanisms
-
Disruption of Cell Membrane and Wall Integrity : The extract's components can interfere with the structure and function of bacterial cell membranes, leading to increased permeability and cell death.[11]
-
Inhibition of Protein Synthesis : Bioactive compounds can bind to bacterial ribosomes and inhibit protein synthesis, thereby halting bacterial growth and replication.[11]
-
Inhibition of Cell Division : Berberine has been shown to inhibit the bacterial cell division protein FtsZ.[12][13][14] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization prevents septum formation and leads to bacterial filamentation and eventual cell death.[12][13][14]
Caption: Proposed antibacterial mechanism of berberine via inhibition of FtsZ polymerization.
Antiviral Mechanisms
-
Induction of an Antiviral State : Phellodendron bark extract has been shown to induce the production of type I interferons (IFNs), such as IFN-β.[9] This induction is mediated through signaling pathways like those involving Toll-like receptors (TLRs).[15][16] The produced IFNs then activate a cascade of antiviral genes, leading to an antiviral state in host cells that inhibits viral replication.[9]
Caption: Antiviral mechanism of Phellodendron bark extract via induction of Type I Interferon.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the assessment of the antimicrobial properties of Phellodendron bark extract.
Preparation of Phellodendron Bark Extract
-
Collection and Preparation : The bark of Phellodendron species is collected, washed, and air-dried. The dried bark is then ground into a fine powder.
-
Extraction :
-
Ethanol (B145695) Extraction : The powdered bark is macerated in ethanol (e.g., 70-95%) for a specified period (e.g., 24-72 hours) with occasional shaking. The mixture is then filtered.
-
Aqueous (Hot Water) Extraction : The powdered bark is boiled in distilled water for a specific duration (e.g., 2 hours). The decoction is then cooled and filtered.
-
-
Concentration : The solvent from the filtrate is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Lyophilization : The concentrated extract is often freeze-dried (lyophilized) to obtain a stable powder for storage and subsequent use.
Antibacterial Susceptibility Testing
Caption: General workflow for antibacterial susceptibility testing.
6.2.1. Agar Well Diffusion Method
-
Media Preparation : Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation : A standardized bacterial suspension (0.5 McFarland standard) is uniformly swabbed onto the surface of the MHA plates.
-
Well Creation : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Extract : A defined volume (e.g., 50-100 µL) of the Phellodendron bark extract at various concentrations is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Measurement : The diameter of the zone of inhibition around each well is measured in millimeters.
6.2.2. Broth Microdilution Method for MIC Determination
-
Plate Preparation : In a 96-well microtiter plate, serial two-fold dilutions of the Phellodendron bark extract are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls : Include a growth control (broth and inoculum without extract) and a sterility control (broth only).
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the extract that completely inhibits visible bacterial growth.
Antiviral Susceptibility Testing
6.3.1. Plaque Reduction Assay
-
Cell Seeding : A confluent monolayer of susceptible host cells (e.g., Vero, MDCK) is prepared in multi-well plates.
-
Virus and Extract Incubation : A known titer of the virus is pre-incubated with various dilutions of the Phellodendron bark extract for a specific time (e.g., 1 hour) at 37°C.
-
Infection : The cell monolayers are washed, and the virus-extract mixtures are added to the cells.
-
Adsorption : The virus is allowed to adsorb to the cells for a defined period (e.g., 1 hour).
-
Overlay : The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.
-
Incubation : The plates are incubated for a period sufficient for plaque formation (e.g., 2-4 days).
-
Plaque Visualization and Counting : The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Calculation : The percentage of plaque reduction is calculated relative to the virus control (no extract), and the EC₅₀ is determined.[17][18]
Conclusion
Phellodendron bark extract demonstrates a broad and potent antimicrobial spectrum, with activity against a diverse range of bacteria, fungi, and viruses. Its multifaceted mechanisms of action, largely driven by berberine and other bioactive compounds, make it a compelling candidate for the development of new antimicrobial therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this traditional medicinal plant. Further studies are warranted to explore the synergistic effects of the extract with conventional antibiotics, to isolate and characterize other active components, and to conduct in vivo efficacy and safety evaluations.
References
- 1. pharmacologyjournals.com [pharmacologyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of phellodendron bark against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.kagoshima-u.ac.jp [ir.kagoshima-u.ac.jp]
- 7. Evaluating the Effectiveness of Phellodendron Amurense Ruprecht Extract as a Natural Anti-Caries Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of the Korean Wood Science and Technology [woodj.org]
- 9. Inhibitory effects of an aqueous extract from Cortex Phellodendri on the growth and replication of broad-spectrum of viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant, antimicrobial and anti-herpes simplex virus type 1 activity of Phellodendron amurense Rupr. from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Does Cortex Phellodendri Extract Support Antimicrobial Activity? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 12. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Herbal extracts that induce type I interferons through Toll-like receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bioagilytix.com [bioagilytix.com]
Neuroprotective Effects of Phellodendron Isoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often involve oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline. There is a pressing need for the development of novel therapeutic agents that can effectively target these underlying mechanisms.
Phellodendron amurense, a traditional medicinal plant, contains a rich source of isoquinoline (B145761) alkaloids, with berberine (B55584), palmatine, and jatrorrhizine (B191652) being the most prominent. A growing body of scientific evidence highlights the potent neuroprotective properties of these alkaloids, making them compelling candidates for further investigation and drug development.[1] This in-depth technical guide provides a comprehensive overview of the current understanding of the neuroprotective effects of these Phellodendron isoquinoline alkaloids. It summarizes quantitative data from preclinical studies, details key experimental methodologies, and illustrates the intricate signaling pathways modulated by these compounds.
Mechanisms of Neuroprotection
The neuroprotective effects of Phellodendron isoquinoline alkaloids are multifaceted, primarily revolving around their potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] These alkaloids modulate key signaling pathways that are crucial for neuronal survival and homeostasis.
Berberine
Berberine is the most extensively studied of the Phellodendron alkaloids and demonstrates robust neuroprotective effects across a range of preclinical models. Its mechanisms of action are diverse and interconnected:
-
Antioxidant Effects: Berberine effectively mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[4][5] It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.[2]
-
Anti-inflammatory Action: Neuroinflammation is a critical component of neurodegenerative disease progression. Berberine suppresses neuroinflammatory responses by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] This is largely mediated through the inhibition of the NF-κB signaling pathway.[2]
-
Anti-apoptotic Activity: Berberine protects neurons from apoptotic cell death by modulating the expression of pro- and anti-apoptotic proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby preventing the activation of caspases, the key executioners of apoptosis.[2][6]
-
Autophagy Induction: Berberine can induce autophagy, a cellular process responsible for the clearance of damaged organelles and aggregated proteins. This is particularly relevant in neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as Alzheimer's and Parkinson's diseases.[2]
Palmatine
Palmatine shares structural similarities with berberine and also exhibits significant neuroprotective properties. Its mechanisms of action are thought to be similar, with a strong emphasis on its antioxidant and anti-inflammatory effects.
-
Activation of the Nrf2/HO-1 Pathway: Palmatine has been shown to activate the Nrf2/HO-1 signaling pathway, a critical defense mechanism against oxidative stress.[8][9][10] This leads to the upregulation of antioxidant enzymes, thereby protecting neurons from oxidative damage.
-
Modulation of AMPK Signaling: Palmatine can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[11] AMPK activation can, in turn, promote Nrf2-mediated antioxidant responses and inhibit inflammatory pathways.
-
Anti-inflammatory and Anti-apoptotic Effects: Palmatine reduces the production of inflammatory cytokines and inhibits apoptosis in neuronal cells, contributing to its overall neuroprotective profile.[9]
Jatrorrhizine
Jatrorrhizine, another major isoquinoline alkaloid from Phellodendron, has also been demonstrated to possess neuroprotective effects, primarily through its antioxidant and anti-inflammatory actions.
-
Inhibition of MAPK Signaling: Jatrorrhizine has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammatory and apoptotic processes.[12][13]
-
Modulation of the miR-223-3p/HDAC4 Axis: Recent studies suggest that jatrorrhizine can exert its neuroprotective effects by modulating the microRNA-223-3p/histone deacetylase 4 (HDAC4) axis, which plays a role in neuronal survival.[14]
-
Antioxidant Properties: Jatrorrhizine effectively scavenges free radicals and reduces oxidative stress in neuronal cells.[15]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from key preclinical studies on the neuroprotective effects of berberine, palmatine, and jatrorrhizine.
Table 1: Neuroprotective Effects of Berberine
| Model | Dosage | Key Findings | Reference |
| Ischemic Stroke (MCAO model) | 10-300 mg/kg | Significant reduction in infarct volume (p < 0.05) and improvement in neurological function. | [6][16] |
| Ischemic Stroke (MCAO model) | 50 mg/kg | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [6] |
| Ischemic Stroke (in vitro OGD) | - | Inhibition of ROS generation and release of pro-apoptotic factors. | [4] |
| Parkinson's Disease (Rotenone model) | - | Reduced levels of nitrite, TBARS, TNF-α, IL-1β, IL-6, and caspase-3. Upregulated levels of SDH, ATPase, GSH, SOD, and CAT. | [5] |
Table 2: Neuroprotective Effects of Palmatine
| Model | Dosage | Key Findings | Reference |
| Alzheimer's Disease (Aβ25-35-induced) | Low and High doses | Improved learning and memory in Morris water maze. Reduced levels of TNF-α, IL-1β, IL-6, MDA, and ROS. Increased levels of GSH and SOD. | [9][17] |
| Alzheimer's Disease (Aβ25-35-induced) | - | Increased expression of Nrf2, HO-1, and Bcl-2. Decreased expression of Keap-1 and Bax. | [9][10] |
| Alzheimer's Disease (Aβ1-40-induced) | - | Improved morphological abnormalities of brain cells and gut tissue. Reduced Tau hyperphosphorylation and Aβ accumulation. | [18] |
| Cerebral Ischemia/Reperfusion | - | Decreased infarct volume, neurological scores, and brain water content. | [11] |
Table 3: Neuroprotective Effects of Jatrorrhizine
| Model | Dosage | Key Findings | Reference |
| H2O2-induced injury in PC12 cells | 0.01-10.0 µM | Increased cell viability and activities of SOD and HO-1. Prevented LDH release and MDA production. Attenuated the decrease of MMP and scavenged ROS. | [15] |
| Aβ25-35-induced neurotoxicity in cortical neurons | 1-10 µM | Attenuated neurotoxicity. Suppressed caspase-3 activation and prevented cytochrome c release. | [19] |
| H2O2-induced inflammation in microglia | 5-10 µmol/L | Inhibited the MAPK/NF-κB/NLRP3 signaling pathway. | [12] |
| Aβ25-35-induced injury in SH-SY5Y cells | - | Improved cell proliferation and inhibited apoptosis, inflammation, and oxidative stress via the miR-223-3p/HDAC4 axis. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of Phellodendron isoquinoline alkaloids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the protective effect of the alkaloids against toxin-induced cell death in neuronal cell lines (e.g., PC12, SH-SY5Y).
-
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Neurotoxin (e.g., H2O2, Aβ25-35, rotenone)
-
Phellodendron isoquinoline alkaloid (berberine, palmatine, or jatrorrhizine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the isoquinoline alkaloid for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 200 µM H2O2 for 12 hours) to the wells, excluding the control group.
-
After the incubation period with the toxin, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate for another 4 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis for Apoptotic Markers
This technique is used to quantify the expression levels of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) to assess the anti-apoptotic effects of the alkaloids.
-
Materials:
-
Treated neuronal cells or brain tissue homogenates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cells or tissue samples in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-Bax, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin). The Bax/Bcl-2 ratio is then calculated.[1][20][21][22][23]
-
Morris Water Maze Test for Learning and Memory
This behavioral test is used to assess spatial learning and memory in rodent models of neurodegenerative diseases (e.g., scopolamine-induced amnesia, Alzheimer's disease models).
-
Apparatus:
-
A circular water tank (e.g., 150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swimming path.
-
Distinct visual cues placed around the room.
-
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Each animal undergoes four trials per day.
-
For each trial, the animal is gently placed into the water at one of four randomly chosen starting positions, facing the wall of the tank.
-
The animal is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, it is allowed to stay on it for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay there for 15-30 seconds.
-
The escape latency (time to find the platform) and swim path are recorded.
-
-
Probe Trial (e.g., on day 5 or 6):
-
The escape platform is removed from the tank.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded as measures of memory retention.[3][24][25][26][27]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Phellodendron isoquinoline alkaloids and a general experimental workflow for assessing their neuroprotective effects.
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by Berberine for neuroprotection.
Caption: Palmatine activates the AMPK/Nrf2/HO-1 pathway to combat oxidative stress.
Caption: Jatrorrhizine modulates MAPK and miR-223-3p/HDAC4 pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating neuroprotective effects.
Conclusion
The isoquinoline alkaloids from Phellodendron amurense—berberine, palmatine, and jatrorrhizine—have emerged as highly promising natural compounds with significant neuroprotective potential. Their ability to concurrently target multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, provides a strong rationale for their further development as therapeutic agents for a range of neurodegenerative diseases. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals seeking to advance the understanding and application of these potent natural compounds. Future research should focus on clinical trials to validate the preclinical findings and explore the therapeutic efficacy of these alkaloids in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of berberine on stroke models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potentials of Berberine in Rotenone-Induced Parkinson’s Disease-like Motor Symptoms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers Discover The Natural Compound Berberine Could Treat Stroke Damage [nmn.com]
- 8. benchchem.com [benchchem.com]
- 9. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway [mdpi.com]
- 10. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Effects of Jatrorrhizine on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Jatrorrhizine can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of Jatrorrhizine on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regulation of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Phellodendron amurense in Osteoarthritis Research: A Technical Guide for Scientists and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, synovial inflammation, and changes in the subchondral bone, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the progression of the disease. There is a growing interest in the potential of natural products as a source for novel therapeutic agents for OA. Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been used in traditional Chinese medicine for centuries to treat various inflammatory conditions.[1] This technical guide provides a comprehensive overview of the existing research on Phellodendron amurense and its active constituents in the context of osteoarthritis, with a focus on preclinical and clinical evidence, mechanisms of action, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals in the field of rheumatology and natural product-based therapeutics.
Active Compounds in Phellodendron amurense
The therapeutic effects of Phellodendron amurense are largely attributed to a group of isoquinoline (B145761) alkaloids.[2] The most well-studied of these in the context of joint health is berberine (B55584) .[3] Other significant alkaloids include palmatine (B190311) , jatrorrhizine , phellodendrine, and magnoflorine.[3] The bark also contains other bioactive molecules such as limonoids (limonin, obacunone), phenolic compounds, and flavone (B191248) glycosides.[2] Standardization of P. amurense extracts for research and clinical applications is often based on the concentration of berberine.[4]
Clinical Evidence
To date, clinical research on Phellodendron amurense for osteoarthritis has been limited. One notable pilot, double-blind, placebo-controlled study investigated the efficacy of a proprietary blend containing extracts of Phellodendron amurense bark and Citrus sinensis peel (NP 06-1) in patients with knee osteoarthritis.[4][5]
Clinical Trial Summary
A pilot, double-blind, placebo-controlled study assessed the efficacy of a combination of Phellodendron amurense and Citrus sinensis extracts in overweight and normal-weight patients with knee osteoarthritis over an 8-week period.[4][5]
Table 1: Summary of Clinical Trial Results for NP 06-1 in Knee Osteoarthritis [4][5]
| Outcome Measure | Treatment Group (Overweight) | Placebo Group (Overweight) | p-value | Treatment Group (Normal Weight) | Placebo Group (Normal Weight) | p-value |
| Baseline LAI Score | 12.4 ± 2.4 | 11.8 ± 1.5 | - | 11.4 ± 1.2 | 11.5 ± 1.8 | - |
| 8-Week LAI Score | 6.3 ± 2.3 | 11.8 ± 1.5 | < 0.0001 | 7.7 ± 1.4 | 9.9 ± 0.9 | < 0.0001 |
| Change in CRP (mg/L) | -0.62 ± 0.2 (49% reduction) | - | < 0.001 | Significant reduction from baseline, but not vs. placebo | - | - |
| Weight Loss | 5% of body weight | - | Significant | Significant | - | - |
LAI: Lequesne Algofunctional Index; CRP: C-reactive protein. Data are presented as mean ± standard deviation.
Experimental Protocol: Clinical Trial of NP 06-1
-
Study Design: 8-week, randomized, double-blind, placebo-controlled trial.[4][5]
-
Participants: 80 subjects (45 completed the study) diagnosed with primary osteoarthritis of the knee, categorized into overweight (BMI 25-40 kg/m ²) and normal weight (BMI 18.9-24.9 kg/m ²) groups.[4][5]
-
Intervention: Two capsules (370 mg each) of NP 06-1 (a proprietary blend of Phellodendron amurense bark extract and Citrus sinensis peel extract) or a matching placebo, taken twice daily.[4][5]
-
Outcome Measures:
Preclinical In Vitro Research
In vitro studies using human chondrocytes and cartilage explants have provided significant insights into the chondroprotective mechanisms of Phellodendron amurense and its constituents. A common in vitro model for osteoarthritis involves the stimulation of chondrocytes with pro-inflammatory cytokines like interleukin-1 beta (IL-1β) to mimic the inflammatory and catabolic environment of an osteoarthritic joint.
Effects on Cartilage Matrix Degradation
Phellodendron amurense extract has been shown to protect against the degradation of key components of the cartilage extracellular matrix.
Table 2: In Vitro Effects of Phellodendron amurense Extract on Human Osteoarthritic Cartilage
| Treatment | Outcome | Effect | Reference |
| P. amurense extract (40, 100, 200 µg/mL) | IL-1α-induced GAG degradation | Significantly inhibited in a dose-dependent manner | |
| P. amurense extract (40, 100, 200 µg/mL) | IL-1α-induced type II collagen degradation | Significantly inhibited in a dose-dependent manner | |
| P. amurense extract (40, 100, 200 µg/mL) | Aggrecanase-1 and -2 levels | Dose-dependently decreased | |
| P. amurense extract (40, 100, 200 µg/mL) | MMP-1, -3, and -13 levels | Dose-dependently decreased | |
| P. amurense extract (40, 100, 200 µg/mL) | TIMP-1 expression | Increased |
GAG: Glycosaminoglycan; MMP: Matrix Metalloproteinase; TIMP: Tissue Inhibitor of Metalloproteinase.
Experimental Protocol: In Vitro Chondrocyte and Cartilage Explant Culture
-
Cell/Tissue Source: Human osteoarthritic cartilage obtained from patients undergoing total knee replacement surgery.
-
Cartilage Explant Culture:
-
Cartilage explants are cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.
-
Explants are pre-treated with varying concentrations of Phellodendron amurense ethanol (B145695) extract (e.g., 40, 100, 200 µg/mL) or a control (e.g., celecoxib) for a specified period.
-
Osteoarthritic conditions are induced by adding a pro-inflammatory stimulus, such as IL-1α, to the culture medium.
-
Cultures are maintained for a period of time (e.g., 7 days).
-
Culture media is collected for analysis of released glycosaminoglycans (GAGs), type II collagen fragments, aggrecanases, MMPs, and TIMPs using ELISA.
-
Cartilage explants can be fixed, sectioned, and stained (e.g., with Safranin O-fast green) to visualize proteoglycan content.
-
-
Chondrocyte Culture:
-
Chondrocytes are isolated from cartilage tissue by enzymatic digestion (e.g., with pronase and collagenase).
-
Cells are cultured in monolayer or as high-density micromass cultures.
-
Cells are pre-treated with P. amurense extract or its active compounds before stimulation with IL-1β.
-
Cell lysates are collected for analysis of signaling pathway components by Western blot.
-
RNA can be extracted for gene expression analysis of MMPs, TIMPs, and aggrecanases via RT-PCR.
-
Preclinical In Vivo Research
Animal models of osteoarthritis, such as those induced by monosodium iodoacetate (MIA) or surgical destabilization of the joint, have been used to evaluate the therapeutic potential of the active constituents of Phellodendron amurense, particularly berberine and palmatine.
Effects of Berberine in Animal Models of Osteoarthritis
Berberine has demonstrated chondroprotective effects in various animal models of OA.[6] It has been shown to ameliorate cartilage degradation and induce chondrocyte proliferation.[6] In a rat model of post-traumatic OA, berberine was found to significantly reduce cartilage degradation.[7]
Effects of Palmatine in Animal Models of Osteoarthritis
Palmatine has also shown promise in in vivo models of osteoarthritis. In a rabbit model of OA, intra-articular injection of palmatine demonstrated a protective effect on articular cartilage.[8] Histological examination and Mankin scoring confirmed the protective effects of palmatine.[8]
Experimental Protocol: Animal Models of Osteoarthritis
-
Monoiodoacetate (MIA)-Induced Osteoarthritis:
-
A single intra-articular injection of MIA is administered into the knee joint of rodents (rats or mice).
-
MIA induces chondrocyte death and subsequent cartilage lesions that mimic human OA.
-
Treatment with P. amurense constituents (e.g., berberine) can be administered orally or via intra-articular injection.
-
Endpoints include histological analysis of the joint (e.g., Safranin O staining for cartilage integrity), immunohistochemistry for matrix components and inflammatory markers, and behavioral assessments of pain.
-
-
Surgically-Induced Osteoarthritis (e.g., Destabilization of the Medial Meniscus - DMM):
-
Surgical transection of the medial meniscotibial ligament in mice leads to joint instability and progressive cartilage degeneration, mimicking post-traumatic OA.
-
Oral administration of the test compound (e.g., berberine) is initiated post-surgery.
-
Joints are harvested at various time points for histological and immunohistochemical analysis to assess cartilage damage, osteophyte formation, and synovitis.
-
Molecular Mechanisms and Signaling Pathways
Research has elucidated several signaling pathways through which Phellodendron amurense and its active compounds exert their chondroprotective and anti-inflammatory effects.
Inhibition of Inflammatory and Catabolic Pathways
Phellodendron amurense extract and its alkaloids have been shown to modulate key inflammatory and catabolic signaling pathways in chondrocytes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: P. amurense extract has been observed to reduce the phosphorylation of ERK1/2, JNK, and p38 MAPK in human osteoarthritic chondrocytes in a dose-dependent manner. Activation of these kinases is a crucial step in the inflammatory cascade that leads to the production of MMPs and other catabolic enzymes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Berberine has been shown to inhibit inflammation and cartilage degradation by modulating the TLR4/NF-κB signaling pathway.[6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and MMPs.
Activation of Anabolic and Protective Pathways
-
AMP-Activated Protein Kinase (AMPK) Pathway: Berberine has been found to inhibit chondrocyte apoptosis and cartilage degradation by activating AMPK signaling.[6] AMPK is a key cellular energy sensor that, when activated, can promote cell survival and inhibit inflammatory responses.
Modulation of Developmental Pathways in Osteoarthritis
Recent research has implicated developmental signaling pathways, such as Wnt/β-catenin and Hedgehog, in the pathogenesis of osteoarthritis.
-
Wnt/β-catenin and Hedgehog Signaling Pathways: Palmatine has been shown to exert its chondroprotective effects by inhibiting the Wnt/β-catenin and Hedgehog signaling pathways.[8] Dysregulation of these pathways in adult cartilage can lead to a catabolic phenotype and cartilage degradation.
Safety and Toxicology
Phellodendron amurense extract is reported to have low toxicity to normal cells and tissues.[9] In a clinical study, a proprietary extract of P. amurense was well-tolerated in prostate cancer patients with minimal and self-limited toxicities.[10] However, it is important to note that berberine, a major active component, can have side effects and may interact with certain medications.[11] It is likely unsafe for newborn infants when taken orally.[11]
Future Directions and Conclusion
Phellodendron amurense and its active constituents, particularly berberine and palmatine, have demonstrated significant potential as therapeutic agents for osteoarthritis in preclinical studies. The mechanisms of action are multifaceted, involving the inhibition of key inflammatory and catabolic pathways (MAPK, NF-κB) and the modulation of developmental pathways (Wnt/β-catenin, Hedgehog) that are dysregulated in OA, as well as the activation of protective pathways (AMPK).
The available clinical evidence, although limited to a study of a combination product, is promising and suggests that P. amurense extracts can improve symptoms and reduce inflammation in individuals with knee osteoarthritis.[4][5]
For drug development professionals, future research should focus on:
-
Conducting larger, well-controlled clinical trials with standardized Phellodendron amurense extracts to confirm its efficacy and safety as a standalone treatment for osteoarthritis.
-
Further elucidating the synergistic or additive effects of the various alkaloids and other compounds present in the whole extract.
-
Investigating the pharmacokinetics and bioavailability of the active compounds when administered as a complex extract.
-
Developing optimized formulations to enhance the delivery and efficacy of the active constituents.
References
- 1. Berberine prevents nitric oxide-induced rat chondrocyte apoptosis and cartilage degeneration in a rat osteoarthritis model via AMPK and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine ameliorates cartilage degeneration in interleukin-1β-stimulated rat chondrocytes and in a rat model of osteoarthritis via Akt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 4. Phellodendron and Citrus extracts benefit joint health in osteoarthritis patients: a pilot, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phellodendron and Citrus extracts benefit joint health in osteoarthritis patients: a pilot, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chondroprotective effects of palmatine on osteoarthritis in vivo and in vitro: A possible mechanism of inhibiting the Wnt/β-catenin and Hedgehog signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Phellodendron and Citrus extracts benefit cardiovascular health in osteoarthritis patients: a double-blind, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation process of Phellodendron amurense extract. [greenskybio.com]
- 11. The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Berberine in Phellodendron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron, a genus of deciduous trees in the family Rutaceae, is a significant source of various bioactive compounds, with the isoquinoline (B145761) alkaloid berberine (B55584) being one of the most prominent. Berberine is renowned for its wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of berberine in Phellodendron raw materials and derived products is crucial for quality control, standardization, and clinical research. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the robust quantification of berberine.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) to separate berberine from other components in the sample extract. The separation is achieved on a C18 stationary phase, and the mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile (B52724) or methanol), often with additives like acids (e.g., phosphoric acid, formic acid) to improve peak shape and resolution. The quantification of berberine is performed by detecting its absorbance using a UV-Vis detector, commonly at a wavelength of around 345 nm, where berberine exhibits a strong absorbance.
Experimental Protocols
Sample Preparation: Extraction of Berberine from Phellodendron Bark
This protocol describes a common method for extracting berberine from the dried bark of Phellodendron.
Materials:
-
Dried Phellodendron bark powder
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh approximately 0.5 g of pulverized Phellodendron bark.
-
Add 30 mL of methanol to the powder.
-
Extract the sample by refluxing with methanol for 30 minutes. Repeat the extraction once more to ensure complete extraction.
-
Alternatively, for a simpler extraction, sonicate the mixture for 30-60 minutes in an ultrasonic bath.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Standard Solution Preparation
Materials:
-
Berberine reference standard (purity > 98%)
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh 10 mg of the berberine reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
HPLC Analysis
Instrumentation and Conditions: The following table summarizes typical HPLC conditions for berberine analysis. Researchers may need to optimize these parameters based on their specific instrumentation and sample matrix.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1100/1200 Series or equivalent | Shimadzu LC-20AT or equivalent | Waters Alliance or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm | MZ C18, 4.6 x 250 mm, 5 µm[1] | SunFire® C18, 4.6 x 250 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile:Water (71:29) with 0.5% triethylamine, pH adjusted to 3.0 with phosphoric acid[1] | Ethyl acetate:Formic acid:Ethanol (15:3:2)[3] | 0.05% aqueous formic acid and methanol (gradient)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[3] | 1.0 mL/min[2] |
| Injection Volume | 10 µL | Not specified | 10.0 µL[2] |
| Column Temperature | 25°C | Not specified | 28 ± 2 ℃[2] |
| Detection Wavelength | 343 nm[1] | 346 nm[3] | 230 nm and 240 nm[2] |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas for berberine.
Data Presentation and Quantification
The concentration of berberine in the samples is determined by constructing a calibration curve from the peak areas of the standard solutions.
Calibration Curve: Plot the peak area of the berberine standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is generally considered to indicate good linearity.
Quantification of Berberine in Samples: The concentration of berberine in the sample extract is calculated using the regression equation from the calibration curve. The final content of berberine in the original Phellodendron sample is then calculated considering the initial weight of the sample and the extraction volume.
The following table presents a summary of quantitative data from various validated HPLC methods for berberine.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.3789 - 1.894[1] | 6.576 - 328.8[4] | 2.50 - 25.00[2] |
| Correlation Coefficient (R²) | 0.9999[1] | 0.9998[4] | ≥ 0.9994[2] |
| Limit of Detection (LOD) (µg/mL) | Not specified | 0.00556[5] | 0.131 - 0.296[2] |
| Limit of Quantification (LOQ) (µg/mL) | Not specified | 0.01684[5] | 0.398 - 0.898[2] |
| Recovery (%) | 99.2%[1] | 99.54%[4] | 92.33 - 116.72%[2] |
| Precision (RSD %) | 1.6%[1] | < 5.6%[4] | < 4%[2] |
Experimental Workflow
The entire process from sample preparation to data analysis can be visualized in the following workflow diagram.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of berberine in Phellodendron. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development and quality control of herbal medicines. Adherence to these guidelines will ensure accurate and reproducible results, contributing to the standardization and safe use of Phellodendron-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [Determination of berberine and palmatine in cortex phellodendron and Chinese patent medicines by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of berberine in Phellodendron amurense from different sites of Changbai Mountain | Semantic Scholar [semanticscholar.org]
- 5. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction and Purification of Alkaloids from Phellodendron Bark
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of principal alkaloids from the bark of Phellodendron species (Phellodendron amurense and Phellodendron chinense). The primary bioactive compounds of interest include berberine (B55584), palmatine, jatrorrhizine, and phellodendrine.[1][2][3]
Application Notes
Overview of Bioactive Alkaloids
Phellodendron bark, known as Cortex Phellodendri or "Huang Bai" in Traditional Chinese Medicine (TCM), is a rich source of isoquinoline (B145761) alkaloids.[2][4] These compounds, particularly berberine and palmatine, are recognized for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects.[5][6] The primary alkaloids found in the bark include berberine, palmatine, jatrorrhizine, phellodendrine, and magnoflorine.[3][7] The concentration of these alkaloids can vary significantly between P. amurense and P. chinense, making accurate extraction and quantification crucial for quality control and drug development.[1][8]
Principles of Extraction
The goal of extraction is to efficiently isolate the target alkaloids from the raw plant matrix. Alkaloids in Phellodendron exist as salts or free bases, influencing the choice of solvent.[9] Key factors affecting extraction efficiency include the solvent type, temperature, extraction time, and the physical state of the plant material (e.g., particle size).
Several methods have been developed, each with distinct advantages:
-
Solvent Extraction: Traditional methods like reflux, Soxhlet, and maceration using solvents such as methanol (B129727), ethanol (B145695), or acidified water are common.[10][11] Methanol and ethanol are effective because both free alkaloid bases and their salts are soluble in them.[11] Acidifying the solvent (e.g., with hydrochloric acid) can improve the extraction of quaternary ammonium (B1175870) alkaloids like berberine by converting them into more soluble salts.[11]
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. UAE generally results in higher yields in shorter times and at lower temperatures compared to conventional methods.[11][12] Studies have shown that combining UAE with solvents like hydrochloric acid/methanol or green solvents like lactic and malic acid can significantly improve yields.[11][12]
-
Enzyme-Assisted Extraction: This method utilizes enzymes, such as mannase, to specifically break down the plant cell wall, facilitating the release of intracellular alkaloids.[13] This technique offers high specificity and can be performed under mild conditions, which helps in preserving the activity of the target compounds.[13]
-
Supercritical Fluid Extraction (SFE): Supercritical CO2, often with a co-solvent like ethanol, is used as the extraction solvent.[14] This method is advantageous as it avoids the use of toxic organic solvents, and the solvent can be easily removed by depressurization. However, the polarity of supercritical CO2 is low, necessitating a polar co-solvent (entrainer) like ethanol to efficiently extract alkaloids.[14]
Purification Strategies
Crude extracts contain a complex mixture of compounds, including pigments, tannins, and other secondary metabolites, requiring further purification.
-
Solvent Partitioning: A preliminary purification step involves liquid-liquid extraction to separate alkaloids from non-alkaloidal components based on their differential solubility in immiscible solvents at different pH levels.
-
Column Chromatography: This is the most common method for purifying alkaloids. Macroporous resins (e.g., AB-8, XAD-8) are widely used for the enrichment and purification of alkaloids from crude extracts.[12][15] The process involves adsorption of the alkaloids onto the resin, washing to remove impurities, and subsequent elution with a suitable solvent.
-
pH-Zone Refining Counter-Current Chromatography (CCC): This advanced liquid-liquid chromatography technique separates compounds based on their pKa values. It is highly effective for separating alkaloids with similar structures from a crude extract.[16][17]
Analytical Quantification
Accurate quantification of the extracted alkaloids is essential for standardization and quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the simultaneous separation and quantification of multiple alkaloids in Phellodendron extracts.[7][10] Reversed-phase C18 columns are typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[8][18]
-
Capillary Electrophoresis (CE): CE offers an alternative method for the analysis of alkaloids, providing high resolution and requiring small sample volumes.[3]
Data Presentation
Table 1: Comparison of Extraction Methods and Yields for Major Alkaloids
| Extraction Method | Solvent/Conditions | Alkaloid | Yield (mg/g of dry bark) | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted | Hydrochloric acid / Methanol | Berberine | 103.12 | [11] |
| Ultrasound-Assisted | Hydrochloric acid / Methanol | Phellodendrine | 24.41 | [11] |
| Ultrasound-Assisted | Hydrochloric acid / Methanol | Palmatine | 1.25 | [11][15] |
| Ultrasound-Assisted | Pyruvic acid (88.0% w/w), 75.0 °C | Total Alkaloids | 146.3 ± 0.4 | [12] |
| Ultrasound-Assisted | Lactic acid (96% w/w), 60.0 °C | Total Alkaloids | 139.6 ± 0.2 | [12] |
| Ultrasound-Assisted | Malic acid (40.0% w/w), 80.0 °C | Total Alkaloids | 133.0 ± 0.5 | [12] |
| Solvent Extraction | Not specified | Berberine | 2.44 ± 0.22 | [19][20] |
| Supercritical CO2 | CO2 with 90% ethanol entrainer | Berberine | 1.12% (extract rate) |[14] |
Table 2: HPLC Conditions for Alkaloid Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Kromasil C18, 5 µm, 4.6 mm × 250 mm) | [10] |
| Mobile Phase | Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B) | [10][18] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 232 nm | [10] |
| Column Temp. | 25 °C |[10] |
Experimental Protocols & Visualizations
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Alkaloids
This protocol is based on the highly efficient hydrochloric acid/methanol-ultrasonic method.[11]
1. Materials and Reagents:
-
Dried Phellodendron bark, ground to a coarse powder (40-80 mesh).
-
Methanol (Analytical Grade).
-
Hydrochloric Acid (HCl), concentrated.
-
Deionized Water.
-
Ultrasonic bath or probe sonicator.
-
Rotary evaporator.
2. Preparation of Extraction Solvent:
-
Prepare a solution of 0.1M HCl in methanol. Caution: Perform in a fume hood. Add acid to methanol slowly.
3. Extraction Procedure:
-
Accurately weigh 10 g of powdered Phellodendron bark and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the acidified methanol solvent (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with an additional 100 mL of solvent to ensure complete extraction.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C until the solvent is fully removed.
-
The resulting residue is the crude alkaloid extract. Redissolve in a suitable solvent (e.g., 10% methanol in water) for purification.
Caption: General workflow for alkaloid extraction and purification.
Protocol 2: Purification of Crude Extract by Macroporous Resin Column Chromatography
This protocol describes the enrichment and purification of total alkaloids from the crude extract.[12]
1. Materials and Reagents:
-
Crude alkaloid extract (from Protocol 1).
-
Macroporous adsorption resin (e.g., AB-8).
-
Ethanol (95% and various dilutions).
-
Deionized Water.
-
Glass chromatography column.
2. Resin Preparation and Column Packing:
-
Soak the macroporous resin in 95% ethanol for 24 hours to activate and swell it.
-
Wash the resin thoroughly with deionized water until the effluent is clear and free of ethanol.
-
Prepare a slurry of the resin in deionized water and pack it into a glass column.
-
Equilibrate the packed column by passing deionized water through it until the pH of the effluent matches the influent.
3. Adsorption, Washing, and Elution:
-
Dissolve the crude extract in deionized water to a concentration of approximately 2 mg/mL total alkaloids.
-
Load the sample solution onto the equilibrated column at a slow flow rate (e.g., 2 bed volumes per hour).
-
After loading, wash the column with 3-4 bed volumes of deionized water to remove unbound impurities like sugars and salts.
-
Perform a stepwise elution with increasing concentrations of ethanol. First, wash with 2 bed volumes of 30% ethanol to remove more polar impurities.
-
Elute the target alkaloids with 4-5 bed volumes of 70% ethanol. Collect the eluate.
-
Monitor the eluate using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer.
-
Combine the fractions containing the purified alkaloids.
-
Concentrate the purified fraction using a rotary evaporator to remove the ethanol and then lyophilize to obtain a dry, purified alkaloid powder.
Caption: Comparison of pros and cons for different alkaloid extraction methods.
Protocol 3: HPLC Quantification of Berberine and Palmatine
This protocol outlines a method for the simultaneous quantification of major alkaloids.[8][10]
1. Materials and Reagents:
-
Purified alkaloid extract or crude extract.
-
Reference standards (Berberine hydrochloride, Palmatine hydrochloride, etc., >98% purity).
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (or Trifluoroacetic Acid, TFA).
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm syringe filters.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solutions: Accurately weigh 10 mg of each reference standard and dissolve in 10 mL of methanol to prepare stock solutions of 1 mg/mL. Store at 4°C.
-
Calibration Curve Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh 20 mg of the dried extract, dissolve it in 10 mL of methanol, and sonicate for 10 minutes. Dilute as necessary to bring the alkaloid concentrations within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Instrument: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-25 min: 25-50% B
-
25-30 min: 50-90% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 232 nm or scan from 200-400 nm.[10]
4. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with the reference standards.
-
Construct a calibration curve for each standard by plotting peak area against concentration.
-
Calculate the concentration of each alkaloid in the sample solution using the regression equation from the calibration curve.
-
Determine the content of each alkaloid in the original bark material (mg/g).
References
- 1. [Simultaneous Quantitative Analysis of Berberine and Other Alkaloids in Powdered Phellodendron Bark] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. akjournals.com [akjournals.com]
- 11. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and recovery of bioactive alkaloids from Phellodendron amurense Rupr. Using ultrasound-assisted green solven… [ouci.dntb.gov.ua]
- 13. CN108997331B - Process for extracting berberine from phellodendron based on enzyme method - Google Patents [patents.google.com]
- 14. CN102532129A - Technology for extracting berberine from phellodendron amurense by adopting supercritical carbon dioxide extraction - Google Patents [patents.google.com]
- 15. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation and purification of alkaloids and phenolic acids from Phellodendron chinense by pH-zone refining and online-storage inner-recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of seven alkaloids in Phellodendron chinense Schneid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Phellodendron Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been used for centuries in traditional Chinese medicine. Extracts from its bark are rich in various bioactive compounds, with the isoquinoline (B145761) alkaloid berberine (B55584) being one of the most prominent.[1] Recent scientific interest has focused on the potential of Phellodendron extract as an anti-cancer agent, with numerous studies demonstrating its cytotoxic effects on various cancer cell lines.[1][2]
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of Phellodendron extract. The described methods are fundamental for researchers in drug discovery and development who are investigating the therapeutic potential of natural products. The protocols cover the assessment of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution. Furthermore, this document outlines the key signaling pathways implicated in the cytotoxic action of Phellodendron extract.
Key Concepts in Cytotoxicity Assessment
When evaluating the cytotoxic effects of Phellodendron extract, it is crucial to employ a variety of cell-based assays to obtain a comprehensive understanding of its mechanism of action. The primary assays used for this purpose can be categorized as follows:
-
Cell Viability Assays: These assays measure the overall health of a cell population and are often used to determine the concentration of an extract that inhibits cell growth by 50% (IC50). Commonly used methods include MTT, MTS, and WST-1 assays, which are based on the metabolic activity of viable cells.
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents eliminate tumor cells. Assays such as Annexin V-FITC/Propidium Iodide (PI) staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Propidium iodide staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Data Presentation
The following tables summarize quantitative data from various studies on the cytotoxic effects of Phellodendron extract and its active constituent, berberine.
Table 1: IC50 Values of Phellodendron Extract and Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Assay | IC50 Value | Reference |
| HeLa | Cervical Carcinoma | Phellodendron amurense tincture | MTS | 134.80 ± 6.90 µg/mL | [1] |
| MCF-7 | Breast Cancer | Phellodendron amurense tincture | MTS | 204.10 ± 11.10 µg/mL | [1] |
| HCT 116 | Colorectal Carcinoma | Phellodendron amurense tincture | MTS | 125.60 ± 8.90 µg/mL | [1] |
| A549 | Lung Carcinoma | Phellodendron amurense tincture | MTS | 289.90 ± 19.80 µg/mL | [1] |
| Tca8113 | Oral Squamous Cell Carcinoma | Berberine | MTT | 218.52 ± 18.71 µM | [2] |
| CNE2 | Nasopharyngeal Carcinoma | Berberine | MTT | 249.18 ± 18.14 µM | [2] |
| MCF-7 | Breast Cancer | Berberine | MTT | 272.15 ± 11.06 µM | [2] |
| HeLa | Cervical Carcinoma | Berberine | MTT | 245.18 ± 17.33 µM | [2] |
| HT29 | Colon Cancer | Berberine | MTT | 52.37 ± 3.45 µM | [2] |
Table 2: Effect of Phellodendron amurense Tincture on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0 (Apoptosis) | Reference |
| HeLa | Control (24h) | 59.3 ± 2.1 | 24.1 ± 1.5 | 16.6 ± 0.9 | 1.8 ± 0.3 | [1] |
| HeLa | IC50 (24h) | 72.1 ± 2.5 | 15.2 ± 1.1 | 12.7 ± 0.8 | 8.9 ± 0.7 | [1] |
| HCT 116 | Control (24h) | 55.4 ± 1.9 | 28.9 ± 1.7 | 15.7 ± 1.0 | 2.1 ± 0.4 | [1] |
| HCT 116 | IC50 (24h) | 68.7 ± 2.3 | 18.3 ± 1.3 | 13.0 ± 0.9 | 10.2 ± 0.8 | [1] |
| A549 | Control (24h) | 62.1 ± 2.2 | 21.5 ± 1.4 | 16.4 ± 1.1 | 1.5 ± 0.2 | [1] |
| A549 | IC50 (24h) | 75.3 ± 2.6 | 13.8 ± 1.0 | 10.9 ± 0.7 | 3.2 ± 0.5 | [1] |
| MCF-7 | Control (24h) | 65.2 ± 2.4 | 20.1 ± 1.3 | 14.7 ± 1.0 | 1.9 ± 0.3 | [1] |
| MCF-7 | IC50 (24h) | 63.8 ± 2.2 | 19.5 ± 1.2 | 16.7 ± 1.1 | 5.6 ± 0.6 | [1] |
Data is presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assays
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well cell culture plates
-
Phellodendron extract stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the Phellodendron extract in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Principle: The WST-1 (water-soluble tetrazolium salt) assay is another colorimetric method for quantifying cell viability and proliferation. Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, simplifying the procedure.
Materials:
-
96-well cell culture plates
-
Phellodendron extract stock solution
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the treatment incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
6-well cell culture plates
-
Phellodendron extract stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Phellodendron extract at the desired concentrations for the appropriate duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI binds to DNA stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined by flow cytometry.
Materials:
-
6-well cell culture plates
-
Phellodendron extract stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Phellodendron extract as described previously.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Experimental Workflows
Caption: General experimental workflows for cell-based cytotoxicity assays.
Signaling Pathways
Phellodendron extract and its active component, berberine, have been shown to induce apoptosis through the modulation of several key signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are often implicated. Furthermore, the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, is a common target.
Caption: Apoptosis signaling pathways induced by Phellodendron extract.
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by Phellodendron extract.
References
Application Notes and Protocols for In Vivo Studies of Phellodendron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for investigating the in vivo effects of Phellodendron extracts and its bioactive compounds, such as berberine (B55584). Detailed protocols for key experiments are provided to facilitate the study of its anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties.
Anti-inflammatory Effects of Phellodendron
Phellodendron has demonstrated significant anti-inflammatory activity in various preclinical models. These models are crucial for evaluating the potential of Phellodendron-derived compounds as novel anti-inflammatory agents.
Animal Models for Inflammation
Commonly used animal models to assess the anti-inflammatory effects of Phellodendron include chemically-induced inflammation models in rodents.
Table 1: Quantitative Data from Animal Models of Inflammation
| Animal Model | Species | Inducing Agent | Phellodendron Treatment | Key Findings | Reference |
| Ear Edema | Mouse | Croton Oil (5% v/v) | P. amurense extract (1-4 mg/ear, topical) | Dose-dependent reduction in ear edema.[1] | [1] |
| Ear Edema | Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Ethanol (B145695) extracts of P. chinense (ECPC) and P. amurense (ECPA) | Significant decrease in ear thickness, MPO activity, and ROS levels. ECPC showed a better effect. | [2] |
| Capillary Permeability | Mouse | Acetic Acid (1% v/v) | P. chinense alkaloid fraction | Inhibition of dye leakage into the peritoneal cavity.[3][4] | [3][4] |
| Endotoxemia | Mouse | Lipopolysaccharide (LPS) (35 mg/kg, i.p.) | P. amurense cortex extract (CPA) (200 mg/kg, p.o.) | Increased survival rate; decreased serum IL-6, IL-1β, and MCP-1.[5] | [5] |
| Acute Inflammation | Rat | Turpentine oil | P. amurense stem bark extract (25 and 50 mg/kg) | Reduction in nitric oxide, 3-nitrotyrosine, and NF-κB.[6] | [6] |
Experimental Protocols
This model assesses topical anti-inflammatory activity.
Materials:
-
Male NMRI mice (22 g)
-
Croton oil
-
Phellodendron extract
-
Positive control (e.g., Dexamethasone, 0.08 mg/ear)[1]
-
Micrometer
Procedure:
-
Prepare a 5% (v/v) solution of croton oil in acetone.[1]
-
Dissolve the Phellodendron extract and the positive control in acetone at the desired concentrations (e.g., 100, 200, and 400 mg/mL for the extract).[1]
-
Divide the mice into groups (n=7/group): Vehicle control, positive control, and Phellodendron extract groups.[1]
-
Topically apply 20 µL of the vehicle, positive control, or Phellodendron extract solution to the right ear of each mouse.[1]
-
After 15 minutes, apply 20 µL of the 5% croton oil solution to the right ear of all mice. Apply 20 µL of acetone to the left ear as a control.[1]
-
After 6 hours, euthanize the animals and, using a 6 mm punch, collect ear discs from both ears.[1]
-
Measure the weight of the ear discs immediately. The difference in weight between the right and left ear discs indicates the degree of edema.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
This model evaluates the effect of a substance on inhibiting the increase in capillary permeability induced by an inflammatory agent.
Materials:
-
Mice
-
Acetic acid (1% v/v)
-
Evans blue dye (or Pontamine Sky Blue)
-
Phellodendron extract
-
Positive control (e.g., Indomethacin)
-
Spectrophotometer
Procedure:
-
Administer the Phellodendron extract or positive control to the test groups via the desired route (e.g., oral gavage). The control group receives the vehicle.
-
After a set time (e.g., 30-60 minutes), inject Evans blue dye intravenously.
-
Shortly after the dye injection, administer 1% acetic acid intraperitoneally (i.p.).[3][4]
-
After a specific period (e.g., 20-30 minutes), euthanize the mice and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.
-
Centrifuge the peritoneal fluid to remove cells.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 590 nm) to quantify the amount of dye that has leaked into the peritoneal cavity.[7]
-
A reduction in the absorbance in the treated groups compared to the control group indicates an inhibition of vascular permeability.
Signaling Pathway
Phellodendron exerts its anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway.
Anti-diabetic Effects of Phellodendron
Berberine, a major alkaloid in Phellodendron, is well-known for its anti-diabetic properties. Animal models of diabetes are essential for studying these effects and elucidating the underlying mechanisms.
Animal Models for Diabetes
Table 2: Quantitative Data from Animal Models of Diabetes
| Animal Model | Species | Inducing Agent | Phellodendron/Berberine Treatment | Key Findings | Reference |
| Type 2 Diabetes | Rat | High-fat diet + Streptozotocin (STZ) (30 mg/kg) | Berberine (20 mg/kg, p.o.) | Increased Cmax, t1/2, and AUC of berberine in diabetic rats.[8][[“]] | [8][[“]] |
| Type 2 Diabetes | Rat | Streptozotocin (STZ) | Berberine (100 mg/kg/day, p.o.) for 7 weeks | Lowered fasting blood glucose, improved oral glucose tolerance, and decreased plasma lipids.[10][11] | [10][11] |
| Type 2 Diabetes | Rat | High-fat diet | Berberine (380 mg/day, p.o.) for 2 weeks | Reduced body weight, plasma triglycerides, and insulin (B600854) resistance.[11] | [11] |
| Type 2 Diabetes | Mouse | db/db | Berberine (5 mg/kg/day, i.p.) | Reduced blood glucose and improved insulin activity.[12] | [12] |
Experimental Protocols
This model mimics the pathophysiology of type 2 diabetes in humans.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Berberine or Phellodendron extract
-
Glucometer
-
Oral gavage needles
Procedure:
-
Acclimatize rats for one week with a standard chow diet.
-
Divide rats into a control group (standard diet) and a diabetic model group (HFD).
-
Feed the respective diets for 4-8 weeks to induce obesity and insulin resistance in the HFD group.[8]
-
After the HFD feeding period, fast the rats overnight.
-
Induce diabetes in the HFD group by a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-35 mg/kg), freshly dissolved in cold citrate buffer.[8] The control group receives an injection of the citrate buffer vehicle.
-
Monitor blood glucose levels 72 hours post-STZ injection and weekly thereafter. Rats with fasting blood glucose levels above a certain threshold (e.g., 11.1 mmol/L or 200 mg/dL) are considered diabetic.
-
Divide the diabetic rats into a diabetic control group and treatment groups receiving different doses of berberine or Phellodendron extract via oral gavage daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight, food and water intake, and fasting blood glucose levels regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.
-
Collect blood and tissue samples for biochemical and histological analysis.
Signaling Pathway
The anti-diabetic effects of berberine are largely attributed to the activation of the AMP-activated protein kinase (AMPK) pathway.
Anti-cancer Effects of Phellodendron
Phellodendron extracts have shown promise in cancer chemoprevention and therapy, particularly in prostate and lung cancer models.
Animal Models for Cancer
Table 3: Quantitative Data from Animal Models of Cancer
| Animal Model | Species | Cancer Type | Phellodendron Treatment | Key Findings | Reference |
| TRAMP | Mouse | Prostate Cancer | Nexrutine® (P. amurense bark extract) (600 mg/kg diet) | Inhibited progression of established tumors and prevented metastasis.[15][16][17] | [15][16][17] |
| Xenograft | Mouse | Lung Cancer (A549 cells) | P. amurense extract (3000-5000 ppm in diet) | Dose-dependent inhibition of tumor growth.[18][19] | [18][19] |
| Xenograft | Mouse | Lung Cancer (A549 cells) | Berberine (1000-5000 ppm in diet) | Dose-dependent inhibition of tumor growth, comparable to the extract.[18][19] | [18][19] |
Experimental Protocols
The TRAMP model spontaneously develops prostate tumors, mimicking human prostate cancer progression.
Materials:
-
TRAMP mice (C57BL/6 background)
-
Nexrutine® (Phellodendron amurense bark extract)
-
Standard diet
-
Calipers for tumor measurement
-
Histology equipment
Procedure:
-
Obtain TRAMP mice from a commercial vendor.
-
At a specific age (e.g., 28 weeks, when tumors are established), randomize mice into control and treatment groups.[15][16][17]
-
The control group receives a standard diet, while the treatment group receives a diet containing Nexrutine® (e.g., 600 mg/kg).[15][16][17]
-
Maintain the diets for a specified duration (e.g., 14 weeks).[15][16]
-
Monitor the health of the animals and palpate for tumors regularly.
-
At the end of the study, euthanize the mice and collect the prostate and other organs for histopathological evaluation to assess tumor grade and metastasis.[15][16]
This model is used to evaluate the effect of a compound on the growth of human cancer cells in an immunodeficient mouse.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human lung cancer cell line (e.g., A549)
-
Serum-free media
-
Phellodendron extract or berberine
-
Standard diet
-
Calipers
Procedure:
-
Culture A549 lung tumor cells.
-
Resuspend the cells in serum-free media at a concentration of 5 x 10^6 cells/mL.[1]
-
Inject 200 µL (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[1]
-
Randomize the mice into control and treatment groups.
-
Provide the control group with a standard diet and the treatment groups with diets containing Phellodendron extract or berberine at various concentrations (e.g., 1000-5000 ppm).[18][19]
-
Monitor the mice three times a week and measure tumor size with calipers.
-
Calculate tumor volume using the formula: V = (π/6) x length x width x height.[1]
-
After a set period (e.g., 4 weeks), euthanize the mice and excise the tumors for further analysis.
Experimental Workflow
Neuroprotective Effects of Phellodendron
Berberine has been shown to have neuroprotective effects in models of diabetic cognitive impairment and Alzheimer's disease.
Animal Models for Neuroprotection
A common model is the STZ-induced diabetic rat, which often develops cognitive deficits.
Experimental Protocol
The Morris water maze is a widely used test for spatial learning and memory.
Materials:
-
Diabetic rats (e.g., STZ-induced)
-
Circular water tank (pool)
-
Escape platform
-
Video tracking system
-
Non-toxic substance to make the water opaque (e.g., non-toxic paint)
Procedure:
-
Fill the water tank with water and make it opaque. Place the escape platform in one quadrant, submerged just below the water surface.
-
For acquisition training (e.g., 4-5 consecutive days), place each rat in the water facing the wall at one of four starting positions.
-
Allow the rat to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and the path taken using the video tracking system.
-
On the day after the final training session, perform a probe trial. Remove the platform from the pool and allow the rat to swim freely for a set time (e.g., 60 seconds).
-
Analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location. An improvement in these parameters in the treated group indicates enhanced spatial memory.[5][20][21][22][23]
Preparation of Phellodendron Extracts for In Vivo Administration
The method of extraction can influence the composition and efficacy of the Phellodendron preparation.
Common Extraction Methods
-
Aqueous Extraction: The dried bark of Phellodendron is decocted in water. The resulting solution is then filtered, concentrated, and often lyophilized to a powder.[24]
-
Ethanolic Extraction: The powdered bark is macerated or percolated with ethanol (e.g., 70%). The solvent is then evaporated to yield a concentrated extract.
For oral administration in animal studies, the dried extract is typically suspended in a vehicle such as water containing 0.5% carboxymethyl cellulose.[10][11]
Disclaimer: These protocols are intended for guidance and should be adapted to specific research needs and institutional guidelines for animal care and use.
References
- 1. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE USE OF CHANGES IN CAPILLARY PERMEABILITY IN MICE TO DISTINGUISH BETWEEN NARCOTIC AND NONNARCOTIC ALALGESICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phellodendron amurense bark extract prevents progression of prostate tumors in transgenic adenocarcinoma of mouse prostate: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tolerance of Phellodendron amurense bark extract (Nexrutine®) in human prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 23. dovepress.com [dovepress.com]
- 24. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr - PMC [pmc.ncbi.nlm.nih.gov]
Phellodendron Extract Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been used for centuries in traditional Chinese medicine. The bark extract, known as Cortex Phellodendri, is rich in bioactive compounds, with berberine (B55584) being one of the most prominent.[1][[“]][3] Modern preclinical research is actively exploring the therapeutic potential of Phellodendron extract in various disease models, including those for inflammation, cancer, and neurodegenerative disorders.[4][5][6]
These application notes provide detailed protocols for the preparation and formulation of Phellodendron extract for use in both in vitro and in vivo preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this promising natural product.
Active Components
The primary bioactive constituents of Phellodendron amurense bark extract include a variety of isoquinoline (B145761) alkaloids, limonoids, and phenolic compounds.[7] The most studied of these is berberine , which is often considered the principal active component responsible for many of the extract's pharmacological activities. Other significant alkaloids include phellodendrine, jatrorrhizine, and palmatine.[8] The concentration of these components can vary depending on the extraction method used.[5][8]
Preclinical Applications and Efficacy
Preclinical studies have demonstrated the potential of Phellodendron extract in several therapeutic areas:
-
Anti-inflammatory Effects: The extract has been shown to reduce inflammation by inhibiting key signaling pathways. For instance, it can down-regulate the expression of pro-inflammatory cytokines like IL-6 and IL-1β and inhibit the activation of NF-κB and MAPK signaling pathways.[9]
-
Anti-cancer Activity: Phellodendron extract has exhibited anti-tumor effects in various cancer models, including prostate and lung cancer.[10][11] It can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models.[1][10] The proprietary extract Nexrutine® has been studied for its role in preventing the progression of prostate tumors.[11]
-
Neuroprotective Effects: Research suggests that Phellodendron extract may protect against neuroinflammation and neuronal damage.[4] It has been investigated for its potential in models of neurodegenerative diseases like Alzheimer's.[4]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of Phellodendron extract.
Table 1: In Vitro Efficacy of Phellodendron Extract
| Cell Line | Assay | Treatment Concentration | Observed Effect | Reference |
| A549 (Lung Cancer) | Proliferation (MTS) | 2.5 µg/mL | 58% inhibition of proliferation | [10] |
| A549 (Lung Cancer) | Proliferation (MTS) | 5 µg/mL | 68% inhibition of proliferation | [10] |
| H1299 (Lung Cancer) | Proliferation (MTS) | 2.5 µg/mL | 18% inhibition of proliferation | [10] |
| H1299 (Lung Cancer) | Proliferation (MTS) | 5 µg/mL | 44% inhibition of proliferation | [10] |
| RAW 264.7 (Macrophage) | Antiviral (PR8-GFP) | 0.89 ± 0.09 µg/mL (EC₅₀) | 50% inhibition of virus replication | [12] |
| HEK293T | Antiviral (VSV-GFP) | 0.63 ± 0.06 µg/mL (EC₅₀) | 50% inhibition of virus replication | [12] |
| HeLa | Antiviral (EV-71) | 0.39 ± 0.07 µg/mL (EC₅₀) | 50% inhibition of virus replication | [12] |
| HaCaT (Keratinocyte) | Cytotoxicity (WST-1) | 1.25 mg/mL | 51.28% cell viability | [13] |
| HaCaT (Keratinocyte) | Cytotoxicity (WST-1) | 2.5 mg/mL | 15.95% cell viability | [13] |
| HaCaT (Keratinocyte) | Cytotoxicity (WST-1) | 5 mg/mL | 2.54% cell viability | [13] |
Table 2: In Vivo Efficacy of Phellodendron Extract
| Animal Model | Disease Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mice | LPS-induced Endotoxemia | Oral (p.o.) | 200 mg/kg | Increased survival rate, decreased IL-6 and IL-1β | [9] |
| Mice | Lung Tumor Xenograft | Dietary | 3000 ppm | Significantly decreased tumor growth | [10] |
| Mice | Lung Tumor Xenograft | Dietary | 6000 ppm | Dramatically and significantly decreased tumor volume | [10] |
| Rats | Toxicity Study | Oral | 250, 500, 750 mg/kg/day for 28 days | No significant abnormalities up to 500 mg/kg | [14] |
| TRAMP Mice | Prostate Cancer | Dietary | 600 mg/kg (Nexrutine®) | Inhibited progression of prostate tumors | [11] |
Experimental Protocols
Protocol 1: Preparation of Phellodendron Extract Stock Solution for In Vitro Studies
Objective: To prepare a sterile stock solution of Phellodendron extract for use in cell culture experiments.
Materials:
-
Powdered Phellodendron amurense bark extract
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh a precise amount of the powdered Phellodendron extract in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL). The exact concentration will depend on the solubility of the specific extract batch.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the extract. Gentle warming in a 37°C water bath may aid dissolution.
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium before adding to the cells.
Protocol 2: Formulation of Phellodendron Extract for Oral Administration in Mice
Objective: To prepare a homogenous and stable suspension of Phellodendron extract for oral gavage in mice.
Materials:
-
Powdered Phellodendron amurense bark extract
-
Vehicle:
-
Option A: Sterile water
-
Option B: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Calculate the required amount of Phellodendron extract based on the desired dose (e.g., mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of the powdered extract.
-
For Vehicle Option A (Sterile Water):
-
If using an aqueous extract that is readily soluble, dissolve the extract directly in the appropriate volume of sterile water.
-
If the extract is not fully soluble, create a suspension. Gradually add the sterile water to the powdered extract while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
-
-
For Vehicle Option B (0.5% CMC):
-
Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until it is fully dissolved. This may take some time.
-
Add the weighed Phellodendron extract to the 0.5% CMC solution.
-
Homogenize the mixture using a mortar and pestle or a homogenizer until a uniform suspension is achieved. The CMC will help to keep the extract suspended.
-
-
Vortex the suspension immediately before each administration to ensure a consistent dose.
-
Administer the formulation to the mice using an appropriate oral gavage needle.
Note: The stability of the suspension should be assessed. It is recommended to prepare fresh suspensions daily. For dietary administration, the powdered extract can be thoroughly mixed with the standard rodent chow by a specialized provider.[10][11]
Signaling Pathways and Experimental Workflows
Phellodendron Extract's Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory signaling pathway of Phellodendron extract.
Phellodendron Extract's Anti-cancer Signaling Pathway
Caption: Anti-cancer signaling pathway of Phellodendron extract.
Experimental Workflow for In Vitro Studies
Caption: Experimental workflow for in vitro studies.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for in vivo studies.
References
- 1. Extracting the Benefit of Nexrutine® for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 4. lifeextension.asia [lifeextension.asia]
- 5. researchgate.net [researchgate.net]
- 6. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of an aqueous extract from Cortex Phellodendri on the growth and replication of broad-spectrum of viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the Effectiveness of Phellodendron Amurense Ruprecht Extract as a Natural Anti-Caries Material - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Phellodendron in the Development of Anti-Diabetic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron, a genus of deciduous trees native to East Asia, has been a cornerstone of traditional Chinese medicine for centuries. The bark of these trees, known as Cortex Phellodendri, is rich in a variety of bioactive alkaloids, most notably berberine (B55584), palmatine (B190311), and jatrorrhizine.[1] Modern pharmacological research has increasingly focused on the potential of these compounds in managing metabolic disorders, particularly diabetes mellitus.[2][3] This document provides a comprehensive overview of the application of Phellodendron and its key isolates in the development of anti-diabetic agents, complete with detailed experimental protocols and a summary of quantitative data from preclinical studies.
The primary anti-diabetic mechanisms of Phellodendron alkaloids revolve around the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[4][5] Activation of AMPK leads to a cascade of downstream effects that collectively improve glucose metabolism, enhance insulin (B600854) sensitivity, and reduce hyperglycemia.[5][6]
Active Compounds and Their Anti-Diabetic Effects
The principal anti-diabetic activity of Phellodendron is attributed to its isoquinoline (B145761) alkaloid content.
-
Berberine: The most extensively studied of these alkaloids, berberine has demonstrated potent anti-hyperglycemic effects comparable to some conventional anti-diabetic drugs.[4][6] It enhances insulin secretion, improves insulin sensitivity, and stimulates glycolysis while inhibiting hepatic gluconeogenesis.[4][5]
-
Palmatine: This protoberberine alkaloid also exhibits significant anti-diabetic and antioxidant properties.[7][8] Studies have shown its ability to lower blood glucose levels and modulate insulin signaling pathways.[7][9]
-
Jatrorrhizine: Another major bioactive alkaloid, jatrorrhizine, contributes to the anti-diabetic profile of Phellodendron by promoting insulin secretion, improving glucose tolerance, and inhibiting hepatic gluconeogenesis.[10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the anti-diabetic effects of Phellodendron extracts and their isolated compounds.
Table 1: In Vivo Anti-Diabetic Effects of Phellodendron and its Active Compounds
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| Phellodendron Cortex Extract | Streptozotocin (STZ)-induced diabetic rats | 379 mg/kg/day | 4 weeks | 17% decrease in fasting serum glucose; 25% increase in serum insulin. | [1] |
| Berberine | STZ-induced diabetic rats | 156 mg/kg/day | Not specified | Significant reduction in fasting blood glucose and insulin resistance. | [4] |
| Palmatine | STZ-induced diabetic rats | 2 mg/kg | 90 days | Significant reduction in blood plasma glucose levels and oxidative stress. | [9][13] |
| 11-hydroxypalmatine | Alloxan-induced diabetic mice | 100 mg/kg | Single dose | 52% reduction in blood glucose. | [14] |
| Jatrorrhizine | Alloxan-induced diabetic mice | 50-100 mg/kg | Not specified | Significant dose- and time-dependent decrease in blood glucose levels. | [11] |
Table 2: In Vitro Anti-Diabetic Effects of Phellodendron Active Compounds
| Compound | Cell Line/Assay | Concentration | Key Findings | Reference(s) |
| Palmatine | α-glucosidase inhibition | IC50 determined | Potent inhibition of α-glucosidase. | [8] |
| Palmatine | Dipeptidyl peptidase-IV (DPP-IV) inhibition | IC50 determined | Potential inhibition of DPP-IV. | [8] |
| Jatrorrhizine | RINm5F and HepG2 cells | Not specified | Promoted insulin secretion and inhibited hepatic gluconeogenesis. | [10] |
Signaling Pathways and Mechanisms of Action
The anti-diabetic effects of Phellodendron alkaloids are primarily mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism. The central mechanism is the activation of AMP-activated protein kinase (AMPK).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the anti-diabetic potential of Phellodendron-derived compounds.
Protocol 1: Extraction of Berberine from Phellodendron Bark
This protocol describes a method for the extraction of berberine from the dried bark of Phellodendron amurense.
Materials:
-
Dried Phellodendron amurense bark powder
-
Hydrochloric acid (HCl)
-
Sodium carbonate
-
Filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Preparation of Plant Material: Grind the dried bark of Phellodendron amurense into a coarse powder.
-
Extraction: a. Macerate the powdered bark in methanol at room temperature for 24 hours. b. Alternatively, for a more efficient extraction, use Soxhlet extraction with methanol for 6-8 hours. c. An enzymatic approach can also be employed by treating an aqueous suspension of the bark powder with mannase to break down cell walls before solvent extraction.[15]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning for Purification: a. Dissolve the crude extract in a 5% HCl solution. b. Wash the acidic solution with an organic solvent like chloroform (B151607) to remove non-alkaloidal impurities. c. Basify the aqueous layer with sodium carbonate to precipitate the alkaloids. d. Collect the precipitate by filtration and dry it.
-
Quantification: Dissolve a known amount of the final extract in a suitable solvent and quantify the berberine content using a validated HPLC method.[9]
Protocol 2: Induction of Type 2 Diabetes in Rats using a High-Fat Diet and Low-Dose Streptozotocin (STZ)
This protocol is a common method to establish a type 2 diabetic animal model that mimics the pathophysiology of the human disease, involving both insulin resistance and partial β-cell dysfunction.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Induction of Insulin Resistance: a. Acclimatize the rats for one week on a standard chow diet. b. Divide the animals into a control group (standard diet) and a diabetic group (HFD). c. Feed the diabetic group the HFD for a period of 4-8 weeks to induce insulin resistance.
-
Induction of Partial β-cell Dysfunction: a. After the HFD feeding period, fast the rats for 6-8 hours. b. Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before use. Protect the solution from light. c. Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-45 mg/kg body weight). In some protocols, nicotinamide (e.g., 60 mg/kg) is administered 15 minutes prior to STZ to partially protect β-cells and better mimic T2DM.
-
Confirmation of Diabetes: a. Monitor blood glucose levels from the tail vein 72 hours after STZ injection and then periodically. b. Rats with a fasting blood glucose level consistently above 200-250 mg/dL (11.1-13.9 mmol/L) are considered diabetic.
-
Treatment: a. Once diabetes is established, the diabetic rats can be randomized into different treatment groups to receive the Phellodendron extract, isolated compounds, or vehicle control via oral gavage for the duration of the study. b. Monitor blood glucose levels, body weight, and other relevant parameters regularly.
Protocol 3: In Vitro Glucose Uptake Assay in L6 Myotubes
This assay measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line, a key target tissue for anti-diabetic drugs.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (growth medium)
-
DMEM with 2% FBS (differentiation medium)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a non-radioactive glucose analog and detection kit
-
Test compounds (e.g., berberine, palmatine)
-
Insulin (positive control)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Cell Culture and Differentiation: a. Culture L6 myoblasts in growth medium until they reach confluence. b. Induce differentiation into myotubes by switching to differentiation medium for 5-7 days.
-
Serum Starvation: Before the assay, serum-starve the differentiated myotubes for 4-18 hours in serum-free medium to establish a basal level of glucose uptake.
-
Treatment: a. Wash the cells with KRH buffer. b. Incubate the cells with various concentrations of the test compound or insulin in KRH buffer for a specified time (e.g., 30 minutes).
-
Glucose Uptake Measurement: a. Add 2-deoxy-D-[³H]glucose (or a non-radioactive analog) to each well and incubate for a short period (e.g., 10-15 minutes). b. Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer. c. Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or the appropriate detection method for the non-radioactive kit.
-
Data Analysis: Express the results as a percentage or fold increase in glucose uptake compared to the untreated control.
Protocol 4: Western Blot Analysis of AMPK Phosphorylation
This protocol is used to determine the activation state of AMPK in response to treatment with Phellodendron-derived compounds. The phosphorylation of AMPK at Threonine 172 (Thr172) is a key indicator of its activation.
Materials:
-
Cell or tissue lysates from treated and control samples
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: a. Wash the membrane and apply the ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated AMPK relative to the total AMPK.
Conclusion
Phellodendron and its constituent alkaloids, particularly berberine, represent a promising source for the development of novel anti-diabetic agents. Their multi-target mechanism of action, centered on the activation of the AMPK signaling pathway, offers a holistic approach to managing the complex pathophysiology of diabetes. The protocols and data presented in this document provide a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of Phellodendron in the fight against diabetes. Further research, including well-designed clinical trials, is warranted to fully elucidate their efficacy and safety in human subjects.
References
- 1. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro anti-diabetic activity and in-silico studies of binding energies of palmatine with alpha-amylase, alpha-glucosidase and DPP-IV enzymes [pharmacia.pensoft.net]
- 3. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of berberine in Phellodendron amurense from different sites of Changbai Mountain | Semantic Scholar [semanticscholar.org]
- 11. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 12. Determining the insulin secretion potential for certain specific G-protein coupled receptors in MIN6 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudoislet Aggregation of Pancreatic β-Cells Improves Glucose Stimulated Insulin Secretion by Altering Glucose Metabolism and Increasing ATP Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN108997331B - Process for extracting berberine from phellodendron based on enzyme method - Google Patents [patents.google.com]
Phellodendron Compounds as Anti-Cancer Drug Leads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the anti-cancer properties of compounds derived from Phellodendron amurense. The focus is on key bioactive constituents—berberine (B55584), obacunone (B191991), and amurensin (B12741970)—highlighting their mechanisms of action, providing quantitative data on their efficacy, and offering detailed experimental methodologies for their evaluation.
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been used for centuries in traditional Chinese medicine. Modern scientific research has identified several compounds within Phellodendron that exhibit potent anti-cancer activities. These compounds, including the isoquinoline (B145761) alkaloid berberine, the limonoid obacunone, and the stilbene (B7821643) amurensin, are emerging as promising leads for the development of novel anti-cancer therapeutics. They have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer types.[1][2][3] This document serves as a guide for researchers to explore the anti-cancer potential of these natural products.
Key Phellodendron Compounds and their Anti-Cancer Activity
Berberine
Berberine is one of the most extensively studied alkaloids from Phellodendron and has demonstrated significant anti-cancer effects across a wide range of cancer cell lines.[4][5][6] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and apoptosis, as well as the inhibition of key survival signaling pathways.[6][7]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T47D | Breast Cancer | 25 | [7] |
| MCF-7 | Breast Cancer | 25 | [7] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | [8] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | [8] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [8] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [8] |
| A549 | Non-Small Cell Lung Cancer | >50 | |
| H1299 | Non-Small Cell Lung Cancer | >50 |
Berberine exerts its anti-cancer effects by modulating several critical signaling pathways. A key mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Berberine has also been shown to activate p53, a critical tumor suppressor protein, leading to cell cycle arrest and apoptosis. Furthermore, it can inhibit the activity of transcription factors such as NF-κB, which is involved in inflammation and cancer progression.
Obacunone
Obacunone, a limonoid compound found in Phellodendron, has demonstrated notable anti-proliferative and pro-apoptotic effects, particularly in breast and pancreatic cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| MCF-7 | Breast Cancer | 28.04 (aromatase inhibition) | 30 min | |
| LNCaP | Prostate Cancer | >60% inhibition at 100 µM | 24 and 48 h | |
| 22RV1 | Prostate Cancer | 97.02 ± 4.1 | 24 h | |
| 22RV1 | Prostate Cancer | 56.22 ± 4.03 | 72 h |
Obacunone has been shown to induce apoptosis by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. In estrogen-responsive breast cancer cells, obacunone inhibits the p38 MAPK signaling pathway, which is involved in cell proliferation and survival. It also down-regulates inflammatory molecules like NF-κB and COX-2.
Amurensin G
Amurensin G, a resveratrol (B1683913) trimer, has shown promise in overcoming drug resistance and inhibiting angiogenesis in cancer.
While specific IC50 values for amurensin G are not as widely reported, studies have demonstrated its potent biological activity. For instance, amurensin G was identified as the most potent compound from Vitis amurensis to suppress Vascular Endothelial Growth Factor (VEGF) production in tamoxifen-resistant MCF-7 breast cancer cells. In vivo, amurensin G has been shown to have significant anti-angiogenic and anti-tumor growth effects.
Amurensin G has been shown to inhibit Pin1, a peptidyl-prolyl cis/trans isomerase that is overexpressed in many cancers and regulates numerous cellular processes. Inhibition of Pin1 by amurensin G leads to a decrease in the nuclear levels of hypoxia-inducible factor-1α (HIF-1α) and activator protein-1 (AP-1), which are key transcription factors for VEGF. This ultimately suppresses VEGF gene transcription, leading to anti-angiogenic effects.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of Phellodendron compounds.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Phellodendron compounds on cancer cell lines.
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Phellodendron compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Phellodendron compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by Phellodendron compounds using flow cytometry.
-
Cancer cell line of interest
-
6-well plates
-
Phellodendron compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Phellodendron compound for a specific duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and quadrants.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by Phellodendron compounds.
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo anti-cancer efficacy of Phellodendron compounds.
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Phellodendron compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Phellodendron compound or vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
Conclusion
The compounds derived from Phellodendron amurense represent a rich source of potential anti-cancer drug leads. Berberine, obacunone, and amurensin have demonstrated significant anti-proliferative, pro-apoptotic, and anti-angiogenic activities through the modulation of various cancer-related signaling pathways. The protocols and data presented in this document provide a framework for researchers to further investigate these promising natural products and to accelerate their development as novel cancer therapies. Rigorous and standardized experimental approaches, as outlined here, are crucial for generating reproducible and reliable data in the preclinical evaluation of these compounds.
References
- 1. Potent vasodilation effect of amurensin G is mediated through the phosphorylation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amurensin G enhances the susceptibility to tumor necrosis factor‐related apoptosis‐inducing ligand‐mediated cytotoxicity of cancer stem‐like cells of HCT‐15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amurensin G, a potent natural SIRT1 inhibitor, rescues doxorubicin responsiveness via down-regulation of multidrug resistance 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amurensin G inhibits angiogenesis and tumor growth of tamoxifen-resistant breast cancer via Pin1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amurensin G Sensitized Cholangiocarcinoma to the Anti-Cancer Effect of Gemcitabine via the Downregulation of Cancer Stem-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Phellodendron Extract in the Management of Inflammatory Skin Conditions
References
- 1. Application of Phellodendron amurense Extract in Skin Care. [greenskybio.com]
- 2. The Multifaceted Effects of Berberine: Potential Uses in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phellodendron amurense Bark Extract - Daji Belle [dajibelle.com]
- 4. Phellodendron Amurense Bark Extract (Explained + Products) [incidecoder.com]
- 5. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phellodendron amurense Extract Protects Human Keratinocytes from PM2.5-Induced Inflammation via PAR-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phellodendron amurense Extract Protects Human Keratinocytes from PM2.5-Induced Inflammation via PAR-2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Berberine Could Treat Eczema-Exacerbated Staph Infections | ASM.org [asm.org]
- 15. myrevea.com [myrevea.com]
- 16. researchgate.net [researchgate.net]
- 17. naturalsolution.co.kr [naturalsolution.co.kr]
- 18. Berberine from a Dermatologic Perspective: Berberine’s anti-inflammatory, antioxidant, and antimicrobial properties show promise in dermatology, offering a potential treatment for eczema, vitiligo, and more—while maintaining a favorable safety profile. | Journal of Integrative Dermatology [jintegrativederm.org]
- 19. researchgate.net [researchgate.net]
- 20. Synergistic topical application of salt-processed Phellodendron amurense and Sanguisorba officinalis Linne alleviates atopic dermatitis symptoms by reducing levels of immunoglobulin E and pro-inflammatory cytokines in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Phellodendron Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron, a genus of deciduous trees native to East Asia, has a long history of use in traditional medicine. The bark, known as Cortex Phellodendri, is particularly valued for its diverse therapeutic properties, including its potent antimicrobial effects. These properties are largely attributed to a rich profile of isoquinoline (B145761) alkaloids, most notably berberine.[1] As the threat of antimicrobial resistance continues to grow, the scientific community is increasingly looking towards natural products like Phellodendron as a source for new therapeutic agents.
These application notes provide detailed in vitro protocols for researchers to reliably assess the antimicrobial activity of Phellodendron extracts and their isolated constituents. The described methods, including agar (B569324) well diffusion and broth microdilution, are standard and widely accepted assays for determining the inhibitory and bactericidal efficacy of natural products against a range of microbial pathogens.
Data Presentation: Antimicrobial Activity of Phellodendron and its Constituents
The following tables summarize quantitative data from various studies, providing a comparative overview of the antimicrobial efficacy of Phellodendron extracts and berberine.
Table 1: Minimum Inhibitory Concentration (MIC) of Phellodendron Extracts and Berberine
| Extract/Compound | Microorganism | MIC (µg/mL) | Reference |
| Phellodendron Bark Extract | Streptococcus mutans (100 strains) | 9.8–312.5 | [2] |
| Berberine | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 128 | [1] |
| Berberine | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 - 256 | [3] |
| Limonoid (Compound 4) from P. chinense | Fusarium solani | 2.00 | [4] |
| Limonoid (Compound 3) from P. chinense | Plectosphaerella cucumerina | 4.00 | [4] |
| Limonoid (Compound 3) from P. chinense | Alternaria panax | 4.00 | [4] |
| Limonoid (Compound 4) from P. chinense | Alternaria panax | 8.00 | [4] |
Table 2: Zone of Inhibition for Phellodendron amurense Ethanol (B145695) Extract
| Microorganism | Extract Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| Pseudomonas aeruginosa | 100 | 8.67 | [5][6] |
| Escherichia coli | 100 | 8.00 | [5][6] |
| Staphylococcus aureus | 100 | 5.67 | [5][6] |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Preparation of Phellodendron Extracts
This protocol details the preparation of both ethanolic and aqueous extracts from dried Phellodendron bark for use in antimicrobial assays.
1.1. Materials
-
Dried Phellodendron amurense or Phellodendron chinense bark
-
Grinder or mill
-
Ethanol (80-95%) or sterile distilled water
-
Shaking incubator or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (for ethanolic extract)
-
Freeze-dryer (for aqueous extract)
-
Sterile syringe filters (0.22 µm)
-
Sterile storage vials
1.2. Ethanolic Extraction
-
Grind the dried Phellodendron bark into a fine powder.
-
Weigh 10 g of the powdered bark and place it into a sterile Erlenmeyer flask.
-
Add 100 mL of 80% ethanol to the flask (a 1:10 solid-to-solvent ratio).[7]
-
Seal the flask and place it on a shaking incubator at room temperature for 24-48 hours.
-
After incubation, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting crude extract can be dried completely to a powder or dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a known concentration.
-
Sterilize the final extract by passing it through a 0.22 µm syringe filter into a sterile vial. Store at 4°C until use.
1.3. Aqueous Extraction
-
Grind the dried Phellodendron bark into a fine powder.
-
Weigh 10 g of the powdered bark and add it to 100 mL of sterile distilled water in a sterile flask (1:10 w/v ratio).[1]
-
Incubate the flask in a shaking water bath at 50°C for 48 hours.[1]
-
Filter the mixture using filter paper to remove solid debris.
-
Centrifuge the filtrate to pellet any remaining fine particles.
-
Collect the supernatant and sterilize it by filtration through a 0.22 µm syringe filter.
-
The sterile aqueous extract can be used directly or freeze-dried to obtain a powder, which can then be reconstituted to the desired concentration. Store at 4°C.
Protocol 2: Agar Well Diffusion Assay
This method is used for the preliminary screening of the antimicrobial activity of the Phellodendron extract.
2.1. Materials
-
Phellodendron extract (prepared as in Protocol 1)
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (e.g., standard antibiotic like Ciprofloxacin)
-
Negative control (e.g., solvent used to dissolve the extract, like DMSO)
-
Incubator
2.2. Procedure
-
Inoculum Preparation : Prepare a microbial suspension in MHB from an overnight culture. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Plate Inoculation : Dip a sterile cotton swab into the standardized microbial suspension. Swab the entire surface of an MHA plate evenly, rotating the plate 60 degrees between streaks to ensure uniform coverage.[3]
-
Well Creation : Allow the plate to dry for about 5 minutes. Use a sterile cork borer to punch equidistant wells (6-8 mm in diameter) in the agar.[6][8]
-
Sample Addition : Using a micropipette, add a defined volume (e.g., 100 µL) of the Phellodendron extract into a well.[6] Add the positive and negative controls to separate wells on the same plate.
-
Pre-diffusion : Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the extracts into the agar.
-
Incubation : Invert the plates and incubate at 37°C for 18-24 hours.[9]
-
Data Collection : After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an extract that visibly inhibits microbial growth.
3.1. Materials
-
Phellodendron extract
-
Test microbial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Micropipettes (single and multichannel) and sterile tips
-
Positive and negative growth controls
-
Plate reader (optional, for quantitative measurement)
3.2. Procedure
-
Plate Setup : Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution : Add 100 µL of the Phellodendron stock solution to the first well of a row. Mix well by pipetting up and down. Transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution across the row (e.g., up to column 10). Discard the final 100 µL from the last dilution well.[10] This creates a range of decreasing extract concentrations.
-
Control Wells : Designate wells for a positive control (broth + inoculum, no extract) and a negative control (broth only, no inoculum).
-
Inoculum Preparation : Prepare a microbial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]
-
Inoculation : Add 100 µL of the standardized inoculum to each well (except the negative control), bringing the final volume in each well to 200 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the extract in which there is no visible growth (i.e., the first clear well).
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an extract that kills ≥99.9% of the initial inoculum.
4.1. Materials
-
96-well plate from the completed MIC assay
-
MHA plates
-
Sterile micropipette and tips or a sterile loop
-
Incubator
4.2. Procedure
-
Subculturing : From the wells of the MIC plate that showed no visible growth (the MIC well and more concentrated wells), take a small aliquot (e.g., 10-100 µL).[1][12]
-
Plating : Spread the aliquot evenly onto a fresh, drug-free MHA plate.
-
Incubation : Incubate the MHA plates at 37°C for 24-48 hours.
-
MBC Determination : After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the extract that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antimicrobial properties of Phellodendron. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the discovery and development of new antimicrobial agents from natural sources. The provided data tables serve as a valuable reference for expected activity levels, aiding in experimental design and interpretation of results.
References
- 1. scialert.net [scialert.net]
- 2. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 5. Investigating Variables of Time Extraction Solvent Composition and Ratio of Solvent-to-plant on Antioxidant and Antibacterial Characteristics of Striata Plants and Olive Leaves Using Microwave and Ultrasonic Extraction Methods - Iranian Journal of Nutrition Sciences and Food Technology [nsft.sbmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Sterilization on Bioactives of Jatropha dioica and Opuntia oligacantha Extracts, and on Antimicrobial Capacity against Streptococcus mutans [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Phellodendron Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Phellodendron, commonly known as cork tree, is a cornerstone of traditional Chinese medicine, with its bark (Cortex Phellodendri) being used for centuries to treat a variety of ailments, including inflammation, gastroenteritis, and tumors.[1][2] Modern pharmacological studies have confirmed that Phellodendron species, primarily Phellodendron amurense and Phellodendron chinense, are rich sources of bioactive isoquinoline (B145761) alkaloids, limonoids, flavonoids, and phenolic acids.[3][4] Key compounds such as berberine (B55584), palmatine, and jatrorrhizine (B191652) have demonstrated a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5]
The chemical diversity within Phellodendron makes it an exceptional candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads. HTS allows for the rapid and automated testing of large numbers of compounds against specific biological targets, accelerating the identification of promising therapeutic agents.[6] These application notes provide detailed protocols for the preparation of a Phellodendron compound library, its application in primary HTS assays, and the subsequent validation and characterization of initial "hits." The focus is on identifying compounds with anti-cancer and anti-inflammatory activities, two of the most prominent therapeutic potentials of Phellodendron constituents.
Preparation of a Phellodendron Compound Library
The quality and diversity of the compound library are paramount to the success of any HTS campaign. This protocol outlines a standardized method for extracting and preparing a fractionated library from Phellodendron bark, suitable for automated screening.
Protocol 1: Extraction and Prefractionation
-
Material Collection and Preparation :
-
Source authenticated dried bark of Phellodendron amurense or Phellodendron chinense.
-
Grind the bark into a coarse powder (20-40 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction :
-
Perform a sequential extraction with solvents of increasing polarity to capture a wide range of compounds.
-
Step A (Defatting) : Macerate the powdered bark with n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids and other highly nonpolar constituents. Filter and discard the hexane (B92381) extract.
-
Step B (Ethanol Extraction) : Air-dry the defatted powder and subsequently extract it with 80% ethanol (B145695) (1:10 w/v) using sonication for 1 hour, followed by maceration for 48 hours.
-
Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator at 45°C to yield a crude ethanol extract.
-
-
Liquid-Liquid Partitioning :
-
Suspend the crude ethanol extract in distilled water and perform sequential liquid-liquid partitioning with ethyl acetate (B1210297) and n-butanol.
-
This separates the crude extract into three fractions based on polarity: a water-soluble fraction, an ethyl acetate-soluble fraction, and an n-butanol-soluble fraction, each enriched with different classes of compounds.
-
-
Library Generation via Solid-Phase Extraction (SPE) :
-
To create a library suitable for HTS, further fractionate each of the three partitions using automated SPE.[1]
-
Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) followed by water.
-
Load the dissolved extract onto the cartridge.
-
Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect each elution as a separate fraction. This process can be automated for high-throughput library generation.[1]
-
-
Library Plating :
-
Dry each fraction and redissolve in 100% dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.
-
Using an automated liquid handler, dispense the fractions into 384-well master plates.
-
Create intermediate and assay-ready plates by further diluting the stock plates to the desired screening concentrations (e.g., 10 µM).
-
High-Throughput Screening for Anti-Cancer Activity
A common starting point for anti-cancer drug discovery is to screen for compounds that reduce cancer cell viability. A cell-based MTS assay is a robust and scalable colorimetric method for this purpose.[7][8]
Protocol 2: Primary HTS Using a Cell Viability (MTS) Assay
-
Cell Culture :
-
Select a relevant cancer cell line. For example, the human lung adenocarcinoma cell line A549 has been shown to be sensitive to Phellodendron extracts and berberine.[5]
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure (384-well format) :
-
Using a automated dispenser, seed A549 cells into clear-bottom, white-walled 384-well microplates at a density of 2,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to attach.
-
Transfer 50 nL of the Phellodendron library compounds from the assay-ready plates to the cell plates using a pintool or acoustic liquid handler. Final compound concentration should be approximately 10 µM.
-
Include controls on each plate:
-
Negative Control : Wells with cells treated with DMSO vehicle only (0.1% final concentration).
-
Positive Control : Wells with cells treated with a known cytotoxic agent like Staurosporine (1 µM).
-
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTS Reagent Addition and Signal Detection :
-
Prepare the MTS reagent solution containing PES (phenazine ethosulfate) as per the manufacturer's instructions.[7]
-
Add 8 µL of the MTS/PES solution to each well.
-
Incubate for 2-4 hours at 37°C until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis and Hit Identification :
-
Normalization : Normalize the raw absorbance data. The activity of each compound is typically expressed as a percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Abs_compound - Abs_pos) / (Abs_neg - Abs_pos))
-
Quality Control : Calculate the Z'-factor for each plate to assess assay quality.[9][10] The Z'-factor is calculated as: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[10][11]
-
Hit Selection : Define a hit threshold. A common starting point is to select compounds that exhibit an inhibition of cell viability greater than three standard deviations from the mean of the negative controls (or >50% inhibition).
-
High-Throughput Screening for Anti-Inflammatory Activity
Many compounds from Phellodendron, notably berberine and jatrorrhizine, exhibit anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This can be adapted to an HTS format using the Griess assay.
Protocol 3: Primary HTS for Inhibition of Nitric Oxide Production
-
Cell Culture :
-
Use the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.
-
Culture cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure (384-well format) :
-
Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10⁴ cells per well in 40 µL of medium.
-
Incubate for 24 hours.
-
Add 50 nL of the Phellodendron library compounds (final concentration ~10 µM).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells by adding 10 µL of LPS solution (final concentration 1 µg/mL).
-
Include controls:
-
Negative Control : Wells with cells + DMSO + LPS.
-
Positive Control : Wells with cells + a known iNOS inhibitor (e.g., L-NMMA) + LPS.
-
Blank : Wells with cells + DMSO (no LPS).
-
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Assay for Nitrite (B80452) Detection :
-
Nitrite, a stable product of NO, is measured in the cell supernatant.
-
Transfer 20 µL of supernatant from each well to a new 384-well plate.
-
Add 20 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis and Hit Identification :
-
Perform data normalization and calculate the Z'-factor as described in Protocol 2.
-
Identify hits as compounds that significantly reduce nitrite production compared to the LPS-stimulated negative control.
-
Hit Confirmation and Secondary Assays
Primary HTS is designed for speed and will generate false positives. Hits must be confirmed and further characterized through secondary assays.
Protocol 4: Dose-Response Analysis and IC₅₀ Determination
-
Compound Re-sourcing : Re-obtain the primary hit fractions from the master plates.
-
Serial Dilution : Create a series of dilutions for each hit compound (e.g., 8-point, 3-fold serial dilutions, starting from 50 µM).
-
Re-testing : Repeat the primary assay (MTS or Griess) with the serially diluted compounds.
-
Curve Fitting : Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).[12][13] True hits will exhibit a clear dose-dependent effect.
Protocol 5: Orthogonal and Counter-Screening Assays
-
Cytotoxicity Counter-Screen : For hits from the anti-inflammatory screen, it is crucial to distinguish between true inhibition of NO production and general cytotoxicity. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) on RAW 264.7 cells treated with the hit compounds at their active concentrations. Compounds that are cytotoxic should be deprioritized as non-specific hits.
-
Apoptosis Induction Assay : For anti-cancer hits, confirm that the reduction in cell viability is due to the induction of apoptosis. This can be done using a high-content screening approach to measure markers like Caspase-3/7 activation or changes in nuclear morphology (e.g., Hoechst staining).[14]
Data Presentation and Visualization
Quantitative Data Summary
The results from HTS campaigns should be summarized for clarity and comparison.
Table 1: HTS Assay Quality Control Parameters
| Parameter | Anti-Cancer Screen (MTS) | Anti-Inflammatory Screen (Griess) | Acceptance Criteria |
| Assay Format | 384-well | 384-well | N/A |
| Primary Concentration | 10 µM | 10 µM | N/A |
| Z'-Factor | 0.72 | 0.65 | ≥ 0.5 |
| Signal-to-Background | >10 | >5 | >3 |
| Hit Rate (%) | 1.2% | 0.9% | Typically 0.5-2% |
Table 2: Summary of Confirmed Hits from a Hypothetical Phellodendron Library Screen
| Hit ID | Fraction Source | Primary Assay | IC₅₀ (µM) | Max Inhibition (%) | Cytotoxicity (CC₅₀, µM) |
| PH-001 | Ethyl Acetate | MTS (A549) | 3.5 | 98 | 3.2 |
| PH-002 | n-Butanol | MTS (A549) | 8.1 | 95 | 7.5 |
| PH-003 | n-Butanol | Griess (RAW) | 5.2 | 88 | >50 |
| PH-004 | Ethyl Acetate | Griess (RAW) | 12.5 | 75 | >50 |
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex experimental workflows and biological pathways.
Caption: High-Throughput Screening Workflow for Phellodendron Libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Transcriptomic and Metabolomic Analysis Reveals the Mechanism of Gibberellic Acid Regulates the Growth and Flavonoid Synthesis in Phellodendron chinense Schneid Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated microbiome and metabolomics analysis reveal the relationship between plant-specialized metabolites and microbial community in Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview | Semantic Scholar [semanticscholar.org]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. assay.dev [assay.dev]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response modeling of high-throughput screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phellodendronoside A Exerts Anticancer Effects Depending on Inducing Apoptosis Through ROS/Nrf2/Notch Pathway and Modulating Metabolite Profiles in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phellodendron amurense in the Research and Development of Treatments for Benign Prostatic Hyperplasia (BPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The pathogenesis of BPH is multifactorial, involving hormonal imbalances, chronic inflammation, and aberrant cell signaling. Phellodendron amurense, also known as the Amur cork tree, is a traditional medicinal plant whose bark extract has garnered scientific interest for its potential therapeutic applications in prostate diseases. These application notes provide a comprehensive overview of the use of Phellodendron amurense and its active constituents, particularly berberine (B55584), in BPH research, summarizing key findings and providing detailed experimental protocols.
The therapeutic rationale for using Phellodendron amurense in BPH is multifaceted. Its effects are attributed to the static component of BPH, which involves the physical enlargement of the prostate, and the dynamic component, related to smooth muscle tone in the prostate and bladder neck. Key mechanisms of action include anti-inflammatory effects, inhibition of prostate cell proliferation, potential modulation of androgen signaling, and relaxation of prostatic smooth muscle.
Active Constituents
The primary bioactive compounds in Phellodendron amurense bark extract are isoquinoline (B145761) alkaloids, with berberine being the most abundant and extensively studied.[1] Other alkaloids present include palmatine (B190311) and jatrorrhizine. The extract also contains phenolic compounds which may contribute to its overall biological activity. For research and development purposes, standardization of the extract to a specific berberine content is crucial for ensuring reproducibility of results.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from preclinical studies on the effects of Phellodendron amurense and its primary active compound, berberine, on key parameters relevant to BPH.
Table 1: In Vivo Efficacy of Berberine in a Testosterone-Induced BPH Rat Model [2]
| Parameter | BPH Control Group | Berberine (10 mg/kg) Treated Group | Finasteride (Positive Control) Treated Group | Percentage Change with Berberine |
| Prostate Weight (g) | Increased by ~150% vs. Normal | Decreased by 18.53% vs. BPH Control | Decreased by 55.83% vs. BPH Control | ↓ 18.53% |
| Prostate Index (%) | Increased by ~197% vs. Normal | Decreased by 17.89% vs. BPH Control | Decreased by 56.53% vs. BPH Control | ↓ 17.89% |
Note: The prostate index is calculated as (prostate weight / body weight) x 100. Data is derived from a 4-week treatment study in rats with testosterone-propionate-induced BPH.[2]
Table 2: Effect of Berberine on Serum Androgen Levels in a BPH Rat Model [3]
| Parameter | BPH Control Group | Berberine (25 mg/kg) Treated Group | Berberine (50 mg/kg) Treated Group | Finasteride Treated Group |
| Testosterone (B1683101) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Dihydrotestosterone (DHT) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: This table indicates a significant reduction in key androgens involved in BPH pathogenesis following berberine administration.[3]
Table 3: In Vitro Effects of Phellodendron amurense Extract on Prostatic Smooth Muscle Contraction [4]
| Agonist | Concentration Range | Effect of P. amurense Extract |
| Noradrenaline | 10nM to 100 µM | Inhibition of contraction (P≤0.004) |
| Acetylcholine | 10nM to 100 µM | Inhibition of contraction (P≤0.004) |
| Adenosine 5'-triphosphate (ATP) | 100 nM to 100 µM | Inhibition of contraction (P≤0.004) |
| Electrical Field Stimulation | 1-20 Hz | Inhibition of nerve-mediated contraction (P≤0.022) |
Note: This demonstrates the extract's ability to relax prostate smooth muscle, addressing the dynamic component of BPH.[4]
Signaling Pathways Modulated by Phellodendron amurense in the Prostate
Phellodendron amurense and its constituents exert their effects on the prostate by modulating several key intracellular signaling pathways that are implicated in the hyperproliferation and inflammation characteristic of BPH.
Inhibition of Pro-inflammatory NF-κB Signaling
Chronic inflammation is a key driver of BPH. The transcription factor NF-κB is a central regulator of the inflammatory response.[5] In prostatic tissue, activation of the NF-κB pathway leads to the expression of pro-inflammatory cytokines and growth factors, contributing to tissue remodeling and hyperproliferation.[2][6] Berberine has been shown to inhibit NF-κB activation, thereby reducing the inflammatory milieu within the prostate.[7]
Modulation of Pro-Proliferative Akt/CREB and ERK Signaling
The PI3K/Akt and ERK signaling pathways are crucial for cell survival and proliferation.[8][9] In BPH, these pathways are often hyperactivated, leading to uncontrolled growth of prostate epithelial and stromal cells.[10][11] Phellodendron amurense extract (specifically, the commercial preparation Nexrutine®) and its component berberine have been shown to inhibit the phosphorylation and activation of both Akt and ERK.[4][5] This leads to downstream effects such as the inhibition of the transcription factor CREB (cAMP response element-binding protein), which is involved in the expression of genes that promote cell proliferation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Phellodendron amurense extract in the context of BPH.
Protocol 1: Testosterone-Induced BPH in a Rat Model
Objective: To evaluate the effect of Phellodendron amurense extract on prostate enlargement in a testosterone-induced BPH rat model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Testosterone propionate (B1217596) (TP)
-
Corn oil (vehicle for TP)
-
Phellodendron amurense extract (standardized for berberine content)
-
Vehicle for extract (e.g., 0.5% carboxymethylcellulose)
-
Finasteride (positive control)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for castration
-
Calipers
-
Analytical balance
Procedure:
-
Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water) for at least one week.
-
Castration: Anesthetize the rats. Perform bilateral orchiectomy (castration) to remove the endogenous source of testosterone. A sham operation (scrotal incision and suturing without removal of testes) should be performed on the control group. Allow a recovery period of 7 days.
-
Group Allocation (n=8-10 per group):
-
Group 1 (Sham Control): Sham-operated rats receiving vehicle for both TP and the extract.
-
Group 2 (BPH Control): Castrated rats receiving TP (e.g., 3 mg/kg, subcutaneously) and the vehicle for the extract.
-
Group 3 (P. amurense Extract): Castrated rats receiving TP and P. amurense extract (e.g., 50-200 mg/kg, by oral gavage).
-
Group 4 (Positive Control): Castrated rats receiving TP and Finasteride (e.g., 5 mg/kg, by oral gavage).
-
-
Induction and Treatment: For 4 weeks, administer TP (dissolved in corn oil) daily via subcutaneous injection to induce BPH in Groups 2, 3, and 4. Concurrently, administer the P. amurense extract or Finasteride daily by oral gavage.
-
Termination and Sample Collection: At the end of the 4-week period, record the final body weight of each rat. Euthanize the animals and carefully dissect the entire prostate gland.
-
Data Collection and Analysis:
-
Measure the wet weight of the prostate gland.
-
Calculate the prostate index: (Prostate Weight / Body Weight) x 100.
-
Fix a portion of the prostate in 10% neutral buffered formalin for histological analysis (H&E staining to assess epithelial thickness and stromal proliferation).
-
Collect blood via cardiac puncture for serum analysis of testosterone and DHT levels using ELISA kits.
-
Homogenize a portion of the prostate for molecular analysis (e.g., Western blot for 5α-reductase, AR, p-Akt, p-ERK).
-
References
- 1. Differential expression of 5-alpha reductase isozymes in the prostate and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB and androgen receptor variant expression correlate with human BPH progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phellodendron amurense bark extract prevents progression of prostate tumors in transgenic adenocarcinoma of mouse prostate: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Paeonol Ameliorates Benign Prostatic Hyperplasia via Suppressing Proliferation and NF-κB—In Silico and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108997331B - Process for extracting berberine from phellodendron based on enzyme method - Google Patents [patents.google.com]
- 8. Over expression of PI3K-AkT reduces apoptosis and increases prostate size in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 activates EGFR–ERK1/2 pathway via PGE2-mediated ADAM-17 signaling in testosterone-induced benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of PI3K/AKT inhibitor on benign prostate hyperplasia and its mechanism: an experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NELL2 modulates cell proliferation and apoptosis via ERK pathway in the development of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 13. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phellodendron Extract as a Potential Chemopreventive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been utilized in traditional Chinese medicine for centuries to treat a variety of ailments, including inflammation, gastroenteritis, and abdominal pain. The bark extract of Phellodendron amurense contains a variety of bioactive compounds, including isoquinoline (B145761) alkaloids like berberine (B55584) and palmatine, as well as phenolic compounds and flavone (B191248) glycosides.[1][2] Emerging scientific evidence suggests that Phellodendron extract, and its active components, possess potent anti-cancer properties, positioning it as a promising candidate for cancer chemoprevention.[1][3][4]
This document provides detailed application notes and protocols for researchers interested in investigating the chemopreventive effects of Phellodendron extract. It includes a summary of its impact on cancer cell proliferation, cell cycle, and key signaling pathways, along with comprehensive protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
Phellodendron extract exerts its chemopreventive effects through multiple mechanisms. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate, lung, breast, colorectal, and cervical cancer.[5] This anti-proliferative activity is attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G1 phase.[3]
The molecular basis for these effects lies in the extract's ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Key pathways affected by Phellodendron extract include:
-
PI3K/Akt Signaling: This pathway is crucial for cell survival and proliferation. Phellodendron extract has been demonstrated to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby suppressing downstream pro-survival signals.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and apoptosis. Phellodendron extract can inhibit the phosphorylation of key MAPK proteins, contributing to its anti-cancer effects.
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation and cancer. Phellodendron extract has been shown to suppress NF-κB activation, which can lead to reduced expression of genes involved in cell survival and proliferation.[1]
-
CREB Signaling: cAMP Response Element-Binding Protein (CREB) is another transcription factor implicated in cancer cell proliferation and survival. Phellodendron extract has been found to inhibit the phosphorylation of CREB, further contributing to its anti-tumorigenic properties.[1]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of Phellodendron extract in cancer models.
Table 1: In Vitro Anti-Proliferative Effects of Phellodendron Extract on Various Cancer Cell Lines
| Cell Line | Cancer Type | Phellodendron Extract Concentration | Proliferation Inhibition (%) | Citation |
| A549 | Lung Cancer | 2.5 µg/ml | 58% | |
| A549 | Lung Cancer | 5 µg/ml | 68% | |
| H1299 | Lung Cancer | 2.5 µg/ml | 18% | |
| H1299 | Lung Cancer | 5 µg/ml | 44% | |
| HeLa | Cervical Cancer | IC50 | Time-dependent G1 arrest | |
| HCT116 | Colorectal Cancer | IC50 | Time-dependent G1 arrest | |
| MCF-7 | Breast Cancer | IC50 | No cell cycle block |
Table 2: In Vivo Anti-Tumorigenic Effects of Phellodendron Extract
| Animal Model | Cancer Type | Treatment | Tumor Volume Reduction | Citation |
| Xenografted A549 cells in mice | Lung Cancer | P. amurense extract in diet | 84% (9.4 mm³ vs 58.9 mm³ in control) | |
| TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) | Prostate Cancer | Nexrutine® (600 mg/kg in diet) | 62% less tumor growth compared to control |
Experimental Protocols
Preparation of Phellodendron Extract for In Vitro Studies
Different extraction methods can yield varying concentrations of active compounds. A common method for preparing a tincture for cell culture experiments is as follows:
-
Milling and Sieving: Mill the dried bark of Phellodendron amurense and sieve the powder to a uniform particle size.
-
Extraction: Macerate the powdered bark in 60% ethanol (B145695) at a specified ratio (e.g., 1:10 w/v) for a defined period (e.g., 7 days) with occasional shaking.
-
Filtration and Concentration: Filter the extract to remove solid particles. The resulting tincture can be concentrated under reduced pressure to a desired stock concentration.
-
Sterilization and Storage: Sterilize the final extract by passing it through a 0.22 µm filter. Store the sterile stock solution at -20°C. For cell culture experiments, the extract is typically dissolved in a solvent like DMSO.[3]
Cell Viability and Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Phellodendron extract (e.g., 10-500 µg/mL) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with Phellodendron extract.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Phellodendron extract (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol and store at -20°C for at least 24 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting the phosphorylation status of key proteins in the Akt, MAPK, and CREB signaling pathways.
-
Protein Extraction:
-
Treat cells with Phellodendron extract for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt, MAPK, and CREB overnight at 4°C with gentle agitation. (Antibody dilutions should be optimized according to the manufacturer's instructions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumorigenesis Assay (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Phellodendron extract in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration:
-
Randomize the mice into control and treatment groups.
-
Administer Phellodendron extract orally (e.g., through diet or gavage) at a predetermined dose (e.g., 600 mg/kg diet). The control group should receive the vehicle.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by Phellodendron extract.
Caption: General experimental workflow for evaluating Phellodendron extract.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt-and CREB-mediated prostate cancer cell proliferation inhibition by Nexrutine, a Phellodendron amurense extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Akt- and CREB-Mediated Prostate Cancer Cell Proliferation Inhibition by Nexrutine, a Phellodendron amurense Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Investigating the Effects of Phellodendron on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron, a genus of deciduous trees native to East Asia, has a long history of use in traditional Chinese medicine for various ailments, including gastrointestinal issues.[1] The bark of Phellodendron amurense, known as Huang Bai, is particularly valued for its purported antimicrobial and anti-inflammatory properties.[1][2] Modern research has identified berberine (B55584) as one of the major bioactive alkaloids in Phellodendron, and this compound has been extensively studied for its diverse pharmacological effects, including its significant impact on the gut microbiota.[1][2][3] These application notes provide a comprehensive overview of the current understanding of how Phellodendron and its primary active constituent, berberine, modulate the gut microbiota. Detailed protocols for investigating these effects are also provided to facilitate further research in this promising area.
While much of the available research focuses on berberine, the findings are highly relevant to understanding the potential effects of Phellodendron extract, given that berberine is a principal active component.
Data Presentation: Effects of Berberine (from Phellodendron) on Gut Microbiota
The following tables summarize the quantitative data from various studies on the effects of berberine on gut microbiota composition and diversity.
Table 1: Effect of Berberine on Gut Microbiota Alpha Diversity
| Treatment Group | Diversity Index | Organism | Dosage | Duration | Outcome | Reference |
| Berberine | Shannon Index | Chickens | 1 g/kg feed | 21 days | Significantly increased in the ileum | [4] |
| Berberine | Observed OTUs | Chickens | 0.1 g/kg feed | 21 days | Significantly increased in the cecum and colon | [4] |
| Berberine | Chao1 Index | Chickens | 0.1 g/kg feed | 21 days | Tended to increase in the cecum | [4] |
Table 2: Effect of Berberine on the Relative Abundance of Key Bacterial Phyla
| Treatment Group | Bacterial Phylum | Organism | Dosage | Duration | Outcome | Reference |
| Berberine | Firmicutes | Rats (5-Fu induced intestinal mucositis) | Not specified | Not specified | Enriched relative abundance | [2] |
| Berberine | Proteobacteria | Rats (5-Fu induced intestinal mucositis) | Not specified | Not specified | Decreased relative abundance | [2] |
| Berberine | Firmicutes | Patients with schizophrenia or bipolar disorder | 100–300 mg/tid | 12 weeks | Remarkable decrease in abundance | [3] |
| Berberine | Bacteroidetes | Patients with schizophrenia or bipolar disorder | 100–300 mg/tid | 12 weeks | Remarkable increase in abundance | [3] |
| Berberine | Firmicutes to Bacteroidetes (F/B) ratio | Animal models | Various | Various | Generally decreased | [5] |
Table 3: Effect of Berberine on the Relative Abundance of Key Bacterial Genera
| Treatment Group | Bacterial Genera | Organism | Dosage | Duration | Outcome | Reference |
| Berberine | Akkermansia | Rats (DSS-induced colitis) | 40 mg/kg | 7 days | Significantly upregulated | [3] |
| Berberine | Bacteroides | Rats (DSS-induced colitis) | 40 mg/kg | 7 days | Significantly upregulated | [3] |
| Berberine | SCFA-producing bacteria (Alloprevotella, Flavonifractor) | Mice (colorectal cancer model) | 100 mg/kg | 10 weeks | Increased abundance | [3] |
| Berberine | Pathogenic species (f_Erysipelotrichaceae, Alistipes) | Mice (colorectal cancer model) | 100 mg/kg | 10 weeks | Inhibited | [3] |
| Berberine | Bacteroides, Parabacteroides, Blautia | Patients with hyperlipidemia | Not specified | Not specified | Increased abundance | [2] |
| Berberine | Prevotella, Escherichia, Clostridium, Sutterella | Patients with hyperlipidemia | Not specified | Not specified | Eliminated or reduced populations | [2] |
Experimental Protocols
Fecal Sample Collection and Storage
This protocol is adapted from standard operating procedures for human microbiome research.
Objective: To collect and store fecal samples in a manner that preserves the integrity of the microbial community DNA.
Materials:
-
Sterile stool collection containers
-
Sterile swabs or spatulas
-
-80°C freezer
-
Dry ice for transport (if necessary)
-
Personal protective equipment (gloves)
Procedure:
-
Provide participants with a sterile collection container and clear instructions for self-collection to avoid contamination with urine or toilet water.
-
The collected stool sample should be immediately frozen at -20°C by the participant if immediate transport to the lab is not possible.
-
Transport the samples to the laboratory on dry ice as soon as possible, ideally within 24 hours of collection.
-
Upon arrival at the laboratory, immediately store the fecal samples at -80°C until DNA extraction. Long-term storage at -80°C is crucial for preserving microbial DNA.
Fecal DNA Extraction
This protocol is a generalized method for extracting microbial DNA from fecal samples.
Objective: To isolate high-quality microbial DNA from fecal samples for downstream applications such as 16S rRNA gene sequencing.
Materials:
-
Frozen fecal sample (~200 mg)
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit, DNeasy PowerSoil Kit)
-
Bead-beating homogenizer
-
Microcentrifuge
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically involves the following steps:
-
Lysis: Homogenize the fecal sample with lysis buffer and beads in a bead-beating homogenizer to mechanically disrupt bacterial cell walls.
-
Inhibitor Removal: Utilize solutions provided in the kit to remove inhibitors commonly found in fecal samples that can interfere with downstream enzymatic reactions.
-
DNA Binding: Bind the released DNA to a silica (B1680970) membrane spin column.
-
Washing: Wash the column to remove residual contaminants.
-
Elution: Elute the purified DNA from the column using an elution buffer or nuclease-free water.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
16S rRNA Gene Sequencing
This protocol outlines the steps for preparing a 16S rRNA gene amplicon library for sequencing on an Illumina platform.
Objective: To amplify and sequence a specific hypervariable region of the 16S rRNA gene to determine the taxonomic composition of the gut microbiota.
Materials:
-
Purified fecal DNA
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) with Illumina adapters
-
PCR master mix
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA purification kit or magnetic beads
-
Illumina MiSeq or other suitable sequencing platform
Procedure:
-
PCR Amplification:
-
Perform PCR to amplify the target hypervariable region of the 16S rRNA gene from the extracted fecal DNA. Use primers that include Illumina sequencing adapters.
-
A typical PCR program includes an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Cleanup:
-
Verify the size of the PCR products by running a small amount on an agarose gel.
-
Purify the PCR products to remove primers, dNTPs, and other reaction components using a PCR purification kit or magnetic beads.
-
-
Library Preparation (Indexing PCR):
-
Perform a second PCR to attach unique dual indices and sequencing adapters to the purified amplicons. This allows for the pooling of multiple samples in a single sequencing run.
-
-
Library Quantification and Normalization:
-
Quantify the final indexed libraries using a fluorometer.
-
Normalize and pool the libraries in equimolar concentrations.
-
-
Sequencing:
-
Sequence the pooled library on an Illumina MiSeq platform using a 2x250 bp or 2x300 bp paired-end sequencing run.
-
Bioinformatics and Data Analysis
This protocol provides a general workflow for analyzing 16S rRNA gene sequencing data.
Objective: To process the raw sequencing data to identify the microbial taxa present in the samples and perform statistical analysis to assess the impact of the intervention.
Software:
-
QIIME 2, DADA2, or similar bioinformatics pipeline
Procedure:
-
Quality Control and Denoising:
-
Import the raw sequencing reads into the chosen pipeline.
-
Perform quality filtering and trimming of the reads to remove low-quality bases.
-
Denoise the reads to correct for sequencing errors and generate Amplicon Sequence Variants (ASVs).
-
-
Taxonomic Classification:
-
Assign taxonomy to the ASVs by comparing them to a reference database such as Greengenes or SILVA.
-
-
Phylogenetic Tree Construction:
-
Perform multiple sequence alignment of the ASVs and construct a phylogenetic tree.
-
-
Diversity Analysis:
-
Alpha diversity: Calculate within-sample diversity using metrics such as the Shannon index, Simpson index, and Chao1 index.
-
Beta diversity: Analyze between-sample diversity using metrics like Bray-Curtis dissimilarity or UniFrac distances and visualize using Principal Coordinate Analysis (PCoA).
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., ANOSIM, PERMANOVA) to determine if there are significant differences in the overall microbial community structure between treatment and control groups.
-
Use differential abundance analysis methods (e.g., LEfSe, ANCOM) to identify specific taxa that are significantly different between groups.
-
Mandatory Visualizations
Caption: Experimental workflow for studying Phellodendron's effect on gut microbiota.
Caption: Putative signaling pathways of Phellodendron's effect on gut health.
Mechanisms of Action
Phellodendron and its primary active compound, berberine, appear to exert their effects on the gut microbiota and host through several interconnected mechanisms:
-
Direct Antimicrobial Effects: Berberine possesses antimicrobial properties that can directly alter the composition of the gut microbiota by inhibiting the growth of certain pathogenic bacteria while promoting the proliferation of beneficial species.[3]
-
Modulation of Bile Acid Metabolism: Berberine can influence the synthesis and metabolism of bile acids, which in turn act as signaling molecules that can shape the gut microbial community and regulate host metabolism.[6][7]
-
Enhancement of Gut Barrier Function: Studies have shown that berberine can improve the integrity of the intestinal barrier by upregulating the expression of tight junction proteins.[8][9][10][11] This can reduce the translocation of bacterial components like lipopolysaccharide (LPS) into the bloodstream, thereby lowering systemic inflammation.
-
Regulation of Host Signaling Pathways: Berberine has been found to modulate several key signaling pathways involved in inflammation and metabolism, including:
-
TLR4/NF-κB pathway: By inhibiting this pathway, berberine can reduce the production of pro-inflammatory cytokines.[8]
-
AMPK/mTOR pathway: Activation of AMPK by berberine can lead to improved metabolic health.[12]
-
MAPK pathway: Berberine can also modulate the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli.[13]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: The gut microbiota metabolizes tryptophan into ligands for AhR, which is crucial for maintaining intestinal homeostasis and immune function.[14] Berberine's influence on the microbiota may indirectly affect this pathway.[3]
-
Conclusion
The available evidence strongly suggests that Phellodendron, primarily through its active constituent berberine, can significantly modulate the gut microbiota composition and function. These changes are associated with a range of beneficial effects, including improved gut barrier integrity, reduced inflammation, and enhanced metabolic health. The provided protocols offer a standardized framework for researchers to further investigate the precise effects of Phellodendron extracts on the gut microbiome and to elucidate the underlying mechanisms of action. Further clinical trials focusing specifically on Phellodendron extracts are warranted to validate these promising preclinical findings in human populations.
References
- 1. Absolute quantitative metagenomic analysis reveals unique gut bacteria underlying berberine and metformin’s anti-metabolic disorders effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Berberine on the Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]
- 4. Frontiers | Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites [frontiersin.org]
- 5. jtim.tums.ac.ir [jtim.tums.ac.ir]
- 6. Berberine alters gut microbial function through modulation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanism of berberine alleviating metabolic disorder based on gut microbiome [frontiersin.org]
- 8. Therapeutic Mechanisms of Berberine to Improve the Intestinal Barrier Function via Modulating Gut Microbiota, TLR4/NF-κ B/MTORC Pathway and Autophagy in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Berberine improves intestinal epithelial tight junctions by upregulating A20 expression in IBS-D mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine Repairs Intestinal Mucosal Barrier by Targeting HSP90AA1 and MAPK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Berberine from Phellodendron
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of poor berberine (B55584) bioavailability from Phellodendron species. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of berberine?
A1: The low oral bioavailability of berberine, often reported to be less than 1%, is attributed to several key factors:
-
Poor Absorption: Berberine has low intestinal absorption.
-
P-glycoprotein (P-gp) Efflux: It is a substrate for the P-glycoprotein efflux pump in intestinal epithelial cells, which actively transports berberine back into the intestinal lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: After absorption, berberine undergoes extensive metabolism in the liver, further decreasing the amount of active compound that reaches systemic circulation.
-
Rapid Systemic Elimination: The body quickly clears berberine that does manage to get absorbed.
Q2: What are the main strategies to improve the oral bioavailability of berberine?
A2: Researchers are exploring several promising strategies to enhance berberine's bioavailability, which can be broadly categorized as:
-
Nanoformulations: Encapsulating berberine in nanocarriers such as solid lipid nanoparticles (SLNs), self-microemulsifying drug delivery systems (SMEDDS), polymeric nanoparticles, and phytosomes can protect it from degradation, improve its solubility, and facilitate its absorption.
-
Use of Adjuvants/Absorption Enhancers: Co-administration of berberine with P-glycoprotein inhibitors can block the efflux pump, leading to increased intracellular concentration and absorption.
-
Structural Modification: Synthesizing derivatives of berberine, such as 9-O-substituted analogs, can alter its physicochemical properties to improve lipophilicity and membrane permeability.
Q3: How significant is the improvement in bioavailability with these different methods?
A3: The degree of enhancement varies depending on the specific formulation and experimental model. Below is a summary of reported improvements:
| Formulation/Method | Fold Increase in Bioavailability (Compared to free berberine) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 1.63 - 2.42 | [1] |
| Chitosan-Alginate Nanoparticles | 4.10 | |
| Lipid-Polymer Hybrid Nanoparticles | 18 | |
| Berberine Mixed Micelle Formulation | Significantly greater plasma exposure | [2] |
| Co-administration with P-gp inhibitors (e.g., cyclosporin (B1163) A) | 6-fold improvement in absorption in a rat perfusion model | [3] |
Troubleshooting Guides
Nanoformulation Development
Q4: I am experiencing low entrapment efficiency with my berberine-loaded solid lipid nanoparticles (SLNs). What could be the cause and how can I improve it?
A4: Low entrapment efficiency (EE) is a common issue. Here are some potential causes and troubleshooting steps:
-
Poor Drug Solubility in the Lipid Matrix:
-
Solution: Screen different solid lipids to find one in which berberine has higher solubility. Increasing the temperature of the lipid melt during preparation might also help.
-
-
Drug Partitioning into the Aqueous Phase:
-
Solution: Optimize the surfactant concentration. A higher surfactant concentration can lead to the formation of micelles in the external phase, which can solubilize the drug and reduce EE. Try to use the minimum effective concentration of surfactant.
-
-
Premature Drug Crystallization:
-
Solution: Rapid cooling of the nanoemulsion can sometimes lead to drug expulsion from the lipid matrix. Experiment with different cooling rates.
-
Q5: My berberine nanoformulation shows particle aggregation and instability. What are the likely reasons and solutions?
A5: Particle aggregation can compromise the effectiveness and safety of your formulation. Consider the following:
-
Insufficient Surface Stabilization:
-
Solution: The concentration of your stabilizer (surfactant or polymer) may be too low to adequately coat the nanoparticle surface. Try increasing the stabilizer concentration. Also, consider using a combination of stabilizers for better steric and electrostatic stabilization.
-
-
Inappropriate Zeta Potential:
-
Solution: For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired. If your formulation has a low zeta potential, you may need to change the stabilizer or adjust the pH of the dispersion medium.
-
-
High Drug Loading:
-
Solution: Very high drug loading can disrupt the nanoparticle structure and lead to instability. You may need to accept a slightly lower drug loading to achieve better stability.
-
In Vitro & In Vivo Experiments
Q6: My Caco-2 cell permeability assay is giving inconsistent results for berberine transport. What should I check?
A6: Variability in Caco-2 assays can arise from several factors:
-
Monolayer Integrity:
-
Troubleshooting: Always measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. Ensure your cells are seeded at an appropriate density (e.g., 23,000 cells/well in a 24-well plate) and cultured for a sufficient duration (typically 20-23 days) to allow for proper differentiation and tight junction formation. TEER values should be consistently high (e.g., ≥ 200 Ω·cm²) before the experiment.
-
-
P-glycoprotein Expression Levels:
-
Troubleshooting: P-gp expression can vary with cell passage number. Use cells within a consistent and relatively low passage range (e.g., 30-45). Some studies have shown that berberine itself can upregulate P-gp expression in Caco-2 cells in a time- and dose-dependent manner, which could affect transport studies.[3][4][5]
-
-
Compound Solubility and Stability:
-
Troubleshooting: Ensure that your berberine formulation is completely dissolved and stable in the transport buffer. Poor solubility can lead to underestimation of permeability.
-
Q7: I'm conducting an in vivo pharmacokinetic study in rats, but the plasma concentrations of berberine are highly variable between animals. What are some common pitfalls?
A7: In vivo studies are inherently more variable. Here are some points to consider:
-
Oral Gavage Technique:
-
Troubleshooting: Improper gavage technique can lead to dosing errors or stress in the animals, which can affect gastrointestinal motility and absorption. Ensure all personnel are properly trained and consistent in their technique.
-
-
Food Effects:
-
Troubleshooting: The presence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.
-
-
Blood Sampling:
-
Troubleshooting: The method of blood collection and sample processing should be consistent. For pharmacokinetic studies, serial blood sampling from a single animal is preferable to reduce inter-animal variability. Automated blood sampling systems can improve consistency.
-
-
Variability in Commercial Berberine Products:
Experimental Protocols
Protocol 1: Preparation of Berberine-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection
This protocol is adapted from a method for preparing berberine-loaded SLNs.[8]
-
Preparation of Organic Phase:
-
Dissolve the chosen solid lipid (e.g., stearic acid) and 20 mg of berberine in 5 mL of an organic solvent mixture (e.g., dichloromethane (B109758) and methanol (B129727) in a 2:3 ratio).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer (e.g., polyvinyl alcohol, PVA) by adding the appropriate quantity to distilled water preheated to 40°C.
-
Gradually heat the solution to 85°C with constant stirring until the PVA is completely dissolved.
-
-
Formation of Nanoparticles:
-
Inject the organic phase drop-wise into 50 mL of the aqueous phase under continuous stirring at 1500 RPM at room temperature (25°C).
-
Continue stirring for 2 hours to allow for nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the dispersion stirring overnight to ensure complete evaporation of the organic solvents.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: Caco-2 Cell Permeability Assay
This is a generalized protocol for assessing the permeability of berberine formulations.
-
Cell Culture:
-
Seed Caco-2 cells at a density of approximately 23,000 cells/well onto permeable supports in 24-well plates.
-
Culture the cells for 20-23 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm².
-
-
Permeability Study:
-
Equilibrate the monolayers with pre-warmed (37°C) transport buffer (e.g., Ringers buffer) on both the apical (300 µL) and basolateral (1200 µL) sides for 10 minutes.
-
To study apical-to-basolateral (A-B) transport (absorption), add the berberine formulation to the apical side and fresh transport buffer to the basolateral side.
-
To study basolateral-to-apical (B-A) transport (efflux), add the formulation to the basolateral side and fresh buffer to the apical side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed buffer.
-
-
Sample Analysis:
-
Quantify the concentration of berberine in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be used to assess the involvement of active efflux transporters like P-gp.
-
Protocol 3: Western Blot for AMPK Phosphorylation
This protocol outlines the general steps to assess the effect of berberine on the activation of the AMPK signaling pathway.
-
Cell Treatment and Lysis:
-
Culture your cells of interest (e.g., HCT116, SW480) and treat them with your berberine formulation for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of your cell lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
To normalize the results, strip the membrane and re-probe with an antibody for total AMPK. Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.
-
Visualizations
Caption: A generalized experimental workflow for developing and evaluating novel berberine formulations.
Caption: Key physiological barriers contributing to the poor bioavailability of orally administered berberine.
Caption: Simplified overview of key signaling pathways modulated by berberine.
References
- 1. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats [mdpi.com]
- 2. Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein-mediated transport of berberine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability in Potency Among Commercial Preparations of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jedlampelab.org [jedlampelab.org]
- 8. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Palmatine Extraction from Phellodendron
Welcome to the technical support center for optimizing the extraction of palmatine (B190311) from Phellodendron species (Phellodendron chinense and Phellodendron amurense). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing extraction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting palmatine from Phellodendron?
A1: Several methods have been proven effective for palmatine extraction, with the choice often depending on available equipment, desired yield, and environmental considerations. The most commonly cited high-yield methods include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is generally faster and more efficient than traditional methods like Soxhlet extraction.[1][2][3]
-
Ultrahigh Pressure Extraction (UPE): UPE utilizes high pressure to increase the permeability of cell membranes, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[4]
-
Deep Eutectic Solvent (DES) Extraction: This newer, greener approach uses a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., 1,3-propanediol) as the extraction solvent. DES can be highly effective, sometimes outperforming traditional organic solvents.[5][6]
-
Soxhlet Extraction: A classical and robust method, though it often requires longer extraction times and larger solvent volumes.[7]
Q2: Which solvents are recommended for palmatine extraction?
A2: The choice of solvent significantly impacts the extraction yield of palmatine.
-
Combined Solvents: Mixtures of solvents, particularly acidified solvents, have been shown to be more effective than single solvents. A combination of hydrochloric acid and methanol (B129727) has demonstrated high extraction efficiency.[1][2]
-
Alcohols: Methanol and ethanol (B145695) are commonly used and effective solvents for extracting palmatine and other alkaloids from Phellodendron.[1]
-
Deep Eutectic Solvents (DES): A combination of choline chloride and 1,3-propanediol (B51772) (in a 1:2 molar ratio) has been identified as a highly effective DES for palmatine extraction.[5][6]
-
Methanol/Acetone (B3395972) Mixture: A 70:30 mixture of methanol and acetone has also been used effectively in Soxhlet extraction protocols.[7]
Q3: What are the key parameters to optimize for maximizing palmatine yield?
A3: To achieve the highest extraction yield, several experimental parameters should be optimized:
-
Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. Ratios around 30:1 (mL/g) have been reported as optimal in several studies.[4][5]
-
Extraction Temperature: Temperature influences solvent viscosity and the solubility of palmatine. Optimal temperatures can range from 40°C for UPE and Soxhlet to 60°C for UAE with DES.[4][5][7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. Optimal times vary significantly with the method, from a few minutes for UPE to several hours for Soxhlet extraction.[4][7]
-
Ultrasonic Power (for UAE): Higher ultrasonic power can enhance extraction efficiency, with optimal power often around 400 W.[5][6]
-
Extraction Pressure (for UPE): An extraction pressure of 400 MPa has been identified as optimal for UPE.[4]
Troubleshooting Guide
Problem 1: Low Palmatine Extraction Yield
| Possible Cause | Suggested Solution |
| Inefficient Solvent | Switch to a combined solvent system, such as hydrochloric acid/methanol, which has been shown to significantly improve extraction efficiency compared to single solvents.[1][2] Consider using a Deep Eutectic Solvent (DES) like choline chloride and 1,3-propanediol.[5] |
| Suboptimal Extraction Method | If using traditional methods like maceration or Soxhlet, consider switching to a more advanced technique like Ultrasonic-Assisted Extraction (UAE) or Ultrahigh Pressure Extraction (UPE), which are generally more efficient.[1][2][4] |
| Non-optimized Parameters | Systematically optimize key parameters such as solvent-to-solid ratio, temperature, and extraction time. Refer to the quantitative data tables below for reported optimal conditions. |
| Improper Sample Preparation | Ensure the Phellodendron bark is properly dried and ground to a consistent and fine particle size to increase the surface area available for extraction. |
Problem 2: Inconsistent Extraction Results
| Possible Cause | Suggested Solution |
| Variability in Plant Material | The concentration of palmatine can vary between different batches and species of Phellodendron (P. chinense vs. P. amurense). Ensure consistent sourcing and proper identification of the plant material. The alkaloid content can also vary depending on the season the plant was harvested.[8] |
| Fluctuations in Experimental Conditions | Maintain precise control over all extraction parameters (temperature, time, solvent ratios, etc.) for each experiment. Use calibrated equipment to ensure accuracy. |
| Incomplete Extraction | If using methods with a fixed number of cycles (e.g., Soxhlet), consider increasing the number of extraction cycles to ensure exhaustive extraction.[7] |
Problem 3: Co-extraction of Impurities
| Possible Cause | Suggested Solution |
| Low Solvent Selectivity | While highly efficient, some solvents may also extract a wide range of other compounds. Consider a post-extraction purification step. |
| Need for Purification | Implement a purification step after the initial extraction. Column chromatography using silica (B1680970) gel or Sephadex LH-20 has been successfully used to isolate and purify palmatine from the crude extract.[7][9] Macroporous resins like AB-8 can also be used for recovery and purification.[10] |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Palmatine from Phellodendron
| Extraction Method | Solvent System | Key Parameters | Palmatine Yield (mg/g) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Hydrochloric acid/Methanol | - | 1.25 | [1][2] |
| Ultrahigh Pressure Extraction (UPE) | 50% Ethanol | 400 MPa, 40°C, 4 min, 30:1 liquid/solid ratio | Not explicitly stated for palmatine alone, but method showed highest overall yield. | [4] |
| UAE with Deep Eutectic Solvent (DES) | Choline chloride/1,3-propanediol (1:2) + 30% Water | 60°C, 20 min, 400 W, 30:1 solid/liquid ratio | 5.421 ± 0.283 | [5][6] |
| Soxhlet Extraction | Methanol/Acetone (70:30) | 40°C, 16 hours, 4 cycles | Not explicitly quantified for palmatine alone, but conditions were optimized for highest overall alkaloid yield. | [7] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) with Acidified Methanol
This protocol is based on the high-efficiency method described by Xu et al. (2018).[1][2]
-
Sample Preparation: Dry the fresh Phellodendron bark and grind it into a fine powder.
-
Solvent Preparation: Prepare the extraction solvent by mixing hydrochloric acid and methanol in a 1:100 (v/v) ratio.
-
Extraction:
-
Place a known amount of the powdered bark into an extraction vessel.
-
Add the hydrochloric acid/methanol solvent at a specific solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath.
-
Perform ultrasonic extraction for a predetermined time and at a set temperature and power.
-
-
Separation: After extraction, centrifuge or filter the mixture to separate the supernatant (extract) from the solid residue.
-
Analysis: Analyze the palmatine content in the extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasonic-Assisted Deep Eutectic Solvent (DES) Extraction
This protocol is adapted from the method optimized by Yue et al. (2022).[5]
-
Sample Preparation: Use powdered Phellodendron chinense Schneid (PcS).
-
DES Preparation: Prepare the DES by mixing choline chloride and 1,3-propanediol in a 1:2 molar ratio. Add 30% (v/v) water to the DES mixture.
-
Extraction:
-
Mix the PcS powder with the prepared DES in a 1:30 (w/v) solid-to-liquid ratio.
-
Vortex the mixture for 7 minutes.
-
Perform ultrasonic extraction for 20 minutes at a temperature of 60°C and an ultrasonic power of 400 W.
-
-
Separation: Centrifuge the sample to separate the DES extract.
-
Analysis: Determine the palmatine content using HPLC.
Visualizations
References
- 1. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ultrahigh pressure extraction conditions on yields of berberine and palmatine from cortex Phellodendri amurensis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
Phellodendron extract stability and degradation issues
Welcome to the technical support center for Phellodendron extract. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
FAQ 1: General Stability Issues
Q1.1: What are the primary active components in Phellodendron extract that are relevant to stability?
A: Phellodendron extract's bioactivity is largely attributed to a group of isoquinoline (B145761) alkaloids. The most abundant and studied of these are the protoberberine alkaloids, principally berberine (B55584) and palmatine (B190311) . Other alkaloids like phellodendrine, magnoflorine, and jatrorrhizine (B191652) are also present and contribute to the extract's overall profile.[1][2] Stability studies primarily focus on berberine and palmatine as they are often used as chemical markers for quality control.
Q1.2: What are the common observable signs of Phellodendron extract degradation?
A: The most common signs of degradation in Phellodendron extract solutions are:
-
Color Change: A noticeable shift from the typical bright yellow to a duller yellow, orange, or even reddish-brown color. This is often indicative of oxidation or pH-induced structural changes of the alkaloids.
-
Precipitation: The formation of solid material in a previously clear solution. This can be due to changes in solubility influenced by pH, temperature, or interaction with other formulation components.
-
Loss of Potency: A measurable decrease in the concentration of key active alkaloids, such as berberine and palmatine, which can be quantified using analytical techniques like HPLC.
FAQ 2: Factors Affecting Stability
Q2.1: How does pH impact the stability of Phellodendron extract?
A: The alkaloids in Phellodendron extract are significantly affected by pH. Berberine, for example, is highly unstable in basic (alkaline) conditions, leading to rapid degradation.[3] It shows greater stability in acidic to neutral pH ranges. One study found berberine chloride to be very stable at pH conditions from 1.2 to 9.0 for up to 6 months at 25°C and 40°C, although solubility was significantly higher at pH 7.0 in a phosphate (B84403) buffer.[4] However, forced degradation studies under more extreme alkaline conditions (e.g., 1M NaOH at 80°C) show substantial and rapid degradation.[3]
Q2.2: Is the extract sensitive to temperature?
A: Yes, elevated temperatures accelerate the degradation of the active alkaloids. While stable at room temperature and even at 40°C for extended periods in controlled buffer systems, high temperatures, especially when combined with other stressors like high pH or the presence of oxidative agents, will increase the rate of degradation.[3][4] One forced degradation study showed no significant degradation of berberine from dry heat at 105°C for 12 hours, suggesting good thermal stability in a solid state.[3]
Q2.3: How does light exposure affect the extract?
A: The alkaloids in Phellodendron extract, particularly berberine, are known to be photosensitive. Exposure to light, especially UV light, can induce photodegradation, leading to a loss of potency and a change in color. Therefore, it is crucial to protect the extract and its solutions from light during storage and experimentation by using amber vials or storing them in the dark.
Q2.4: What is the role of oxygen in the degradation process?
A: Oxygen can contribute to the oxidative degradation of the phenolic and alkaloidal compounds in the extract, especially when exposed to heat or light. This oxidation is a key reason for the color change observed in degraded samples. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) show significant degradation of berberine.[3]
Troubleshooting Guide
Problem 1: My yellow Phellodendron extract solution has turned reddish-brown.
-
Probable Cause: This is a classic sign of chemical degradation, likely due to oxidation. The conjugated double-bond system in the protoberberine alkaloid structure is responsible for its yellow color. Exposure to high pH, excessive heat, light, and oxygen can alter this chemical structure, leading to the formation of degradation products with different chromophores, resulting in a color change.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is in the acidic to neutral range (ideally pH < 7).
-
Protect from Light: Store your stock solutions and experimental samples in amber glass vials or wrap them in aluminum foil. Conduct experiments under subdued lighting where possible.
-
Control Temperature: Store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.
-
Deoxygenate Solvent: For sensitive experiments, consider purging your solvent with an inert gas (like nitrogen or argon) before preparing the solution to minimize dissolved oxygen.
-
Problem 2: I'm observing precipitation in my aqueous formulation.
-
Probable Cause: The solubility of berberine and related alkaloids is pH and temperature-dependent and can be influenced by the salts present in the buffer. Berberine chloride has relatively low aqueous solubility (approx. 2 mg/mL at 25°C).[4] Its solubility is significantly lower in acidic and basic buffers compared to a neutral phosphate buffer, where it may form a more soluble complex.[4] Precipitation can also occur if the concentration exceeds its solubility limit at a given temperature or due to interactions with other formulation components, such as certain ionic surfactants.[4]
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your extract is below the solubility limit of its main components in your specific solvent system and temperature.
-
Optimize pH and Buffer: The highest solubility for berberine chloride has been noted in a neutral (pH 7.0) phosphate buffer.[4] Experiment with different buffer systems to find the optimal one for your desired concentration.
-
Use Co-solvents: Consider adding a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene (B89431) glycol) to increase the solubility of the alkaloids.
-
Consider Solubilizing Agents: For formulation development, cyclodextrins (like HPβCD) have been shown to significantly increase the aqueous solubility of berberine by forming inclusion complexes.[4]
-
Quantitative Stability Data
The following table summarizes the degradation of berberine , the primary alkaloid in Phellodendron extract, under various stress conditions as per International Council for Harmonisation (ICH) guidelines. This data is derived from a forced degradation study.
| Stress Condition | Parameters | % Degradation of Berberine | Reference |
| Acid Hydrolysis | 1M HCl, 80°C | 6% after 5 hours | [3] |
| Base Hydrolysis | 1M NaOH, 80°C | 48% after 30 minutes | [3] |
| Base Hydrolysis | 1M NaOH, 80°C | 83% after 3 hours | [3] |
| Oxidative | 30% H₂O₂, 80°C | 19% after 1 hour | [3] |
| Thermal (Dry Heat) | 105°C | No significant degradation after 12 hours | [3] |
| Photolytic | UV light (254nm & 365nm) | No significant degradation after 24 hours | [3] |
Note: Palmatine is expected to exhibit similar degradation patterns due to its structural similarity to berberine, but specific quantitative data from forced degradation studies is less readily available in published literature.
Experimental Protocols
Protocol 1: Forced Degradation Study of Phellodendron Extract
This protocol is adapted from established methods for berberine to assess the stability of the extract under stress conditions.
-
Sample Preparation: Prepare a stock solution of the Phellodendron extract at a known concentration (e.g., 1 mg/mL) in methanol (B129727) or a suitable solvent.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl. Reflux the mixture at 80°C for 5 hours. Cool, neutralize with 1M NaOH, and dilute to a final known concentration with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH. Reflux the mixture at 80°C for 3 hours. Withdraw samples at various time points (e.g., 30 min, 1 hr, 3 hr). Cool, neutralize with 1M HCl, and dilute to a final known concentration with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the mixture at 80°C for 1 hour. Cool and dilute to a final concentration with mobile phase.
-
Thermal Degradation: Place the dry powder extract in an oven at 105°C for 12 hours. After cooling, dissolve a precise amount in a suitable solvent and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the extract (e.g., 100 µg/mL in mobile phase) in a transparent vial to UV light (254 nm or 365 nm) for 24 hours. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation by comparing the peak area of the active compound in the stressed sample to the unstressed control.
Protocol 2: Stability-Indicating HPLC Method for Berberine and Palmatine
This is a general reverse-phase HPLC-UV method for the simultaneous quantification of berberine and palmatine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.8-3.0 with phosphoric acid) in a ratio of approximately 25:75 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Use a photodiode array (PDA) detector. Monitor at ~345 nm for both berberine and palmatine.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of berberine and palmatine standards in methanol. Create a series of working standards by diluting the stock solutions to construct a calibration curve.
-
Sample Preparation: Dilute the samples from the degradation study (Protocol 1) with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Logical Flow: Investigating Extract Degradation
The following diagram outlines the logical workflow for identifying and addressing the degradation of a Phellodendron extract sample.
Signaling Pathway: Berberine and AMPK Activation
Berberine exerts many of its metabolic effects by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy. This simplified diagram illustrates the primary mechanism.
References
Technical Support Center: Standardizing Phellodendron amurense Extract for Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the standardization of Phellodendron amurense extract.
Frequently Asked Questions (FAQs)
1. Why is standardization of Phellodendron amurense extract crucial for clinical trials?
Standardizing herbal extracts like that of Phellodendron amurense is critical to ensure consistent quality, safety, and efficacy of the product throughout clinical research.[1][2][3] Unlike synthetic drugs with a single active ingredient, herbal extracts contain a complex mixture of chemical compounds.[1][4] The concentration of these compounds can vary significantly due to factors like the plant's genetics, growing environment, harvest time, and processing methods.[1][4] Standardization helps to minimize this variability, ensuring that each batch of the extract delivers a consistent and reproducible pharmacological effect. For clinical trials, this is paramount for obtaining reliable and meaningful data. The International Council for Harmonisation (ICH) provides guidelines that emphasize the need for harmonized technical requirements to ensure the safety, efficacy, and quality of new drugs, including herbal medicines.[5][6]
2. What are the major active components in Phellodendron amurense that should be considered for standardization?
The primary active constituents of Phellodendron amurense are isoquinoline (B145761) alkaloids.[7][8] The most prominent and studied of these is berberine (B55584) , which is often used as a key marker for standardization.[9][10][11] Other significant alkaloids include palmatine, jatrorrhizine, phellodendrine, and magnoflorine.[8][12][13] In addition to alkaloids, other compounds like polyphenols, flavonoids, and coumarins have been identified and may contribute to the extract's overall bioactivity.[7][14][15] A comprehensive approach to standardization may involve creating a chemical fingerprint that accounts for the presence and ratio of multiple compounds, rather than relying on a single marker.[16]
3. What are the main challenges encountered when standardizing Phellodendron amurense extract?
Researchers face several challenges in the standardization of P. amurense extract:
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Raw Material Variability: The chemical composition of the raw plant material can differ based on geographical location, cultivation practices, and harvest timing.[1] For instance, the berberine content in P. amurense has been shown to vary significantly depending on the elevation at which it is grown.[9][10]
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Complexity of the Extract: The extract is a complex mixture of numerous compounds, and the synergistic or antagonistic interactions between them are not fully understood.[1][2]
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Inconsistent Processing and Extraction: The choice of extraction solvent and method can significantly impact the final chemical profile of the extract.[1][13]
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Lack of Universal Protocols: There is a need for universally accepted and validated analytical methods and reference standards for comprehensive quality control.[1]
-
Testing Difficulties: Advanced analytical techniques are required to identify and quantify multiple components simultaneously and to detect potential contaminants like heavy metals or pesticides.[1][17]
Troubleshooting Guides
Issue 1: High Variability in Berberine Content Between Batches
Possible Causes:
-
Inconsistent Raw Material: The source, age, and storage conditions of the Phellodendron amurense bark were different.
-
Variable Extraction Parameters: Inconsistent solvent-to-solid ratio, extraction time, temperature, or solvent composition.
-
Inaccurate Quantification Method: Issues with the analytical method, such as improper calibration or instrument malfunction.
Solutions:
-
Qualify Raw Material Suppliers: Establish strict quality control specifications for the raw plant material, including macroscopic and microscopic identification, and chemical fingerprinting.
-
Standardize Extraction Protocol: Optimize and validate the extraction procedure. Key parameters to control are listed in the table below.
-
Validate Analytical Method: Ensure your HPLC method for berberine quantification is validated for accuracy, precision, linearity, and robustness according to ICH guidelines.[5][6]
Table 1: Recommended Parameters for Consistent Extraction of P. amurense
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Methanol (B129727) or Ethanol (e.g., 50-95% aqueous solution) | Efficiently extracts alkaloids like berberine.[13][18] |
| Extraction Method | Ultrasonic or Reflux Extraction | Ultrasonic extraction is often more efficient and requires less time.[13] |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | Ensures thorough extraction of target compounds. |
| Extraction Time | 30-60 minutes (repeated 2-3 times) | Optimizes yield without significant degradation of components.[18] |
| Temperature | 40-60°C | Balances extraction efficiency with minimizing degradation of thermolabile compounds. |
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis of Alkaloids
Possible Causes:
-
Inappropriate Column: The stationary phase of the HPLC column is not suitable for separating the target alkaloids.
-
Suboptimal Mobile Phase: The pH, solvent composition, or gradient of the mobile phase is not optimized.
-
Sample Matrix Interference: Other compounds in the extract are co-eluting with the analytes of interest.
Solutions:
-
Column Selection: Use a C18 column, which is commonly effective for the separation of alkaloids in P. amurense.[19][20]
-
Mobile Phase Optimization:
-
Adjust the pH of the aqueous component (e.g., with phosphoric acid or formic acid) to ensure the alkaloids are in their ionized form, which can improve peak shape.[16][19][20]
-
Optimize the gradient elution program of the organic solvent (typically acetonitrile (B52724) or methanol) to achieve better separation.
-
-
Sample Preparation: Employ a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds before HPLC analysis.
Experimental Protocols
Protocol 1: Quantification of Berberine using High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for quantifying berberine in Phellodendron amurense extract.[9][19][20]
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent.[19]
-
Mobile Phase:
-
Solvent A: 20 mM Phosphate Buffer or 0.1% Formic Acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient could be: 0 min, 20% B; 6.5 min, 40% B; 10 min, 20% B.[19]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of berberine reference standard and dissolve it in methanol in a 10 mL volumetric flask to make a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from approximately 5 to 300 µg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh about 100 mg of the dried P. amurense extract.
-
Disperse it in a suitable volume (e.g., 25 mL) of methanol.
-
Sonication for 30 minutes to ensure complete dissolution of the alkaloids.
-
Centrifuge or filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with methanol if necessary to bring the berberine concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the berberine standard against its concentration.
-
Determine the concentration of berberine in the sample solution from the calibration curve.
Protocol 2: HPTLC Fingerprinting for Quality Control
High-Performance Thin-Layer Chromatography (HPTLC) provides a characteristic fingerprint of the extract, which is useful for identity confirmation and consistency checks.[21][22]
1. Instrumentation and Materials:
-
HPTLC System: CAMAG or equivalent, including an automatic sample applicator, developing chamber, and TLC scanner.
-
Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A common solvent system is Toluene: Ethyl Acetate: Formic Acid (e.g., 6:4:0.3 v/v/v).[22]
-
Derivatization Reagent: Alcoholic Ferric Chloride or other suitable reagents for visualizing alkaloids and phenolics.[22]
2. Sample and Standard Preparation:
-
Prepare the sample extract solution as described in the HPLC protocol (e.g., 10 mg/mL in methanol).
-
Prepare solutions of reference compounds (e.g., berberine, palmatine) at a concentration of 1 mg/mL in methanol.
3. Chromatographic Development:
-
Apply bands of the sample and standard solutions onto the HPTLC plate using the automatic applicator.
-
Develop the plate in a saturated developing chamber with the chosen mobile phase until the solvent front has migrated a sufficient distance (e.g., 8 cm).
-
Dry the plate in a fume hood or with a stream of warm air.
4. Detection and Documentation:
-
Examine the dried plate under UV light at 254 nm and 366 nm and document the chromatograms.
-
Derivatize the plate by spraying with the appropriate reagent and heating if necessary.
-
Document the chromatogram in white light.
-
Analyze the fingerprint, comparing the Rf values and colors of the bands in the sample to those of the standards and a reference chromatogram of a qualified batch.
Visualizations
Experimental Workflow
Caption: Workflow for the production and quality control of standardized Phellodendron amurense extract.
Signaling Pathway
Phellodendron amurense extract and its major component, berberine, have been shown to affect various cellular signaling pathways. For instance, they can induce G1 cell cycle arrest and decrease the phosphorylation of Akt, CREB, and MAPK in lung tumor cells.[19]
Caption: Simplified diagram of a signaling pathway inhibited by Phellodendron amurense extract.
References
- 1. masi.eu [masi.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ICH Guidelines For Assesment of Herbal Drugs | PDF | Metabolomics | High Performance Liquid Chromatography [scribd.com]
- 5. ICH Guideline For Herbal Drugs.pptx [slideshare.net]
- 6. ICH Guidelines For Assessment of Herbal Drugs | PDF | Clinical Medicine | Pharmacology [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Determination of berberine in Phellodendron amurense from different sites of Changbai Mountain | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 16. Study on chemical constituents and fingerprints of Phellodendron amurense Rupr. based on ultra-performance liquid chromatography-quadrupole-time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. scispace.com [scispace.com]
- 19. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. ijper.org [ijper.org]
Addressing batch-to-batch variability of Phellodendron extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Phellodendron extracts. This resource is intended for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Phellodendron extracts?
A1: The chemical composition and biological activity of Phellodendron extracts can vary significantly between batches due to a combination of factors:
-
Raw Material Heterogeneity: The natural variability of the raw plant material is a major contributor. Factors influencing the raw material include the plant's species (Phellodendron amurense vs. Phellodendron chinense), geographical origin, climate, soil conditions, harvest time, and storage conditions.[1][2] Regional variations in the content of key alkaloids have been observed.[3]
-
Extraction Method: The choice of extraction solvent, temperature, and technique (e.g., reflux, Soxhlet, ultrasonic-assisted extraction) significantly impacts the efficiency and selectivity of the extraction process, leading to different chemical profiles.[4][5][6][7]
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can also introduce variability if not carefully controlled.
Q2: Which chemical markers are most important for standardizing Phellodendron extracts?
A2: The most commonly used chemical markers for the quality control of Phellodendron extracts are isoquinoline (B145761) alkaloids. The key analytes to monitor include:
-
Palmatine
-
Phellodendrine
-
Jatrorrhizine
-
Magnoflorin
Berberine is often the most abundant and is frequently used as the primary marker for standardization.[8][9][10] However, for a comprehensive assessment of quality, it is recommended to use a multi-component analysis or a chromatographic fingerprint.[11][12]
Q3: How can I assess the consistency of my Phellodendron extract batches?
A3: A combination of chemical and biological assays is recommended:
-
Chemical Profiling: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for creating a chemical fingerprint of your extract.[13][14] This allows for the qualitative and quantitative comparison of multiple batches.
-
Quantitative Analysis: Quantify the concentration of key marker compounds, such as berberine and palmatine, in each batch using a validated HPLC method.
-
Bioassays: Conduct in vitro bioassays relevant to your research to confirm consistent biological activity. For example, if you are studying the anti-inflammatory effects, you can use assays to measure the inhibition of nitric oxide (NO) production or the modulation of inflammatory cytokines.[3][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and use of Phellodendron extracts.
High-Performance Liquid Chromatography (HPLC) Analysis Issues
Problem: Poor resolution or overlapping peaks in my chromatogram.
-
Possible Cause: The mobile phase composition may not be optimal for separating the complex mixture of alkaloids in the extract.
-
Solution:
-
Adjust Mobile Phase: Modify the gradient or isocratic composition of your mobile phase. For reversed-phase HPLC, adjusting the pH of the aqueous phase (e.g., with formic acid or phosphoric acid) can improve the peak shape of alkaloids.[12]
-
Change Column: Consider using a different column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
-
Optimize Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve separation.[17]
-
Problem: Drifting retention times between injections.
-
Possible Cause 1: Inadequate column equilibration between runs.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before each injection.[17]
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[18]
-
Possible Cause 3: Changes in mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and ensure it is properly degassed.[17]
Problem: Tailing peaks for alkaloid markers.
-
Possible Cause: Secondary interactions between the basic amine groups of the alkaloids and acidic silanol (B1196071) groups on the silica-based column packing.[19]
-
Solution:
-
Use a Low pH Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups.[12]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column designed to minimize silanol interactions.
-
Inconsistent Bioassay Results
Problem: High variability in the results of my in vitro anti-inflammatory assay.
-
Possible Cause 1: Inconsistent chemical composition of the Phellodendron extract batches.
-
Solution:
-
Standardize Extracts: Before conducting bioassays, perform HPLC analysis to confirm that the batches have a similar chemical profile and concentration of key marker compounds.
-
Normalize Dosing: Adjust the concentration of the extract used in the bioassay based on the content of a key marker, such as berberine, to ensure consistent dosing of the active components.
-
-
Possible Cause 2: Issues with the bioassay protocol itself.
-
Solution:
-
Review Protocol: Ensure all steps of the bioassay protocol are followed consistently.
-
Include Controls: Always include positive and negative controls in your experiments to validate the assay performance. For anti-inflammatory assays, a common positive control is a non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) or diclofenac.[13][20]
-
Cell-Based Assays: If using cell-based assays, ensure cell passages are consistent and that cells are healthy and in the logarithmic growth phase.
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Phellodendron Alkaloids
This protocol provides a general method for the simultaneous determination of major alkaloids in Phellodendron extracts.
1. Sample Preparation:
- Accurately weigh 100 mg of the dried Phellodendron extract powder.
- Add 10 mL of 75% methanol.
- Sonicate for 60 minutes at room temperature.[21][22]
- Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase:
- Solvent A: 0.1% Phosphoric acid in water.
- Solvent B: Acetonitrile.
- Gradient Elution:
- 0-10 min: 10-20% B
- 10-12 min: 20-60% B
- 12-16 min: 60-80% B
- 16-18 min: Hold at 80% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare a series of standard solutions of berberine, palmatine, and other relevant alkaloids of known concentrations.
- Generate a calibration curve for each standard by plotting peak area against concentration.
- Calculate the concentration of each alkaloid in the extract samples by interpolating their peak areas from the calibration curves.
Protocol 2: In Vitro Anti-Inflammatory Bioassay (Protein Denaturation Inhibition)
This assay assesses the ability of Phellodendron extracts to inhibit protein denaturation, a hallmark of inflammation.[20]
1. Reagents:
- Bovine Serum Albumin (BSA) solution (1% w/v).
- Phosphate Buffered Saline (PBS, pH 6.4).
- Phellodendron extract stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted with PBS).
- Positive Control: Diclofenac sodium solution.
2. Procedure:
- To 0.5 mL of various concentrations of the Phellodendron extract, add 0.5 mL of the 1% BSA solution.
- Incubate the mixture at 37 °C for 20 minutes.
- Induce denaturation by heating the mixture at 70 °C for 10 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
- Prepare a control group with 0.5 mL of PBS instead of the extract.
3. Calculation:
- Calculate the percentage inhibition of protein denaturation using the following formula:
- % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Quantitative Data Summary
Table 1: Influence of Extraction Solvent on the Yield of Key Alkaloids from Phellodendron amurense
| Extraction Solvent | Berberine Yield (mg/g) | Total Alkaloid Yield (mg/g) | Reference |
| 50% (w/w) Malic Acid | 46.28 | 57.01 | [4] |
| 75% Acetone | >25 | >30 | [4] |
| 100% Acetone | <25 | <30 | [4] |
| Methanol | Optimized for several alkaloids | - | [5][8] |
| 95% Ethanol | Optimized for specific alkaloids | - | [5] |
| 0.05 M HCl | Optimized for berberine | - | [5] |
| Hydrochloric acid/methanol | 16.59 | - | [6] |
Table 2: Content of Major Alkaloids in a Phellodendron amurense Stem Bark Extract
| Compound | Concentration (mg/g of extract) | Reference |
| Berberine | 2.44 ± 0.22 | [9][10] |
| Palmatine | Detected | [9][10] |
| Jatrorrhizine | Detected | [9][10] |
| Berbamine | Detected | [9][10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC of Phellodendron - Bark - PDF Monograph | PDF [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijnrd.org [ijnrd.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography [mdpi.com]
- 11. Dietary administration of berberine or Phellodendron amurense extract inhibits cell cycle progression and lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. hplc.eu [hplc.eu]
- 20. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 21. Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Phellodendron Flavonoids in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phellodendron flavonoids in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to address common challenges, primarily focusing on the poor aqueous solubility of these compounds.
Troubleshooting Guide: Preventing Flavonoid Precipitation
This guide addresses the most common issue encountered when working with Phellodendron flavonoids: precipitation in aqueous cell culture media.
Q1: I observed a cloudy precipitate immediately after adding my flavonoid stock solution to the cell culture medium. What's causing this?
A1: This is likely due to the low aqueous solubility of flavonoids. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is introduced to the aqueous environment of the culture medium, the flavonoid can rapidly come out of solution if its solubility limit is exceeded. This phenomenon is often influenced by several factors:
-
High Final Concentration: The target concentration in your assay may be higher than the flavonoid's solubility limit in the final medium composition.
-
Temperature Shock: Adding a room temperature or cold stock solution to cold media can decrease the solubility of the compound.
-
Poor Mixing: Inadequate mixing can lead to localized high concentrations of the flavonoid and DMSO, promoting precipitation before the compound has a chance to disperse.
-
"Salting Out": High concentrations of salts in the culture medium can reduce the solubility of organic compounds.
Q2: My media looked clear initially, but a precipitate formed during incubation at 37°C. Why did this happen?
A2: Delayed precipitation can occur due to several factors related to the incubation conditions and media composition:
-
Compound Instability: The flavonoid may be less stable at 37°C over time, leading to degradation or aggregation.
-
Media Component Interaction: Flavonoids can interact with proteins and ions in the media. Serum proteins, like albumin, may bind to the compounds, which can sometimes lead to the formation of insoluble complexes.
-
pH Shifts: Cellular metabolism can cause slight changes in the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.
-
Evaporation: Minor evaporation from the culture vessel can increase the concentration of all components, potentially pushing the flavonoid concentration above its solubility limit.
Q3: How can I prevent my Phellodendron flavonoids from precipitating?
A3: A systematic approach to preparing your working solutions is critical. The following workflow can help you troubleshoot and prevent precipitation.
Frequently Asked Questions (FAQs)
Q4: What are the primary bioactive compounds in Phellodendron amurense relevant to in vitro studies?
A4: Phellodendron amurense (Amur Cork Tree) contains a variety of bioactive molecules. For in vitro research, the most commonly studied compounds include isoquinoline (B145761) alkaloids (like berberine (B55584) and palmatine), flavonoids (such as quercetin, kaempferol, and diosmin), and limonoid triterpenoids (including obacunone (B191991) and limonin).[1][2]
Q5: What is the best solvent for preparing a stock solution of Phellodendron flavonoids?
A5: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like flavonoids.[3] Ethanol is another option, though some flavonoids exhibit lower solubility in it compared to DMSO.[4][5] It is critical to prepare a concentrated stock to ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.5%, and always consistent across all treatments, including vehicle controls) to avoid solvent-induced cytotoxicity.[3]
Q6: Can Phellodendron extracts or their constituent flavonoids interfere with common cell viability assays like the MTT assay?
A6: Yes, this is a critical consideration. Plant extracts and compounds with antioxidant properties, such as flavonoids, can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability. To account for this, you must include a "no-cell" control where the extract is added to the culture medium and MTT reagent. Any absorbance from this control should be subtracted from the absorbance of your experimental wells.
Q7: What cellular signaling pathways are commonly modulated by Phellodendron flavonoids?
A7: Phellodendron extracts and their constituent flavonoids are known to modulate multiple key signaling pathways involved in cell proliferation, survival, and inflammation. A primary target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][6][7] Flavonoids can inhibit this pathway, leading to cell cycle arrest and apoptosis. Other affected pathways include MAPK, NF-κB, and CREB.[1][6][8]
Quantitative Data on Solubility
The following tables summarize the solubility of key bioactive compounds found in Phellodendron amurense in various solvents. This data is essential for planning experiments and preparing stock solutions.
Table 1: Solubility in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| Quercetin | DMSO | ~30 mg/mL | [4][5] |
| Ethanol | ~2 mg/mL | [4][5] | |
| Kaempferol | DMSO | ≥ 32 mg/mL | [] |
| Ethanol | ~11 mg/mL | [10] | |
| Diosmin | DMSO | ~2 - 50 mg/mL | [11][12] |
| Ethanol | <1 mg/mL | [12] | |
| Obacunone | DMSO | ≥ 45.5 mg/mL | [13] |
| Limonin | DMSO | ~10 mg/mL | [14] |
| DMF | ~25 mg/mL | [14] |
Note: Solubility can vary based on purity, temperature, and whether the compound is in a hydrate (B1144303) or anhydrous form.
Table 2: Solubility in Aqueous Buffers (Following Dilution from Organic Stock)
| Compound | Method | Final Buffer | Max. Aqueous Solubility | Reference |
| Quercetin | Diluted from DMSO | 1:4 DMSO:PBS (pH 7.2) | ~1 mg/mL | [4] |
| Kaempferol | Diluted from Ethanol | 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [10] |
| Diosmin | Diluted from DMSO | 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL | [11] |
| Limonin | Diluted from DMF | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [14] |
Note: Aqueous solutions of these compounds are often not stable for more than one day and should be prepared fresh for each experiment.[4][10][11][14]
Experimental Protocols
Protocol 1: Preparation of a Flavonoid Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of the flavonoid powder using an analytical balance.
-
Add Solvent: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, use a brief sonication step in a water bath to ensure the compound is fully dissolved. The solution should be clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Diluting Flavonoid Stock into Cell Culture Medium
This protocol is designed to minimize precipitation upon dilution.
-
Pre-warm Medium: Warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Recommended): To avoid shocking the compound, first perform an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock:
-
Pipette 98 µL of pre-warmed medium into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM stock solution to the medium (yields a 200 µM intermediate solution). Vortex immediately but gently.
-
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plate wells. For example, add 50 µL of the 200 µM solution to a well containing 950 µL of medium to achieve a final volume of 1 mL and a final concentration of 10 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate set of wells. For the example above, this would be a final concentration of 0.1% DMSO.
Protocol 3: General MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment: Remove the old medium and treat the cells with various concentrations of the flavonoid (prepared as described in Protocol 2). Remember to include vehicle control (DMSO) wells and untreated control wells.
-
No-Cell Control: In a separate set of wells without cells, add medium and the highest concentration of the flavonoid to test for direct MTT reduction.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the treatment medium from the wells and add 100 µL of fresh, serum-free medium plus 10-20 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of an MTT solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. Facebook [cancer.gov]
- 2. CAS 751-03-1: Obacunone | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Diosmin | 520-27-4 [chemicalbook.com]
- 13. raybiotech.com [raybiotech.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting inconsistent results in Phellodendron studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in Phellodendron studies. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Results Between Batches of Phellodendron Extract
Q1: My Phellodendron extract shows significant batch-to-batch variation in its anti-inflammatory (or anticancer) effects. What could be the cause?
A1: Batch-to-batch variability is a common issue in botanical research and can stem from several factors related to the raw plant material and extraction process.[1] Here are the primary aspects to investigate:
-
Plant Species and Origin: Ensure you are using the same species of Phellodendron. The two commonly used species, Phellodendron chinense (Chuan Huang Bai) and Phellodendron amurense (Guan Huang Bai), are often used interchangeably but have distinct chemical profiles.[2][3] P. chinense generally has a higher berberine (B55584) content than P. amurense.[2][4] The geographical source and growing conditions can also significantly impact the phytochemical composition.[5]
-
Plant Part and Harvest Time: The concentration of active compounds, such as alkaloids, varies between different parts of the plant (e.g., bark, leaves, roots) and can fluctuate with the season of harvest.[6][7][8] For instance, berberine content is typically highest in the root bark.[6][7]
-
Extraction Procedure: The choice of solvent and extraction method (e.g., maceration, reflux, ultrasonic-assisted extraction) can selectively extract different compounds, leading to variations in the final extract's composition and bioactivity.[9][10][11]
-
Standardization of Extract: For consistent results, it is crucial to standardize your extract based on the concentration of one or more key marker compounds, such as berberine, or the total alkaloid content.[2][4]
Troubleshooting Steps:
-
Verify Plant Material: Confirm the species of Phellodendron using botanical identification and, if possible, genetic analysis (e.g., RAPD).[12] Document the geographical origin, plant part used, and harvest time for each batch.
-
Standardize Extraction Protocol: Use a consistent, validated extraction protocol for all batches. For details, refer to the --INVALID-LINK-- section below.
-
Quantify Marker Compounds: Perform High-Performance Liquid Chromatography (HPLC) analysis to quantify key alkaloids (e.g., berberine, palmatine, jatrorrhizine) in each batch.[12][13] This will allow you to normalize your experimental treatments based on the concentration of the active component(s).
-
Consider Total Alkaloid Content: Since multiple alkaloids may contribute to the bioactivity, consider quantifying the total alkaloid content as a measure for standardization.[2][4]
Issue 2: Difficulties in Extraction and Quantification of Active Compounds
Q2: I am having trouble achieving a high yield of berberine from my Phellodendron bark. What can I do to optimize the extraction?
A2: Low extraction yield can be due to several factors in your protocol. Here are some optimization strategies:
-
Choice of Solvent: Acidified methanol (B129727) or ethanol (B145695) has been shown to be highly effective for extracting alkaloids like berberine.[9][11] The acidic conditions help to solubilize the alkaloid salts.
-
Extraction Method: Ultrasonic-assisted extraction (UAE) is often more efficient than traditional methods like maceration or Soxhlet extraction, offering higher yields in a shorter time.[11]
-
Particle Size: Grinding the dried bark into a fine powder increases the surface area available for solvent extraction, which can improve efficiency.
-
Temperature and Time: Optimizing the extraction temperature and duration for your chosen method is crucial. However, be aware that berberine can be sensitive to heat and light.[9]
For a detailed protocol, please see the --INVALID-LINK--.
Q3: My HPLC chromatograms for alkaloid analysis show poor peak resolution and inconsistent retention times. How can I troubleshoot this?
A3: Poor chromatographic performance can be due to issues with the mobile phase, column, or sample preparation.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase components are accurately measured, well-mixed, and degassed. A common mobile phase for separating Phellodendron alkaloids is a gradient of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% phosphoric acid).[13][14]
-
Column Conditioning: Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before injecting your sample.
-
Sample Preparation: Filter all samples through a 0.22 or 0.45 µm filter before injection to remove particulates that could clog the column.[10]
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the sample.
-
Method Validation: If you are still facing issues, it may be necessary to re-validate your HPLC method, including optimizing the gradient, flow rate, and detection wavelength.[13][14]
Refer to the --INVALID-LINK-- for a detailed methodology.
Data Presentation: Alkaloid Content in Phellodendron
The following tables summarize quantitative data on the alkaloid content in different Phellodendron species and under various extraction conditions.
Table 1: Comparison of Major Alkaloid Content in P. chinense and P. amurense
| Alkaloid | P. chinense (mg/g) | P. amurense (mg/g) | Reference |
| Berberine | Higher Content (e.g., up to 103.12) | Lower Content (e.g., 2.44) | [2][4][11][15] |
| Palmatine | Present | Present | [6][7] |
| Jatrorrhizine | Present | Present | [7][12] |
| Phellodendrine | Present | Present | [11][16] |
Note: Absolute values can vary significantly based on the specific plant material and analytical methods used.
Table 2: Efficacy of Different Extraction Methods for Key Alkaloids from Phellodendron Bark
| Extraction Method | Solvent | Key Findings | Reference |
| Ultrasonic Extraction | Acidified Methanol | Highest extraction yield for berberine, phellodendrine, and palmatine. | [11] |
| Soxhlet Extraction | 70% Ethanol | Effective, but may require longer extraction times. | [11][17] |
| Maceration | Methanol | Simple method, but generally lower yield compared to other techniques. | [10] |
| Reflux Extraction | Methanol | Common method, efficiency can be optimized by adjusting time and temperature. | [14] |
Experimental Protocols
Berberine Extraction Protocol (Ultrasonic-Assisted)
This protocol is adapted from high-efficiency methods reported in the literature.[11]
-
Preparation of Plant Material:
-
Dry the Phellodendron bark at 60°C until a constant weight is achieved.
-
Grind the dried bark into a fine powder (e.g., 40-150 mesh).[18]
-
-
Extraction:
-
Accurately weigh 5.0 g of the powdered bark.
-
Place the powder in a flask and add 200 mL of a hydrochloric acid/methanol (1:100 v/v) solution.[11]
-
Perform ultrasonic extraction for a specified duration (e.g., 30-60 minutes) at a controlled temperature.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Post-Extraction Processing:
-
Combine the extracts from the three cycles.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
HPLC Analysis Protocol for Alkaloid Quantification
This protocol is a generalized method based on published literature for the simultaneous determination of multiple alkaloids.[12][13][14]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-15 min, 10-30% B; 15-30 min, 30-60% B; 30-40 min, 60-80% B. The gradient should be optimized for your specific column and alkaloids of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, such as 265 nm for berberine.[11]
-
-
Preparation of Standards and Samples:
-
Prepare stock solutions of analytical standards (berberine, palmatine, etc.) in methanol.
-
Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.
-
Dissolve a known amount of the dried Phellodendron extract in methanol, filter through a 0.22 µm syringe filter, and dilute to an appropriate concentration for analysis.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the alkaloids in the sample by using the calibration curves generated from the standards.
-
Mandatory Visualizations
Signaling Pathways Modulated by Phellodendron Extract
The anti-inflammatory and anti-cancer effects of Phellodendron extracts are attributed to their ability to modulate multiple signaling pathways.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Chemical and biological differentiation of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Content variance of main alkaloids in natural Phellodendron amurense among different seasons. [j.bjfu.edu.cn]
- 8. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 9. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discrimination of Phellodendron amurense and P. chinense based on DNA analysis and the simultaneous analysis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of seven alkaloids in Phellodendron chinense Schneid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. CN108997331B - Process for extracting berberine from phellodendron based on enzyme method - Google Patents [patents.google.com]
Mitigating cytotoxicity of Phellodendron extracts in cell culture
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cytotoxicity when using Phellodendron extracts in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high mortality after treatment with a Phellodendron extract. What are the common causes of this cytotoxicity?
A1: High cell mortality is a common challenge when working with potent botanical extracts. The primary causes for cytotoxicity associated with Phellodendron extracts include:
-
High Concentration of Bioactive Compounds: Phellodendron bark is rich in isoquinoline (B145761) alkaloids like berberine, palmatine, and jatrorrhizine, as well as other phenolic compounds.[1][2][3][4][5] These compounds are known to have potent biological activities and can induce apoptosis (programmed cell death) and cell cycle arrest, particularly at higher concentrations.[1][6][7]
-
Solvent Toxicity: The solvents used to dissolve the crude extract, such as DMSO or ethanol, can be toxic to cells above certain concentrations. It is crucial to distinguish between the cytotoxicity of the extract and that of the solvent.[8]
-
Extraction Method: The choice of solvent and extraction technique (e.g., methanol, ethanol, water-based) can significantly alter the chemical profile of the extract, leading to different levels of cytotoxicity.[8][9][10] For instance, some studies have shown that different solvents yield extracts with varying concentrations of active alkaloids.[4][10]
-
Contamination: Natural product extracts can sometimes be a source of microbial contamination (bacterial or fungal), which can rapidly kill cell cultures.[11][12]
Q2: How can I determine the optimal, non-toxic concentration of my Phellodendron extract for my experiments?
A2: The most critical step is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) of your extract on your specific cell line. This allows you to select a sub-lethal concentration for subsequent experiments.
Troubleshooting Steps:
-
Perform a Serial Dilution: Prepare a wide range of extract concentrations (e.g., from 0.1 µg/mL to 1000 µg/mL).
-
Conduct a Viability Assay: Treat your cells with the serially diluted extract for a defined period (e.g., 24, 48, or 72 hours). Use a standard cell viability assay such as WST-1, MTS, or MTT to quantify cell survival.[8][9][13]
-
Calculate the IC50: Plot the cell viability against the extract concentration to determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
-
Select Working Concentrations: For functional assays, choose concentrations well below the IC50 value to minimize overt cytotoxicity while still observing the desired biological effects.
Table 1: Example Cytotoxicity Data of Phellodendron amurense Extracts on Various Cell Lines
| Cell Line | Extract/Compound | Concentration | Effect | Citation |
| HaCaT (Human Keratinocytes) | PAR Extract | 1.25 mg/mL | Reduced cell density, but IC50 not reached | [13] |
| HaCaT (Human Keratinocytes) | PAR Extract | 12.5 mg/mL | IC50 (Half-maximal inhibitory concentration) | [2] |
| A549 (Lung Cancer) | P. amurense Extract | 2.5 µg/mL | 58% proliferation inhibition | [6] |
| A549 (Lung Cancer) | P. amurense Extract | 5 µg/mL | 68% proliferation inhibition | [6] |
| H1299 (Lung Cancer) | P. amurense Extract | 5 µg/mL | 44% proliferation inhibition | [6] |
| SMMC-7721 (Hepatocellular Carcinoma) | Phellodendronoside A | ~47.52 µmol/L | IC50 | [7] |
Note: PAR stands for Phellodendron amurense Ruprecht. Cytotoxicity can vary significantly based on the extract preparation, cell type, and assay conditions.
Q3: I suspect the solvent (e.g., DMSO) is contributing to the cytotoxicity. How can I verify and mitigate this?
A3: It is essential to run a vehicle control to assess the impact of the solvent on your cells.
Troubleshooting Steps:
-
Determine Solvent Concentration: Calculate the final concentration of the solvent (e.g., DMSO) in your highest concentration of the plant extract treatment.
-
Run a Vehicle Control: Prepare a separate group of cells that are treated with the culture medium containing only the highest concentration of the solvent, without the Phellodendron extract.[8]
-
Compare Viability: Compare the viability of the vehicle control cells to the untreated control cells. If there is a significant decrease in viability in the vehicle control, the solvent concentration is too high.
-
Optimize Solvent Concentration: If solvent toxicity is observed, either reduce the final concentration of the solvent in all treatments (typically to ≤0.1% for DMSO) or perform a separate dose-response curve for the solvent alone to find its maximum non-toxic concentration for your specific cell line.[8]
Q4: Can advanced techniques like nanoparticle encapsulation help reduce the cytotoxicity of Phellodendron extracts?
A4: Yes, nanoparticle encapsulation is a promising strategy to mitigate the cytotoxicity of potent plant extracts while potentially enhancing their therapeutic efficacy.
How it Works:
Encapsulating the Phellodendron extract within a biocompatible nanoparticle carrier (e.g., liposomes or PLGA) can reduce its toxicity.[14][15] This approach works by:
-
Preventing Direct Contact: The nanoparticle shell prevents the highly concentrated active compounds from making immediate, direct contact with the cells, reducing acute toxicity.
-
Controlled Release: The extract is released from the nanoparticle in a more gradual and sustained manner, which can prevent the sudden shock to the cells caused by a high concentration of the free extract.
-
Improved Targeting (Optional): Nanoparticles can be surface-modified with ligands to target specific cells (e.g., cancer cells), thereby increasing the local concentration at the desired site and minimizing effects on non-target cells.[16]
Q5: What cellular signaling pathways are affected by Phellodendron extracts that could explain their cytotoxic effects?
A5: Phellodendron extracts and their active components, particularly berberine, modulate multiple signaling pathways that regulate cell survival, proliferation, and apoptosis.[1] The cytotoxic effects are often a result of inhibiting pro-survival pathways and activating pro-apoptotic pathways.
Key signaling pathways include:
-
PI3K/AKT/mTOR Pathway: This is a critical pro-survival pathway. Phellodendron extracts have been shown to inhibit the activation of Akt, which in turn downregulates downstream targets, leading to decreased cell proliferation and induction of apoptosis.[17][18]
-
NF-κB Pathway: The transcription factor NF-κB promotes inflammation and cell survival. Phellodendron can block the activation of NF-κB, making cells more susceptible to apoptosis.[1][19]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK) are involved in both proliferation and apoptosis. The extract can attenuate the phosphorylation of these kinases, contributing to its anti-proliferative effects.[19][20]
-
ROS/Nrf2/Notch Pathway: Some components of the extract can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis through modulation of pathways like Notch.[7]
Experimental Protocols
Protocol 1: General Method for Solvent Extraction of Phellodendron Bark
This protocol provides a general guideline for preparing an extract. The choice of solvent is critical and should be optimized for your specific research goals.
Materials:
-
Dried Phellodendron amurense bark, ground into a fine powder.[9]
-
Glass bottle or flask.
-
Shaker or magnetic stirrer.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
Procedure:
-
Weigh 20-30 g of the ground Phellodendron bark powder.[9][21]
-
Add the powder to a glass flask and add 100-1000 mL of your chosen solvent (e.g., 80% methanol).[9][21] The ratio of plant material to solvent typically ranges from 1:5 to 1:30 (w/v).
-
Seal the flask and place it on a shaker at room temperature for 48-72 hours to allow for maceration.[9] Alternatively, use an ultrasonic bath for a more rapid extraction (e.g., 20-60 minutes).[10][22]
-
After the extraction period, filter the mixture through filter paper to separate the liquid extract from the solid plant material.
-
Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure to remove the solvent.[21]
-
The resulting semi-solid or solid crude extract can be weighed and stored at -20°C.
-
For cell culture experiments, dissolve a known weight of the extract in a sterile solvent like DMSO to create a high-concentration stock solution, which can then be further diluted in culture medium.
Protocol 2: Determination of Cell Viability using WST-1 Assay
This colorimetric assay measures the metabolic activity of viable cells and is a reliable method for assessing cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate.
-
Phellodendron extract stock solution.
-
Cell culture medium.
-
WST-1 reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the Phellodendron extract in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different extract concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium + highest solvent concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well. Gently mix by tapping the plate.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of your cell line and should be optimized.
-
Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (which is set to 100% viability). Plot the results to determine the IC50 value.
References
- 1. Facebook [cancer.gov]
- 2. Evaluating the Effectiveness of Phellodendron Amurense Ruprecht Extract as a Natural Anti-Caries Material [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phellodendronoside A Exerts Anticancer Effects Depending on Inducing Apoptosis Through ROS/Nrf2/Notch Pathway and Modulating Metabolite Profiles in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. corning.com [corning.com]
- 13. Evaluating the Effectiveness of Phellodendron Amurense Ruprecht Extract as a Natural Anti-Caries Material - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. The impact of nanoparticle protein corona on cytotoxicity, immunotoxicity and target drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. japsonline.com [japsonline.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Anti-inflammatory Efficacy of Phellodendron Compounds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the anti-inflammatory properties of compounds derived from Phellodendron species, including berberine (B55584), amurensin (B12741970) H, and obacunone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of Phellodendron compounds.
Q1: My Phellodendron compound (e.g., berberine) is not dissolving well in the cell culture medium. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with certain alkaloids like berberine.[1] Here are several approaches to improve solubility for cell-based assays:
-
Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution in sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO).[2] Berberine chloride is soluble in DMSO at approximately 25 mg/mL.[3]
-
Control Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the compound stock solution.
-
Sonication: After preparing the stock solution, brief sonication in a bath sonicator can help dissolve any remaining particulate matter.[2]
-
pH Adjustment: The solubility of some compounds is pH-dependent. While significant pH changes can harm cells, slight adjustments to the medium's pH, within a physiologically acceptable range, may be tested.
-
Use of Formulations: For in vivo studies or specialized in vitro systems, consider nanoparticle-based formulations to enhance solubility and bioavailability.[4]
Q2: I'm observing high background or unexpected color changes in my MTT/XTT assay when using a Phellodendron extract. What could be the cause and how do I fix it?
A2: This is a frequent issue when working with natural plant extracts, which can contain pigments or compounds that interfere with colorimetric assays.
-
Cause: Many plant extracts contain compounds that can directly reduce the tetrazolium salt (MTT or XTT) to formazan (B1609692) in the absence of cells, leading to a false-positive signal for cell viability.[5] Antioxidants present in the extract can also contribute to this interference.[5] Additionally, colored compounds in the extract can absorb light at the same wavelength as the formazan product, artificially inflating the absorbance reading.
-
Troubleshooting Steps:
-
Include "Extract-Only" Controls: Prepare a parallel set of wells on your plate that contains the complete medium and your compound/extract at all tested concentrations but without any cells.
-
Subtract Background Absorbance: Incubate this control plate under the same conditions as your experimental plate. After the assay is complete, subtract the average absorbance of the "extract-only" wells from the absorbance of the corresponding wells with cells.
-
Visual Inspection: Use a microscope to check for the formation of formazan crystals within the cells versus any color change in the medium alone.
-
Switch to a Non-Colorimetric Assay: If interference is significant and cannot be corrected, consider using an alternative cell viability assay that is not based on colorimetry, such as a resazurin-based assay (fluorescence) or an ATP-based assay (luminescence).
-
Q3: My nitric oxide (NO) measurements using the Griess assay are inconsistent or show no difference between control and treated groups.
A3: The Griess assay, while straightforward, can be sensitive to several factors, especially in a cell culture context.
-
Cause & Troubleshooting:
-
Timing of Measurement: NO production in LPS-stimulated macrophages (like RAW 264.7) is time-dependent. Significant iNOS expression and subsequent NO production typically take several hours, with levels often peaking between 16 to 24 hours post-stimulation.[6] Measuring at very early time points (e.g., 1-6 hours) may yield no detectable difference.
-
Cell Density: Ensure you are seeding a consistent and appropriate number of cells per well. A common density for RAW 264.7 cells in a 96-well plate is 1-5 x 10^5 cells/well.[7]
-
LPS and Compound Incubation: Pre-incubating the cells with your Phellodendron compound for 1-2 hours before adding the LPS stimulus is a standard method to assess inhibitory potential.
-
Reagent Stability: The Griess reagents can be light-sensitive and should be prepared fresh or stored properly (protected from light at 4°C).
-
Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with the colorimetric reading. While this is often minor, using a phenol red-free medium for the duration of the experiment can improve accuracy.
-
Nitrate (B79036) Conversion: The Griess reagent only detects nitrite (B80452) (NO₂⁻). Nitric oxide (NO) also oxidizes to nitrate (NO₃⁻). For a more complete measurement of total NO production, your assay may need to include a step to convert nitrate to nitrite using nitrate reductase.[8]
-
Q4: My ELISA results for cytokine measurements (e.g., TNF-α, IL-6) have high variability or a poor standard curve.
A4: ELISA precision depends heavily on technique and reagent handling.
-
Cause & Troubleshooting:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated, use new tips for each standard and sample, and avoid introducing air bubbles.[9]
-
Washing Steps: Insufficient washing can lead to high background signals. Ensure you are washing the wells thoroughly as per the kit protocol, and remove all residual wash buffer by inverting and tapping the plate on an absorbent paper towel.[9][10]
-
Reagent Temperature: Allow all reagents, including samples and standards, to come to room temperature before use, unless the protocol specifies otherwise.[9]
-
Standard Curve Preparation: A degraded or improperly prepared standard stock solution will result in a poor curve. Reconstitute standards as directed and perform serial dilutions carefully.[9]
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Inconsistent incubation can lead to significant variability.
-
Edge Effects: The outer wells of a 96-well plate can be prone to "edge effects" due to temperature gradients. Using a plate sealer and avoiding these wells for critical samples can help.[11]
-
Quantitative Data on Anti-inflammatory Efficacy
The following tables summarize the quantitative effects of key Phellodendron compounds on inflammatory markers from various in vitro studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC₅₀ Value | Notes | Reference(s) |
|---|---|---|---|---|---|
| Obacunone | BV-2 (microglia) | LPS | 11.3 ± 1.5 µM | Inhibition of inducible nitric oxide synthase (iNOS). | [12] |
| Obacunone | J774.A1 (macrophage) | LPS | 83.61 µM | Measured after 20 hours by Griess reagent. | [9] |
| Berberine | RAW 264.7 | LPS | ~25 µM | Significant inhibition of NO production. |
| Amurensin H | Rat Chondrocytes | IL-1β | Not specified | Dose-dependently suppressed NO production. |[4][13] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Concentration | % Inhibition / Result | Reference(s) |
|---|---|---|---|---|---|---|
| Berberine | TNF-α | RAW 264.7 | LPS (10 ng/mL) | 10-100 µM | Dose-dependent reduction in TNF-α levels. | [10] |
| Berberine | IL-6 | RAW 264.7 | LPS (10 ng/mL) | 10-100 µM | Dose-dependent reduction in IL-6 levels. | [10] |
| Berberine | IL-1β | RAW 264.7 | LPS (10 ng/mL) | 10-100 µM | Dose-dependent reduction in IL-1β levels. | [10] |
| Obacunone | IL-6 | RAW 264.7 | LPS | Not specified | Potently decreased IL-6 at transcriptional and translational levels. | [14] |
| Obacunone | IL-1β | RAW 264.7 | LPS | Not specified | Potently decreased IL-1β at transcriptional and translational levels. | [14] |
| Amurensin H | TNF-α | THP-1 macrophages | LPS | Not specified | Significantly inhibited TNF-α release. | [12] |
| Amurensin H | IL-6 | THP-1 macrophages | LPS | Not specified | Significantly inhibited IL-6 release. | [12] |
| Amurensin H | IL-1β | THP-1 macrophages | LPS | Not specified | Significantly inhibited IL-1β release. |[12] |
Detailed Experimental Protocols
The following are standardized protocols for key in vitro assays to evaluate the anti-inflammatory effects of Phellodendron compounds.
Protocol 1: Cell Viability (MTT Assay)
This assay determines the potential cytotoxicity of the test compounds on a murine macrophage cell line (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compound (e.g., berberine) in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include untreated controls and vehicle controls (if using a solvent like DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite (a stable product of NO) in the culture supernatant of LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Cytokine Measurement (ELISA)
This protocol describes the general steps for quantifying the concentration of pro-inflammatory cytokines like TNF-α or IL-6 in cell culture supernatants using a sandwich ELISA kit.
Methodology:
-
Sample Preparation: Prepare cell culture supernatants as described in the Griess Assay protocol (Steps 1-4). Centrifuge the supernatants to remove any cell debris.
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of your samples and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (or another appropriate enzyme conjugate) and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add the TMB substrate solution and incubate for 15-30 minutes in the dark, allowing for color development.
-
Stop Reaction: Add the stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm. Calculate the cytokine concentration in your samples based on the standard curve.
Signaling Pathways & Experimental Workflows
The anti-inflammatory effects of Phellodendron compounds are primarily mediated through the modulation of key signaling pathways.
Signaling Pathways
1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[15][16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), lead to the activation of the IKK complex, which phosphorylates IκBα.[17] This phosphorylation targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[17] Berberine has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[18][19] Amurensin H also inhibits the NF-κB pathway by blocking the phosphorylation and translocation of p65.[12][13][20]
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation.[12] It consists of several cascades, including ERK, JNK, and p38 MAPK.[9] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, phosphorylate and activate transcription factors like AP-1, leading to the expression of inflammatory mediators.[14] Berberine has been shown to inhibit the phosphorylation of p38, JNK, and ERK.[6][21][22] Obacunone also exerts its anti-inflammatory effects by inactivating p38 MAPK.[14]
3. JAK-STAT Signaling Pathway: The JAK-STAT pathway is crucial for signaling initiated by numerous cytokines.[6][23] Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[24] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes, many of which are involved in inflammation and immunity.[24] Berberine has been shown to inactivate the JAK2/STAT3 pathway.[25]
Experimental Workflow
The logical flow for screening and characterizing the anti-inflammatory effects of a Phellodendron compound is outlined below.
References
- 1. Tanshinone IIA inhibits constitutive STAT3 activation, suppresses proliferation, and induces apoptosis in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of p65(RelA) on Ser(547) by ATM represses NF-κB-dependent transcription of specific genes after genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice* | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The nuclear factor kappa B (NF-κB) signaling pathway is involved in ammonia-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amurensin H, a Derivative From Resveratrol, Ameliorates Lipopolysaccharide/Cigarette Smoke-Induced Airway Inflammation by Blocking the Syk/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine differentially modulates the activities of ERK, p38 MAPK, and JNK to suppress Th17 and Th1 T cell differentiation in type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Obacunone causes sustained expression of MKP-1 thus inactivating p38 MAPK to suppress pro-inflammatory mediators through intracellular MIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Phellodendron-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Phellodendron-based therapies. The content is presented in a question-and-answer format for direct and specific issue resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently observed side effects in preclinical and clinical studies of Phellodendron extracts?
A1: The most commonly reported side effects are gastrointestinal in nature and are largely attributed to the main active alkaloid, berberine (B55584). These include diarrhea, constipation, flatulence, and abdominal pain.[1] In clinical trials, the overall incidence of gastrointestinal side effects ranges from 2% to 34.5%.[2] Less common side effects reported in a study include heartburn, shaking hands, fatigue, and headache.[3]
Q2: Are there any significant drug-drug interactions to be aware of when working with Phellodendron extracts?
A2: Yes, extracts of Phellodendron and its active constituent berberine can interact with drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C9.[4][5] Berberine can inhibit these enzymes, potentially increasing the plasma concentrations and risk of toxicity of co-administered drugs. A notable example is the interaction with cyclosporine, where berberine can significantly elevate blood concentrations of the immunosuppressant.[3]
Q3: What is the general safety profile of Phellodendron extract in preclinical toxicity studies?
A3: Preclinical studies in rodent models suggest a good safety profile for Phellodendron extracts at therapeutic doses. For instance, a 28-day repeated dose oral toxicity study of Nexrutine®, a commercial Phellodendron amurense bark extract, in rats showed no significant signs of toxicity at doses up to 500 mg/kg of body weight.[6][7][8] A single-dose toxicity study indicated the LD50 to be greater than 2000 mg/kg.[6][8] At a high dose of 750 mg/kg, mild tubular degeneration in the kidney was observed.[6][8]
Q4: How does berberine, the main active component of Phellodendron, influence gut microbiota?
A4: Berberine can significantly alter the composition and metabolism of the gut microbiota.[9] It has been shown to increase the abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while inhibiting the growth of pathogenic bacteria.[9] This modulation of the gut microbiome is thought to contribute to both the therapeutic effects and some of the gastrointestinal side effects of berberine.[9]
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Distress (Diarrhea, Bloating) in Animal Models
Q: We are observing a high rate of diarrhea and bloating in our rodent models treated with a Phellodendron extract. How can we mitigate this?
A: Gastrointestinal side effects are common with berberine-containing extracts and are often dose-dependent.[10][11] Consider the following troubleshooting steps:
-
Dose Titration: Initiate treatment with a lower dose and gradually escalate to the target dose over several days. This allows the gastrointestinal system to adapt. A study on berberine showed that in 24.1% of patients who experienced gastrointestinal adverse events, the dosage was successfully reduced from 0.5 g three times a day to 0.3 g three times a day.[1]
-
Administration with Food: If your experimental design allows, administering the extract with food can help reduce gastric irritation.
-
Split Dosing: Divide the total daily dose into two or three smaller administrations throughout the day.[2]
-
Co-administration with Probiotics: Pre-treating or co-administering with a probiotic formulation may help stabilize the gut microbiota and reduce the incidence of diarrhea.
Issue 2: Unexpected Pharmacokinetic Results or Toxicity with Co-administered Drugs
Q: Our study involves the co-administration of a novel compound with a Phellodendron extract, and we are seeing unexpected toxicity or altered pharmacokinetics of our compound. What could be the cause?
A: This is likely due to a drug-drug interaction at the metabolic level. As mentioned in the FAQs, berberine is a known inhibitor of CYP450 enzymes.
-
CYP450 Inhibition: Determine if your compound is a substrate for CYP3A4, CYP2D6, or CYP2C9. If so, the Phellodendron extract is likely inhibiting its metabolism, leading to increased plasma concentrations and potential toxicity.
-
Experimental Verification: Conduct an in vitro CYP450 inhibition assay to confirm this interaction. A detailed protocol for this is provided below.
-
Dose Adjustment: If co-administration is necessary, consider reducing the dose of the affected compound and monitor for signs of toxicity.
Quantitative Data on Side Effects and Mitigation
| Side Effect/Interaction | Observation | Quantitative Data | Mitigation Strategy | Reference |
| Gastrointestinal Distress | Overall incidence in clinical trials. | 2% - 34.5% | Dose titration, administration with food, split dosing. | [2] |
| Incidence of diarrhea in a clinical trial. | 10.3% | Dose reduction. | [1] | |
| Incidence of constipation in a clinical trial. | 6.9% | Increased fluid and fiber intake. | [1] | |
| Reduction in abdominal pain frequency with berberine treatment. | 64.6% reduction | - | ||
| Drug-Drug Interactions | Inhibition of CYP3A4 by berberine (300 mg, t.i.d.). | 40% increase in AUC of midazolam. | Dose adjustment of the co-administered drug. | [5] |
| Inhibition of CYP2D6 by berberine. | Nine-fold increase in dextromethorphan/dextrorphan ratio. | Avoid co-administration with CYP2D6 substrates. | [5] | |
| Inhibition of CYP2C9 by berberine. | Two-fold increase in losartan/E-3174 ratio. | Monitor patients on CYP2C9 substrates. | [5] | |
| Stress Reduction | Effect of a proprietary Magnolia and Phellodendron extract on cortisol levels. | 18% reduction in salivary cortisol. | - | [12] |
Experimental Protocols
Protocol for Assessing Acute Oral Toxicity (Adapted from OECD Guideline 425)
This protocol is a stepwise procedure to determine the acute oral toxicity and estimate the LD50 of a Phellodendron extract.
Objective: To assess the acute toxic effects of a single oral dose of the test substance.
Materials:
-
Test substance (Phellodendron extract)
-
Vehicle (e.g., water, 0.5% carboxymethyl cellulose)
-
Young, healthy adult rodents (rats or mice), typically females
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Preparation: Acclimatize animals for at least 5 days. Fast animals overnight (withholding food but not water) before dosing.
-
Dose Preparation: Prepare the test substance in the chosen vehicle. The volume administered should generally not exceed 1 mL/100g body weight.
-
Dosing:
-
Dose the first animal at a starting dose level just below the best estimate of the LD50.
-
Observe the animal for at least 48 hours.
-
If the animal survives, dose the next animal at a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, dose the next animal at a lower dose.
-
-
Observations:
-
Observe animals closely for the first 30 minutes after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Record body weight at least weekly.
-
-
Termination: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol for In Vitro CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential of a Phellodendron extract or its constituents on CYP3A4 activity.
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Phellodendron extract or isolated compound (e.g., berberine)
-
Positive control inhibitor (e.g., ketoconazole)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound, substrate, and positive control.
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs with the test compound or positive control in the incubation buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity by the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phellodendron: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scienmag.com [scienmag.com]
- 12. Effect of Magnolia officinalis and Phellodendron amurense (Relora®) on cortisol and psychological mood state in moderately stressed subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phellodendron Extract Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phellodendron extract. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference in your biochemical assays.
Phellodendron bark extract, a staple in traditional medicine, is rich in bioactive compounds, most notably the isoquinoline (B145761) alkaloid berberine. While these compounds are the focus of much research for their therapeutic potential, their chemical properties can also interfere with common biochemical and cell-based assays, leading to unreliable or misleading results. This guide will help you identify, understand, and mitigate these interferences.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: High Background or False Positives in Colorimetric and Fluorometric Assays
Symptoms:
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High absorbance or fluorescence readings in your negative control wells containing only the extract.
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Apparent "activity" of the extract in the absence of the biological target (e.g., enzyme or receptor).
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Non-linear or unusual dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Intrinsic Absorbance or Fluorescence of the Extract | Phellodendron extract, and particularly berberine, has a characteristic yellow color and exhibits natural fluorescence. This can directly interfere with assays that measure changes in absorbance or fluorescence. To address this, run parallel control experiments. Prepare a set of wells containing the extract at the same concentrations used in your assay but without the assay's detection reagents (e.g., without the enzyme substrate or fluorescent probe). Subtract the average absorbance or fluorescence of these "extract-only" controls from your experimental wells. |
| Fluorescence Quenching | Components of the extract can absorb the excitation and/or emission light of your fluorescent probe, leading to a decrease in the signal that can be misinterpreted as inhibition. To test for quenching, set up a simple experiment with your fluorescent dye at its working concentration and add increasing concentrations of the Phellodendron extract. A dose-dependent decrease in fluorescence intensity indicates quenching. If quenching is observed, consider using a fluorescent probe with a different excitation/emission spectrum that does not overlap with the absorbance spectrum of the extract. |
| Chemical Reactivity with Assay Reagents | Phenolic compounds and other redox-active molecules within the extract can react directly with assay reagents, such as the tetrazolium dyes used in cell viability assays (e.g., MTT, XTT) or the reagents in peroxidase-based assays.[1][2] To mitigate this, include a control where the extract is added to the assay medium in the absence of cells or the primary enzyme. An increase in signal in this control indicates direct reactivity. Consider switching to an orthogonal assay with a different detection principle (e.g., a CyQUANT assay for cell viability that measures DNA content instead of metabolic activity). |
Experimental Protocol: Quantifying and Correcting for Intrinsic Absorbance
This protocol allows you to measure the absorbance of the Phellodendron extract itself and correct your experimental data accordingly.
-
Prepare a serial dilution of your Phellodendron extract in the same assay buffer used for your main experiment. The concentration range should match the concentrations you are testing.
-
Plate the extract dilutions in a 96-well plate, mirroring the layout of your experimental plate.
-
Add all assay components EXCEPT the specific detection reagent that produces the colorimetric or fluorescent signal (e.g., for an ELISA, add everything except the HRP substrate like TMB).
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Incubate the plate under the same conditions as your main experiment (time and temperature).
-
Read the absorbance or fluorescence of this control plate at the same wavelength as your experimental plate.
-
Calculate the average background signal for each concentration of the extract.
-
Subtract the corresponding background signal from the readings of your experimental wells.
Issue 2: Inaccurate Protein Quantification
Symptoms:
-
Inconsistent or unexpectedly high protein concentration readings in samples containing Phellodendron extract.
-
Precipitate formation in your samples when mixed with protein assay reagents.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Interference with BCA Assay | The bicinchoninic acid (BCA) assay relies on the reduction of Cu²⁺ to Cu¹⁺, which then chelates with BCA to produce a colored product. Reducing agents present in Phellodendron extract can also reduce Cu²⁺, leading to an overestimation of protein concentration. To address this, either switch to a dye-binding assay like the Bradford assay, which is generally less susceptible to reducing agents, or precipitate the protein in your sample using trichloroacetic acid (TCA) or acetone (B3395972) to separate it from the interfering substances before performing the BCA assay. |
| Interference with Bradford Assay | While generally more robust, the Bradford assay can be affected by detergents and basic compounds that can alter the pH and interfere with the dye-protein binding. If your extract is prepared in a buffer with a high concentration of these agents, consider buffer exchange or dialysis to remove them prior to protein quantification. |
Summary of Protein Assay Compatibility
| Assay | Principle | Potential Interference from Phellodendron Extract | Mitigation Strategy |
| BCA | Copper reduction | High: Reducing agents in the extract can lead to false positives. | Precipitate protein; use a reducing agent-compatible BCA assay formulation. |
| Bradford | Dye-binding | Moderate: High concentrations of detergents or basic compounds can interfere. | Buffer exchange; dilute the sample. |
Issue 3: Unexpected Results in Enzyme-Based Assays
Symptoms:
-
Inhibition of enzyme activity that is not dose-dependent or appears non-specific.
-
Apparent activation of an enzyme at certain extract concentrations.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Direct Enzyme Inhibition by Berberine | Berberine is known to inhibit various enzymes, including metalloproteases like collagenase and elastase.[3] If you are studying a known target of berberine, the observed inhibition may be a true biological effect. However, to rule out assay interference, it is crucial to confirm this activity using an orthogonal assay. |
| Compound Aggregation | At higher concentrations, compounds within the extract can form aggregates that non-specifically sequester and denature enzymes, leading to apparent inhibition.[2] To test for this, include a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in your assay buffer.[2] A significant decrease in the inhibitory effect of the extract in the presence of the detergent suggests that aggregation is a contributing factor. |
| Interference with Peroxidase-Based Detection | Many enzymatic assays use a horseradish peroxidase (HRP)-coupled reaction for signal detection. Phenolic compounds in the extract can act as substrates for HRP, leading to a high background signal.[4] To address this, run a control with the extract and the HRP substrate in the absence of the primary enzyme. If interference is detected, consider a detection method that does not rely on HRP. |
Frequently Asked Questions (FAQs)
Q1: My Phellodendron extract shows activity against a wide range of unrelated targets. Is this a real effect?
A1: While possible, broad-spectrum activity is often an indicator of assay interference.[2] This phenomenon, sometimes referred to as "promiscuous inhibition," can be caused by several factors, including compound aggregation, chemical reactivity, or interference with the assay's detection system.[1][2] It is crucial to perform counter-screens and orthogonal assays to validate your initial findings.
Q2: How can I design my experiments to proactively minimize interference from Phellodendron extract?
A2: Thoughtful assay design can significantly reduce the risk of interference. Key strategies include:
-
Inclusion of Detergents: Adding a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer can help prevent the formation of compound aggregates.[2]
-
Use of Control Compounds: Include known interfering compounds in your assay development phase to assess your assay's susceptibility.
-
Orthogonal Assays: Plan to confirm any hits using a secondary, orthogonal assay with a different detection method.[2]
Q3: Can the solvent used to dissolve the Phellodendron extract interfere with my assay?
A3: Yes. High concentrations of organic solvents like DMSO can be toxic to cells and may inhibit enzyme activity. Always run a vehicle control with the same concentration of the solvent used in your experimental wells to account for any solvent effects.
Q4: What are Pan-Assay Interference Compounds (PAINS), and are they present in Phellodendron extract?
A4: PAINS are chemical compounds that often give false positive results in high-throughput screens.[5] Many natural products contain structures that are flagged as PAINS. While this does not automatically invalidate your results, it serves as a caution to be rigorous in validating your findings with secondary assays to rule out non-specific activity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts and pathways discussed in this guide.
References
Technical Support Center: Optimizing Phellodendron Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phellodendron extracts and its bioactive compounds in pre-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main active compounds in Phellodendron that I should be aware of?
A1: The primary bioactive constituents of Phellodendron bark are isoquinoline (B145761) alkaloids, with berberine (B55584) being the most abundant and extensively studied.[1][2][3][4] Other significant alkaloids include palmatine, jatrorrhizine, and phellodendrine.[1][3][4] The bark also contains limonoids (such as limonin (B1675406) and obacunone) and phenolic compounds, which contribute to its overall therapeutic effects.[1][4] The specific composition can vary between Phellodendron species, such as Phellodendron amurense and Phellodendron chinense.[2][4]
Q2: What is a typical starting dose for Phellodendron extract in rodent studies?
A2: A general starting point for repeated oral administration of Phellodendron amurense bark extract in rats is in the range of 250-500 mg/kg body weight per day.[5][6] Toxicity studies have shown that doses up to 500 mg/kg/day for 28 days are generally considered safe in rats.[5][6] A single dose acute toxicity study indicated an LD50 greater than 2000 mg/kg, suggesting a high safety margin for acute administration.[5][6] However, it is crucial to perform a dose-finding study for your specific extract and experimental model.
Q3: What dosages of berberine have been found to be effective in animal models?
A3: The effective oral dosage of berberine in animal models typically ranges from 40 mg/kg to 380 mg/kg per day, depending on the condition being studied.[7][8] For instance, doses of 100-200 mg/kg/day have been used to investigate effects on gut microbiota and glucose metabolism.[7][8] In studies on lipid levels and weight gain, a broader range of 40 mg/kg to 380 mg/kg/day has been explored.[7]
Q4: What are the key signaling pathways modulated by Phellodendron and its active compounds?
A4: Phellodendron extracts and berberine have been shown to modulate several critical signaling pathways involved in inflammation, cell proliferation, and metabolism. These include:
-
AMP-activated protein kinase (AMPK) pathway: Berberine is a well-known activator of AMPK, which plays a central role in regulating cellular energy homeostasis.[1][5]
-
Nuclear Factor-kappa B (NF-κB) pathway: Both Phellodendron extract and berberine can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[5][9]
-
Mitogen-activated protein kinase (MAPK) pathway: Phellodendron has been observed to affect the phosphorylation of MAPKs such as ERK, p38, and JNK.[10]
-
PI3K/Akt signaling pathway: This pathway, crucial for cell growth and survival, is also modulated by components of Phellodendron.
Quantitative Data Summary
The following tables summarize dosages of Phellodendron extracts and berberine used in various animal studies.
Table 1: Dosages of Phellodendron Extract in Animal Studies
| Animal Model | Extract Type | Administration Route | Dosage Range | Observed Effects | Reference |
| Rats | Phellodendron amurense (Nexrutine) | Oral | 250, 500, 750 mg/kg/day (28 days) | No significant toxicity up to 500 mg/kg. Mild kidney tubular degeneration at 750 mg/kg. | [5][6] |
| Rats | Phellodendron amurense (Nexrutine) | Oral | 2000 mg/kg (single dose) | LD50 > 2000 mg/kg. | [5][6] |
| Mice (TRAMP model) | Phellodendron amurense (Nexrutine) | Dietary | Not specified in abstract | Inhibited progression of prostate tumors. | [4] |
| Rats | Phellodendron amurense | Oral | Not specified in abstract | Anti-inflammatory and antioxidant effects. | [9] |
Table 2: Dosages of Berberine in Animal Studies
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference |
| Rodents (general) | Oral | 40 - 380 mg/kg/day | Effects on lipid levels and weight gain. | [7] |
| Rodents (general) | Oral | 100 - 200 mg/kg/day | Modulation of gut microbiota and glucose metabolism. | [7][8] |
| Rats (diabetic) | Oral | 50, 100, 150 mg/kg/day (14 days) | Improved renal function and reduced oxidative stress at 100 and 150 mg/kg. | [11] |
| Rats (high-fat diet) | Oral | 380 mg/day | Reduced body weight and plasma triglycerides. | [12] |
| Mice (HFD-fed) | Oral | 50 mg/kg/day (10 weeks) | Reduced insulin (B600854) content in islets and improved insulin resistance. | [12] |
Experimental Protocols
Protocol 1: Preparation of Phellodendron Aqueous Extract
This protocol describes a general method for preparing an aqueous extract of Phellodendron bark for oral administration in animal studies.
Materials:
-
Dried Phellodendron bark powder
-
Distilled water
-
Filter paper
-
Beakers and flasks
-
Heating mantle or water bath
-
Lyophilizer or rotary evaporator
Procedure:
-
Weigh the desired amount of dried Phellodendron bark powder.
-
Add distilled water to the powder at a specific ratio (e.g., 1:10 w/v).
-
Heat the mixture at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to remove solid residues.
-
Repeat the extraction process on the residue to maximize yield.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator or freeze-dry using a lyophilizer to obtain a powdered extract.
-
Store the dried extract in an airtight container at 4°C, protected from light.
Protocol 2: Oral Gavage Administration in Rodents
This protocol outlines the standard procedure for administering Phellodendron extract or berberine via oral gavage to mice or rats.
Materials:
-
Phellodendron extract or berberine, dissolved/suspended in an appropriate vehicle
-
Animal scale
-
Sterile gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the required dose volume. The volume should generally not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Restraint: Gently but firmly restrain the animal to immobilize its head and body.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow the needle as it is gently advanced. Do not force the needle.
-
-
Dose Administration: Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the solution from the syringe.
-
Needle Removal: Gently withdraw the needle in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea. Return the animal to its cage and monitor its recovery.
Troubleshooting Guide
Q: My Phellodendron extract has poor solubility in water. What can I do?
A:
-
Vehicle Selection: For poorly soluble extracts or compounds like berberine, consider using a vehicle such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) or a suspension in corn oil. Always run a small pilot study to check for any adverse effects of the vehicle itself.
-
Sonication: Using a sonicator can help to create a more uniform suspension of the extract in the vehicle.
-
pH Adjustment: The solubility of alkaloids like berberine can be pH-dependent. A slight adjustment of the pH of the vehicle might improve solubility, but ensure the final pH is physiologically compatible for oral administration.
Q: The animals seem stressed during the oral gavage procedure. How can I minimize this?
A:
-
Habituation: Acclimate the animals to handling and the gavage procedure for several days before the actual experiment. This can involve sham gavaging with the vehicle alone.
-
Proper Technique: Ensure that the personnel performing the gavage are well-trained and proficient in the technique to minimize discomfort and the risk of injury to the animal.
-
Appropriate Needle Size: Using the correct size and type of gavage needle (e.g., flexible vs. rigid, ball-tipped) is crucial to prevent esophageal trauma.
Q: I am observing high variability in my experimental results. What could be the cause?
A:
-
Extract Standardization: Herbal extracts can have significant batch-to-batch variability in their chemical composition. It is highly recommended to use a standardized extract with a known concentration of the main active compounds (e.g., berberine). If possible, perform your own analytical chemistry (e.g., HPLC) to confirm the composition.
-
Consistent Dosing: Ensure accurate and consistent administration of the dose. Prepare fresh solutions/suspensions daily if the stability of the extract in the vehicle is unknown.
-
Animal Factors: Factors such as the age, sex, and strain of the animals can influence the results. Ensure these are consistent across all experimental groups. The health status and microbiome of the animals can also play a role.
Visualizing Key Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Phellodendron and its active compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 10. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn-links.lww.com [cdn-links.lww.com]
Technical Support Center: Improving the Palatability of Phellodendron Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the palatability of Phellodendron formulations. The intensely bitter taste of Phellodendron, primarily due to alkaloids like berberine (B55584), presents a significant hurdle in patient compliance. This guide offers practical solutions and detailed methodologies to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds responsible for the bitter taste of Phellodendron extracts?
A1: The primary compounds contributing to the intense bitterness of Phellodendron extracts are isoquinoline (B145761) alkaloids, most notably berberine, palmatine, and phellodendrine. These compounds are efficacious for various therapeutic applications but are also potent agonists of bitter taste receptors (TAS2Rs) in the oral cavity.
Q2: What are the main strategies for masking the bitter taste of Phellodendron formulations?
A2: The principal taste-masking strategies can be broadly categorized into:
-
Sensory Methods: Utilizing sweeteners and flavoring agents to overpower or distract from the bitter taste.
-
Physical Barrier Methods: Encapsulating the bitter active pharmaceutical ingredients (APIs) to prevent their interaction with taste buds. This includes techniques like polymer coating, microencapsulation, and granulation.[1]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to sequester the bitter compounds.
-
Chemical Modification: Creating less soluble salt forms of the active compounds to reduce their interaction with taste receptors.[2]
Q3: How can I quantitatively assess the bitterness of my Phellodendron formulation?
A3: Bitterness can be quantitatively assessed using two main approaches:
-
Human Sensory Panel: A trained panel of volunteers evaluates the bitterness intensity of the formulation on a standardized scale. This is the most direct measure of perceived bitterness.
-
Electronic Tongue (e-Tongue): An analytical instrument with an array of sensors that can detect and differentiate tastes in liquid samples.[3] It provides an objective and reproducible measure of taste profiles and can be correlated with human sensory data.[4][5]
Q4: Are there any regulatory considerations when using taste-masking agents?
A4: Yes, all excipients used in a pharmaceutical formulation, including taste-masking agents, must be approved for oral use by relevant regulatory authorities (e.g., FDA, EMA). It is crucial to consult the appropriate regulatory guidelines for the intended patient population (e.g., pediatric, geriatric) and dosage form.
Troubleshooting Guides
Issue 1: Ineffective Taste Masking with Sweeteners and Flavors
Problem: The addition of sweeteners and flavors is insufficient to mask the intense bitterness of the Phellodendron formulation.
| Possible Cause | Troubleshooting Step |
| High Bitterness Intensity of API | Phellodendron extracts, especially those with high berberine content, can be extremely bitter and may not be effectively masked by sweeteners alone.[2] Consider combining sweeteners with a physical barrier method like polymer coating or microencapsulation for a synergistic effect. |
| Inappropriate Sweetener/Flavor Choice | The sweetness profile (onset, intensity, and duration) should match the bitterness profile of the API. Experiment with different types and combinations of sweeteners (e.g., high-intensity sweeteners like sucralose (B1001) or neotame (B1678184) with bulk sweeteners like mannitol (B672) or sorbitol). Similarly, select flavors that are known to be complementary to bitter tastes, such as citrus or mint. |
| Suboptimal Concentration | The concentration of the sweetener may be too low. Conduct a dose-response study to determine the optimal concentration of the selected sweetener(s). Be mindful that some sweeteners can exhibit a bitter aftertaste at high concentrations. |
Issue 2: Poor Encapsulation Efficiency or Drug Release from Coated Particles
Problem: Polymer-coated microparticles or granules show low encapsulation efficiency or fail to release the Phellodendron extract at the desired site in the gastrointestinal tract.
| Possible Cause | Troubleshooting Step |
| Incompatible Polymer | The chosen polymer may have poor adhesion to the Phellodendron particles or may not be soluble at the target pH. Screen different polymers with varying physicochemical properties (e.g., Eudragit® E100 for taste masking and gastric release).[6][7] |
| Suboptimal Coating Process Parameters | Parameters such as spray rate, atomization pressure, and bed temperature in a fluid bed coater can significantly impact coating uniformity and integrity. Optimize these parameters through a design of experiments (DoE) approach. |
| Cracking or Rupturing of the Coating | The coating may be too brittle. Incorporate a plasticizer into the coating formulation to improve its flexibility. |
| Inadequate Coating Thickness | The coating layer may be too thin to provide an effective taste barrier. Increase the coating weight gain by extending the coating time or increasing the polymer concentration in the coating solution. |
Issue 3: Low Complexation Efficiency with Cyclodextrins
Problem: The formation of an inclusion complex between the Phellodendron alkaloids and cyclodextrins is inefficient, resulting in minimal taste improvement.
| Possible Cause | Troubleshooting Step |
| Unsuitable Cyclodextrin (B1172386) Type | The cavity size of the cyclodextrin may not be appropriate for the size of the berberine molecule. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for complexing molecules of this size. |
| Incorrect Stoichiometric Ratio | The molar ratio of the drug to cyclodextrin is critical for optimal complexation. Determine the ideal stoichiometry (e.g., 1:1 or 1:2) by conducting a phase solubility study. |
| Inefficient Preparation Method | Simple physical mixing may not be sufficient. Employ methods that enhance interaction, such as kneading, co-evaporation, or freeze-drying, to improve complexation efficiency. |
| Presence of Competing Molecules | Other molecules in the Phellodendron extract may be competing for the cyclodextrin cavity. Consider using a purified extract or increasing the cyclodextrin concentration. |
Data Presentation
Table 1: Comparison of Taste Masking Efficacy for Berberine Hydrochloride (BH)
| Taste Masking Agent | Concentration/Ratio | Bitterness Reduction (%) | Evaluation Method | Reference |
| Acesulfame K (AK) | 0.1% | 55.56% | Human Taste Panel | [8][9] |
| β-Cyclodextrin (β-CD) | 3% | Significant reduction (to "almost no bitterness" grade) | Human Taste Panel | [10] |
| Mannitol | BH:Mannitol (6:4) | Significant reduction | Human Taste Panel & E-Tongue | [11][12] |
| Eudragit E100 Coating | Drug:Polymer (1:0.8) | Complete masking (no bitterness at 2 min) | Human Taste Panel | [6][10] |
| Acesulfame & Saccharine Salts | 1:1 molar ratio with Berberine | 40-50% of panelists still reported bitterness | Human Taste Panel | [13] |
Experimental Protocols
Protocol 1: Preparation of Phellodendron-Cyclodextrin Inclusion Complexes by Kneading Method
Objective: To prepare a taste-masked Phellodendron formulation by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Phellodendron extract powder
-
β-Cyclodextrin (β-CD)
-
Water
-
Mortar and Pestle
-
Oven
Methodology:
-
Determine the optimal molar ratio of Phellodendron extract (based on berberine content) to β-CD from a phase solubility study. A common starting ratio is 1:1.
-
Accurately weigh the Phellodendron extract and β-CD.
-
Place the β-CD in a mortar and add a small amount of water to moisten it.
-
Triturate the moistened β-CD with a pestle to form a paste.
-
Gradually add the Phellodendron extract powder to the paste while continuously triturating.
-
Add a small amount of ethanol to the mixture and continue kneading for 30-60 minutes. The mixture should have a consistent, paste-like texture.
-
Transfer the resulting paste to a tray and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
Characterize the inclusion complex using techniques like DSC, FTIR, and XRD to confirm its formation.
Protocol 2: Taste Masking by Polymer Coating using Fluid Bed Coater
Objective: To encapsulate Phellodendron extract particles with a taste-masking polymer.
Materials:
-
Phellodendron extract granules or pellets (substrate)
-
Taste-masking polymer (e.g., Eudragit® E100)
-
Plasticizer (e.g., triethyl citrate)
-
Anti-tacking agent (e.g., talc)
-
Solvent system (e.g., ethanol/water mixture)
-
Fluid bed coater with a Wurster insert
Methodology:
-
Prepare the coating solution by dissolving the polymer and plasticizer in the solvent system under constant stirring. Once dissolved, disperse the anti-tacking agent in the solution.
-
Load the Phellodendron extract substrate into the fluid bed coater.
-
Set the process parameters: inlet air temperature, product temperature, atomization pressure, and spray rate. These will need to be optimized for the specific formulation.
-
Start the fluidization of the substrate.
-
Once the target product temperature is reached, begin spraying the coating solution onto the fluidized particles.
-
Continue the coating process until the desired weight gain (coating thickness) is achieved. A weight gain of 10-40% is typical for taste masking.[1]
-
After spraying is complete, continue to fluidize the coated particles for a short period to ensure complete drying.
-
Discharge the coated particles and analyze them for taste, particle size, and dissolution profile.
Protocol 3: Sensory Evaluation of Bitterness using a Human Taste Panel
Objective: To quantify the perceived bitterness of Phellodendron formulations.
Materials:
-
Phellodendron formulations (test samples)
-
Reference bitter solution (e.g., quinine (B1679958) sulfate (B86663) or berberine hydrochloride at various concentrations)
-
Deionized water (for rinsing)
-
Unsalted crackers (for palate cleansing)
-
Standardized taste evaluation forms
Methodology:
-
Recruit and train a panel of 8-12 healthy, non-smoking adult volunteers. Training should involve familiarizing them with the bitterness intensity scale and the evaluation procedure.
-
Prepare a series of reference solutions with known concentrations of a bitter standard (e.g., berberine hydrochloride) corresponding to different points on a bitterness scale (e.g., 0 = not bitter, 1 = slightly bitter, 2 = moderately bitter, 3 = very bitter, 4 = extremely bitter).[10]
-
Randomize the order of presentation of the test samples and reference solutions for each panelist.
-
Instruct panelists to take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 10-15 seconds), and then expectorate.
-
Panelists will then rate the bitterness intensity of the sample on the provided scale.
-
Between samples, panelists should rinse their mouths thoroughly with deionized water and eat a small piece of an unsalted cracker to cleanse their palate. A waiting period of at least 15 minutes between samples is recommended to prevent taste fatigue.[13]
-
Collect the data and analyze it statistically (e.g., using ANOVA) to determine if there are significant differences in bitterness among the formulations.
Visualizations
Caption: Bitter taste signaling pathway via TAS2Rs.
Caption: Experimental workflow for taste-masking evaluation.
Caption: Decision tree for selecting a taste-masking strategy.
References
- 1. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 5. daneshyari.com [daneshyari.com]
- 6. Preparation and evaluation of orally disintegrating tablets containing taste-masked microcapsules of berberine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Method to Mask the Bitter Taste of Berberine Hydrochloride: Powder Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Berberine and Palmatine from Phellodendron: Efficacy and Mechanisms
An in-depth analysis of the comparative anticancer, anti-inflammatory, and antimicrobial properties of two prominent protoberberine alkaloids, berberine (B55584) and palmatine (B190311), derived from Phellodendron. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to inform future research and drug development.
Berberine and palmatine, two structurally similar isoquinoline (B145761) alkaloids, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1] Both compounds are prevalent in various medicinal plants, including those of the Phellodendron genus, and have been staples in traditional medicine for centuries.[1] This guide offers a comparative analysis of their bioactivities, drawing upon experimental data to provide a clear, evidence-based overview for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of berberine and palmatine has been evaluated across a spectrum of biological activities, with their efficacy often varying depending on the specific context, such as cell type or experimental model.
Anticancer Bioactivity
Both berberine and palmatine have demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] However, their potency can differ. A comparative study on various human cancer cell lines revealed that while both parent compounds exhibit anticancer activity, their 13-n-alkyl derivatives show significantly enhanced cytotoxicity.[1][3] In some instances, palmatine and its derivatives have shown more potent activity than berberine. For example, 13-n-octyl palmatine displayed a remarkably low IC50 value of 0.02 µM against the SMMC7721 human hepatoma cell line.[1][2][3]
| Compound | Cell Line | IC50 (µM) |
| Berberine | 7701QGY | 22.18 ± 1.12 |
| SMMC7721 | 2.09 ± 0.25 | |
| HepG2 | 117.63 ± 3.13 | |
| CEM | 45.04 ± 1.42 | |
| CEM/VCR | 120.37 ± 3.84 | |
| K III | 84.29 ± 3.42 | |
| Lewis | 20.29 ± 4.42 | |
| Palmatine | SMMC7721 | 23.19 ± 1.21 |
| CEM | 5.68 ± 0.27 | |
| CEM/VCR | 230.76 ± 5.21 | |
| K III | 74.13 ± 4.50 | |
| Lewis | 30.18 ± 2.76 | |
| 13-n-octyl-berberine | SMMC7721 | 0.04 ± 0.02 |
| 13-n-octyl-palmatine | SMMC7721 | 0.02 ± 0.01 |
| Data sourced from a study on the cytotoxicity of berberine, palmatine, and their analogues.[3] |
A study on human rhabdomyosarcoma (RMS) cells found that berberine significantly inhibited the cell cycle at the G1 phase in all tested RMS cell lines, whereas palmatine only suppressed the growth of RD cells.[4][5] Interestingly, the intracellular incorporation of berberine was relatively higher than that of palmatine in every RMS cell line.[4][5]
Anti-inflammatory Properties
Berberine and palmatine both exhibit significant anti-inflammatory properties, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.[1] A study investigating their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells demonstrated that both compounds effectively suppress the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][6] Furthermore, studies have shown that berberine and palmatine can act synergistically to suppress the production of TNF-α and iNOS in LPS-induced microglia.[6][7] This synergistic anti-inflammatory effect was reversed by a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), suggesting the involvement of this receptor in their mechanism of action.[6][7]
| Treatment | Target Gene | Effect |
| Berberine | iNOS | Suppression of expression |
| TNF-α | Suppression of expression | |
| IL-1β | Suppression of expression | |
| Palmatine | iNOS | Suppression of expression |
| TNF-α | Suppression of expression | |
| IL-1β | Suppression of expression | |
| Berberine + Palmatine | iNOS | Synergistic suppression |
| TNF-α | Synergistic suppression | |
| Data from studies on LPS-induced inflammation in BV2 microglial cells.[1][6][8] |
Antimicrobial Activity
In a study against Microsporum canis, the causative agent of dermatophytosis, both berberine and palmatine hydrochloride exhibited identical minimum inhibitory concentrations.[1][9]
Molecular Mechanisms and Signaling Pathways
The diverse bioactivities of berberine and palmatine are mediated through their interaction with various cellular signaling pathways.[1] Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic strategies.[1]
Anticancer Signaling Pathways
Both palmatine and berberine exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] A key signaling pathway implicated in the action of both compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[2] Berberine also modulates other pathways such as the MAPK/ERK and Wnt/β-catenin pathways.[1]
Simplified anticancer signaling pathways of Berberine and Palmatine.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of both alkaloids are largely attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[10] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Palmatine has also been shown to inhibit NLRP3 inflammasome activation.[10]
Key anti-inflammatory signaling pathway modulated by Berberine and Palmatine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experimental procedures used to compare the efficacy of berberine and palmatine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine the IC50 values.
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of berberine, palmatine, or their derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This technique is used to measure the expression levels of specific genes, such as those for pro-inflammatory cytokines.
-
Cell Culture and Treatment: Culture cells (e.g., BV2 microglia) and treat them with LPS in the presence or absence of berberine and/or palmatine for a defined period.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes (e.g., iNOS, TNF-α, IL-1β), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression relative to the control group.
Protein Expression Analysis (Western Blotting)
This method is used to detect and quantify specific proteins to understand the effects of the compounds on signaling pathways.
-
Cell Lysis: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Pharmacokinetics
A study comparing the pharmacokinetics of berberine and palmatine in rats after oral administration of a San-Huang formula extract found significant differences in their pharmacokinetic parameters in normal versus metabolic syndrome rats.[11] In metabolic syndrome rats, both compounds showed higher uptake and slower elimination, suggesting altered metabolism.[11] Another study using LC-MS/MS for determination in rat plasma after oral administration of Rhizoma coptidis and Zuojinwan also highlighted different pharmacokinetic profiles for berberine and palmatine.[12]
| Parameter | Berberine (Normal Rats) | Berberine (Metabolic Syndrome Rats) | Palmatine (Normal Rats) | Palmatine (Metabolic Syndrome Rats) |
| AUC(0-t) (ng/mL*h) | Significantly different | Significantly different | Significantly different | Significantly different |
| Cmax (ng/mL) | Significantly different | Significantly different | Significantly different | Significantly different |
| Vd (L/kg) | Significantly different | Significantly different | Significantly different | Significantly different |
| CL (L/h/kg) | Significantly different | Significantly different | Significantly different | Significantly different |
| Qualitative summary from a study indicating significant differences (P<0.05) between normal and metabolic syndrome rats.[11] |
Conclusion
Both berberine and palmatine exhibit a broad spectrum of valuable bioactivities, with nuanced differences in their potency and mechanisms of action.[1] While berberine has been more extensively studied, palmatine and its derivatives show significant promise, in some cases outperforming berberine in preclinical studies.[1] The development of synthetic analogues of both compounds has shown potential in enhancing their cytotoxic potency.[2] For researchers in the field, the choice between berberine and palmatine may depend on the specific therapeutic area and molecular targets of interest. This guide provides a foundational understanding of their comparative profiles, offering a starting point for further in-depth investigation and the design of novel therapeutic strategies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Berberine and palmatine, acting as allosteric potential ligands of α7 nAChR, synergistically regulate inflammation and phagocytosis of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 11. Pharmacokinetic comparisons of berberine and palmatine in normal and metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Phellodendron: Bridging Traditional Knowledge with Modern Scientific Validation
A comprehensive guide for researchers, scientists, and drug development professionals on the scientifically validated traditional uses of Phellodendron, a cornerstone of Traditional Chinese Medicine.
For centuries, the bark of the Phellodendron tree, known as Huang Bai (黄柏), has been a staple in Traditional Chinese Medicine (TCM) for treating a myriad of ailments, from gastrointestinal distress and infections to inflammatory conditions. This guide provides an objective comparison of these historical applications with contemporary scientific evidence, offering a data-driven perspective for the modern researcher.
Quantitative Validation of Traditional Claims
Modern analytical methods and clinical trials have begun to quantify the therapeutic effects of Phellodendron, lending credence to its long-standing traditional uses. The data presented below summarizes key findings in the fields of osteoarthritis and antimicrobial activity.
Table 1: Efficacy of Phellodendron in Osteoarthritis Management
A clinical study investigating a combination extract of Phellodendron amurense and Citrus sinensis has demonstrated significant improvements in patients with knee osteoarthritis, validating its traditional use for arthritis and joint pain.
| Traditional Use | Modern Scientific Validation | Study Design | Intervention | Key Quantitative Outcomes |
| Arthritis and Joint Pain | Significant improvement in symptoms of knee osteoarthritis | Randomized, double-blind, placebo-controlled | 370 mg capsules of a combined P. amurense and C. sinensis extract (or placebo) administered twice daily for 8 weeks to 80 subjects. | Lequesne Algofunctional Index (LAI) Score: Statistically significant improvement in the treatment group versus placebo (p < 0.0001). C-Reactive Protein (CRP): A 49% reduction in this inflammatory marker in the overweight treatment group (p < 0.001). Weight Reduction: An average of 5% body weight loss in the overweight treatment group.[1] |
Table 2: In Vitro Antimicrobial Potency of Phellodendron amurense
Corroborating its traditional application for infections like dysentery and skin ailments, in vitro studies have confirmed the potent antimicrobial properties of Phellodendron amurense bark extract against a range of pathogenic bacteria.
| Traditional Use | Modern Scientific Validation | Study Type | Methodology | Key Quantitative Results (Zone of Inhibition in mm) |
| Bacterial Infections | Potent antibacterial activity against various pathogenic bacteria | In vitro antimicrobial susceptibility testing | Agar (B569324) well diffusion method using a 70% ethanol (B145695) extract of P. amurense bark. | Pseudomonas aeruginosa: 8.67 mm Escherichia coli: 8.00 mm Staphylococcus aureus: 5.67 mm Streptococcus mutans: Complete inhibition at a concentration of 5 mg/mL. |
Detailed Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for the key experiments cited are provided below.
1. Clinical Trial Protocol for Osteoarthritis
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted over 8 weeks.
-
Participant Cohort: 80 adult subjects (both overweight and normal weight) with a diagnosis of primary osteoarthritis of the knee.
-
Therapeutic Intervention: Administration of two 370 mg capsules twice daily, containing either a proprietary blend of Phellodendron amurense bark extract (standardized to a minimum of 50% berberine) and Citrus sinensis peel extract, or a visually identical placebo.[1][2]
-
Primary and Secondary Outcome Measures:
-
Lequesne Algofunctional Index (LAI): To assess changes in joint pain and mobility.
-
Inflammatory Biomarkers: Measurement of C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR) from peripheral blood samples.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was employed to compare the changes in the measured physiological parameters throughout the duration of the trial and between the different study groups.
2. Antimicrobial Susceptibility Testing Protocol
-
Phellodendron amurense Bark Extraction:
-
One hundred grams of pulverized P. amurense bark was subjected to extraction with 70% ethanol.
-
The extraction was carried out at a temperature of 60°C for a duration of 12 hours.
-
The resulting extract was filtered and subsequently concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract was then lyophilized to yield a powdered form.
-
-
Microbial Strains: The study utilized clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Streptococcus mutans.
-
Agar Well Diffusion Assay:
-
Bacterial suspensions were prepared and their turbidity was standardized to the 0.5 McFarland standard.
-
The standardized bacterial suspensions were used to inoculate the surface of Mueller-Hinton agar plates, creating a bacterial lawn.
-
Sterile wells (6 mm in diameter) were aseptically created in the agar.
-
Various concentrations of the Phellodendron extract, dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), were introduced into the wells.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition surrounding each well was measured in millimeters to determine the extent of antibacterial activity.
-
-
Determination of Minimum Inhibitory Concentration (MIC): A broth microdilution method was utilized to ascertain the minimum concentration of the extract required to visibly inhibit the growth of the tested bacteria.
Key Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of Phellodendron is largely attributed to its rich alkaloid content, with berberine (B55584) being the most extensively studied bioactive compound. Berberine exerts its effects by modulating critical signaling pathways implicated in inflammation, cellular proliferation, and apoptosis.
Caption: Experimental workflow for assessing the antimicrobial activity of Phellodendron extract.
Caption: Berberine's inhibition of the NF-κB inflammatory pathway.
Caption: Berberine's regulation of the PI3K/Akt/mTOR signaling pathway.
Concluding Remarks
The convergence of traditional knowledge and modern scientific inquiry provides a compelling case for the therapeutic potential of Phellodendron. The presented evidence, encompassing both clinical and in vitro data, substantiates its historical use for inflammatory conditions and bacterial infections. The elucidation of the molecular mechanisms of its primary constituent, berberine, further strengthens its position as a promising candidate for the development of novel therapeutics. This guide serves as a foundational resource to inspire and inform future research aimed at harnessing the full potential of this ancient remedy in a modern scientific context.
References
- 1. Phellodendron and Citrus extracts benefit joint health in osteoarthritis patients: a pilot, double-blind, placebo-controlled study | springermedicine.com [springermedicine.com]
- 2. Phellodendron and Citrus extracts benefit cardiovascular health in osteoarthritis patients: a double-blind, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Profiles of Phellodendron Species
For Researchers, Scientists, and Drug Development Professionals
The bark of the Phellodendron tree, known as Huang Bai in traditional Chinese medicine, has been used for centuries to treat a variety of ailments. The two most common species used medicinally are Phellodendron amurense and Phellodendron chinense. While often used interchangeably, emerging research indicates significant variations in their chemical compositions, which may translate to differing pharmacological effects. This guide provides a comparative analysis of the chemical profiles of these two key Phellodendron species, supported by experimental data, to aid researchers in selecting the appropriate species for their studies and drug development endeavors.
Key Chemical Constituents: A Comparative Overview
The primary bioactive compounds in Phellodendron bark can be categorized into three main classes: alkaloids, flavonoids, and limonoids. The relative abundance of these compounds can vary significantly between P. amurense and P. chinense.
Alkaloids: The Predominant Bioactive Compounds
Isoquinoline alkaloids are the most abundant and well-studied chemical constituents of Phellodendron bark. The most prominent of these are berberine (B55584), palmatine (B190311), and jatrorrhizine. Quantitative analyses consistently reveal a higher concentration of total alkaloids, particularly berberine, in P. chinense compared to P. amurense.[1] Conversely, P. amurense tends to have a higher relative content of palmatine.[1]
| Alkaloid | Phellodendron amurense (mg/g of dried bark) | Phellodendron chinense (mg/g of dried bark) | Reference |
| Berberine | 9.16 | 58.75 | [2] |
| Palmatine | 4.19 | 0.25 | [2] |
| Jatrorrhizine | Present | Present | [1] |
| Phellodendrine | Present | Present | [3] |
| Magnoflorine | Present | Present | [2] |
Note: The absolute concentrations of these alkaloids can vary based on the geographical origin, age of the tree, and time of harvest.
Flavonoids and Limonoids: Important Contributors to Bioactivity
While alkaloids are the most abundant, flavonoids and limonoids also contribute significantly to the pharmacological profile of Phellodendron species. Flavonoids identified in both species include amurensin, while limonoids such as obacunone (B191991) and limonin (B1675406) are also present.[3] Although direct quantitative comparisons of flavonoids and limonoids between the two species are less common in the literature, studies have focused on quantifying these compounds within a single species, particularly P. amurense.
| Compound Class | Compound | Phellodendron amurense | Phellodendron chinense |
| Flavonoids | Amurensin | Present | Present |
| Phellodensin | Not commonly reported | Present | |
| Limonoids | Obacunone | Present | Present |
| Limonin | Present | Present |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of the key chemical constituents of Phellodendron species.
Experimental Workflow for Alkaloid Analysis
Caption: Workflow for the extraction and quantification of alkaloids.
1. Extraction of Alkaloids
-
Sample Preparation: The dried bark of Phellodendron species is pulverized into a fine powder.
-
Extraction Solvent: A solution of 70% methanol in water is commonly used.[4]
-
Extraction Method: Ultrasonic-assisted extraction is an efficient method.[5] A sample-to-solvent ratio of 1:40 (w/v) is employed, and the extraction is performed three times for 20 minutes each.[4]
-
Post-Extraction: The resulting extracts are combined and filtered through a 0.45 µm membrane prior to analysis.
2. High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% phosphoric acid in water and (B) acetonitrile (B52724) is effective for separating the major alkaloids.[6]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths for each alkaloid (e.g., around 345 nm for berberine and 280 nm for palmatine).
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area to a standard curve generated from known concentrations of purified reference compounds.
Methodology for Flavonoid and Limonoid Analysis
Caption: General workflow for flavonoid and limonoid analysis.
1. Extraction and Isolation
-
Extraction: The powdered bark is extracted with methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoids and limonoids are typically found in the ethyl acetate and n-butanol fractions.
-
Isolation: Further purification is achieved using column chromatography with silica (B1680970) gel or Sephadex LH-20.
2. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Analysis
-
UPLC System: A UPLC system equipped with a C18 column provides high-resolution separation of complex mixtures.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for the sensitive detection and structural elucidation of the individual flavonoids and limonoids.
-
Quantification: Quantification can be performed using a multiple reaction monitoring (MRM) method with reference standards for specific compounds of interest.
Signaling Pathway Modulation
The bioactive compounds in Phellodendron extracts exert their pharmacological effects by modulating various cellular signaling pathways. A key mechanism of action is the inhibition of pro-inflammatory pathways.
Inhibition of the NF-κB and MAPK Signaling Pathways
Extracts from Phellodendron amurense have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and various cytokines.
Caption: Inhibition of NF-κB and MAPK pathways by Phellodendron extract.
Synergistic Action of Berberine and Palmatine on α7 Nicotinic Acetylcholine (B1216132) Receptor
Recent studies have elucidated a synergistic mechanism by which berberine and palmatine regulate inflammation. They act as allosteric ligands of the α7 nicotinic acetylcholine receptor (α7 nAChR), enhancing its activation and leading to the suppression of inflammatory responses in microglial cells.
Conclusion
The chemical profiles of Phellodendron amurense and Phellodendron chinense exhibit notable differences, particularly in the content of their major alkaloids. P. chinense is characterized by a significantly higher concentration of berberine, while P. amurense contains a greater proportion of palmatine. These variations, along with potential differences in their flavonoid and limonoid content, likely contribute to distinct pharmacological activities. For researchers and drug development professionals, a thorough understanding of these chemical distinctions is crucial for the rational selection of plant material and for ensuring the consistency and efficacy of derived products. Further head-to-head comparative studies on the full spectrum of secondary metabolites are warranted to fully elucidate the therapeutic potential of each species.
References
- 1. Discrimination of Phellodendron amurense and P. chinense based on DNA analysis and the simultaneous analysis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constituents from the leaves of Phellodendron amurense and their antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phellodendron Extract vs. Metformin in Diabetes Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phellodendron extract and metformin (B114582), a first-line therapy for type 2 diabetes. The following sections detail their mechanisms of action, present comparative quantitative data from preclinical studies, outline experimental protocols, and visualize key pathways and workflows.
Introduction
Metformin is a biguanide (B1667054) that has been a cornerstone of type 2 diabetes management for decades. Its primary mechanisms of action include reducing hepatic gluconeogenesis and improving insulin (B600854) sensitivity.[1] Phellodendron extract, derived from the bark of the Phellodendron amurense tree, has a long history of use in traditional Chinese medicine for various ailments, including symptoms related to diabetes.[2] The primary bioactive compound in Phellodendron extract responsible for its metabolic effects is believed to be berberine (B55584), an isoquinoline (B145761) alkaloid.[2] This guide will compare the effects of whole Phellodendron extract and metformin in preclinical diabetes models, with a focus on experimental data. While direct comparative studies of Phellodendron extract and metformin are limited, comparisons are drawn from studies using similar diabetic animal models. The effects of berberine are also considered as a key component of Phellodendron extract's activity.
Mechanisms of Action
Phellodendron Extract (Berberine)
The anti-diabetic effects of Phellodendron extract are largely attributed to its main component, berberine. Berberine's multifaceted mechanism of action includes:
-
Activation of AMP-activated protein kinase (AMPK): Similar to metformin, berberine activates AMPK, a key regulator of cellular energy homeostasis. This leads to reduced glucose production in the liver and increased glucose uptake in muscle cells.[3][4]
-
Improved Insulin Sensitivity: By activating the AMPK pathway, berberine can enhance insulin signaling.[4]
-
Modulation of Gut Microbiota: Emerging evidence suggests that both berberine and metformin can beneficially alter the gut microbiome, which may contribute to their metabolic benefits.[[“]]
-
Anti-inflammatory Properties: Berberine has demonstrated anti-inflammatory effects, which is relevant as chronic low-grade inflammation is a characteristic of type 2 diabetes.[4]
Metformin
Metformin's primary glucose-lowering effects are achieved through:
-
Inhibition of Hepatic Gluconeogenesis: Metformin's main effect is to decrease the production of glucose in the liver.[1]
-
Activation of AMP-activated protein kinase (AMPK): This is a central mechanism shared with berberine, leading to improved insulin sensitivity and decreased hepatic glucose output.[1]
-
Increased Glucose Uptake: Metformin enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle.
-
Gut-level Effects: Metformin has been shown to increase glucose utilization in the intestines and modulate the gut microbiome.[[“]]
Comparative Efficacy in a Streptozotocin-Induced Diabetic Rat Model
The following tables present quantitative data from a study on Phellodendron Cortex extract in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.[2] For comparison, data on metformin from a similar STZ-induced diabetic mouse model is also included.[6]
Table 1: Effects on Body Weight, Food, and Water Intake
| Parameter | Normal Control | Diabetic Control | Phellodendron Extract (379 mg/kg/day) | Metformin (in a separate study) |
| Initial Body Weight (g) | 225.4 ± 3.6 | 226.1 ± 4.1 | 225.8 ± 3.9 | Data not available |
| Final Body Weight (g) | 330.1 ± 5.2 | 210.5 ± 9.8 | 235.7 ± 11.2 | No significant difference from STZ group |
| Body Weight Gain (g/4 wks) | 104.7 ± 4.5 | -15.6 ± 7.5 | 9.9 ± 8.7 | Data not available |
| Food Intake ( g/day ) | 23.1 ± 0.5 | 45.3 ± 2.1 | 43.8 ± 2.5 | No significant difference from STZ group |
| Water Intake (mL/day) | 28.5 ± 1.1 | 155.4 ± 8.9 | 149.7 ± 9.3 | Significantly improved aberrant water intake |
* p < 0.05 compared to Diabetic Control. Data for Phellodendron Extract from Kim et al., 2008.[2] Data for Metformin from a study by an unrelated research group.[6]
Table 2: Effects on Serum Biochemical Parameters
| Parameter | Normal Control | Diabetic Control | Phellodendron Extract (379 mg/kg/day) | Metformin (in a separate study) |
| Fasting Serum Glucose (mg/dL) | 95.7 ± 3.1 | 485.3 ± 15.4 | 402.1 ± 20.1 | Significantly reduced blood glucose |
| Serum Insulin (ng/mL) | 2.8 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.1 | Significantly increased insulin levels |
| Serum BUN (mg/dL) | 18.2 ± 0.5 | 25.4 ± 1.1 | 23.1 ± 0.9 | Data not available |
| Serum Creatinine (B1669602) (mg/dL) | 0.85 ± 0.03 | 0.69 ± 0.02 | 0.73 ± 0.03 | Data not available |
* p < 0.05 compared to Diabetic Control. Data for Phellodendron Extract from Kim et al., 2008.[2] Data for Metformin from a study by an unrelated research group.[6]
Table 3: Effects on Urine Parameters and Renal Function
| Parameter | Normal Control | Diabetic Control | Phellodendron Extract (379 mg/kg/day) |
| Urine Volume (mL/day) | 10.1 ± 0.5 | 75.4 ± 5.1 | 62.5 ± 4.8 |
| Urine Total Protein (mg/day) | 1.8 ± 0.1 | 4.9 ± 0.4 | 2.9 ± 0.3 |
| Creatinine Clearance (mL/min) | 0.85 ± 0.04 | 0.72 ± 0.05 | 0.91 ± 0.06* |
* p < 0.05 compared to Diabetic Control. Data for Phellodendron Extract from Kim et al., 2008.[2]
Experimental Protocols
Phellodendron Cortex Extract Study in STZ-Induced Diabetic Rats
This section details the methodology used in the study evaluating the effects of Phellodendron Cortex extract.[2]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in 0.4 M citrate (B86180) buffer (pH 4.5). Animals with a fasting blood glucose level above 300 mg/dL 72 hours after STZ injection were considered diabetic.
-
Experimental Groups:
-
Normal Control (NC): Non-diabetic rats receiving distilled water.
-
Diabetic Control (DC): Diabetic rats receiving distilled water.
-
Diabetic + Phellodendron (DP): Diabetic rats receiving aqueous extract of Phellodendri Cortex orally at a dose of 379 mg/kg body weight/day for 4 weeks.
-
-
Data Collection and Analysis: Body weight, food and water intake were monitored. At the end of the 4-week treatment period, animals were fasted for 12 hours, and blood samples were collected for the analysis of serum glucose, insulin, blood urea (B33335) nitrogen (BUN), and creatinine. Urine was collected over 24 hours to measure volume, total protein, and creatinine clearance.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways for Phellodendron extract (via berberine) and metformin.
Caption: Phellodendron Extract (Berberine) Signaling Pathway.
Caption: Metformin Signaling Pathway.
Experimental Workflow
The diagram below outlines the experimental workflow for the STZ-induced diabetic rat model used to evaluate Phellodendron extract.
Caption: Experimental Workflow for STZ-Induced Diabetic Rat Model.
Discussion and Conclusion
The available preclinical data suggests that Phellodendron extract exhibits beneficial effects in a diabetic rat model, including a reduction in blood glucose and improvements in markers of diabetic nephropathy.[2] These effects are likely mediated, at least in part, by its active constituent, berberine, which shares a key mechanism of action with metformin—the activation of AMPK.
While a direct, head-to-head comparative study between Phellodendron extract and metformin is lacking in the reviewed literature, comparisons of berberine and metformin suggest comparable efficacy in some aspects of glucose and lipid metabolism.[3][[“]] However, metformin is a well-established, standardized pharmaceutical, whereas Phellodendron extract is a botanical product with variability in constituent concentrations.
In the STZ-induced diabetes model, Phellodendron extract demonstrated a significant, albeit partial, reversal of the diabetic state.[2] Metformin, in a similar model, also showed significant improvements in hyperglycemia and insulin levels.[6]
For drug development professionals, Phellodendron extract and its constituents, particularly berberine, represent a promising area for further investigation. Future research should focus on standardized extracts and direct, well-controlled comparative studies against established anti-diabetic agents like metformin to fully elucidate their therapeutic potential and relative efficacy. The data presented in this guide provides a foundation for such future investigations.
References
- 1. Metformin and berberine, two versatile drugs in treatment of common metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. Berberine Vs. Metformin: The Similarities and Differences You Should Know [rupahealth.com]
- 4. drruscio.com [drruscio.com]
- 5. consensus.app [consensus.app]
- 6. Metformin ameliorates insulitis in STZ-induced diabetic mice [PeerJ] [peerj.com]
A Comparative Analysis of Phellodendron amurense and Other Berberine-Containing Plants for Researchers and Drug Development Professionals
An in-depth guide to the berberine (B55584) content, pharmacological activities, and extraction methodologies of key medicinal plants.
This guide provides a comprehensive comparison of Phellodendron amurense with other prominent berberine-containing plants, including Coptis chinensis (Chinese Goldthread), Berberis vulgaris (Barberry), and Hydrastis canadensis (Goldenseal). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Introduction to Berberine and its Botanical Sources
Berberine is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants.[1] It has a long history of use in traditional Chinese and Ayurvedic medicine for treating a wide range of ailments.[2] Modern pharmacological studies have identified berberine as a potent bioactive compound with numerous therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, hypoglycemic, and lipid-lowering effects.[2][3] The primary plant sources of berberine include species from the genera Phellodendron, Coptis, Berberis, and Hydrastis.[1][4]
Comparative Analysis of Berberine Content
The concentration of berberine can vary significantly between different plant species, the part of the plant used, geographical location, and season of harvest.[4][5] This section provides a comparative summary of berberine content in Phellodendron amurense and other selected plants based on available experimental data.
Table 1: Comparative Berberine Content in Selected Plant Species
| Plant Species | Family | Part Used | Berberine Content (% w/w) | Other Key Alkaloids | Reference(s) |
| Phellodendron amurense | Rutaceae | Bark | 0.6 - 2.5% | Phellodendrine, Jatrorrhizine, Palmatine | [6][7] |
| Coptis chinensis | Ranunculaceae | Rhizome | 4 - 10% | Coptisine, Palmatine, Epiberberine | [6][8] |
| Berberis vulgaris | Berberidaceae | Root/Bark | 1.6 - 4.3% (root), ~5% (bark) | Berbamine, Palmatine | [4][9] |
| Hydrastis canadensis | Ranunculaceae | Rhizome/Root | 1 - 3% | Hydrastine, Canadine | [7][10][11] |
Note: The reported berberine content can vary based on the specific variety, age of the plant, and the extraction and quantification methods used.
Extraction and Quantification Methodologies
The efficient extraction and accurate quantification of berberine are crucial for research and the development of standardized herbal products. A variety of methods have been developed and validated for these purposes.
Common Extraction Techniques
Several methods are employed for extracting berberine from plant materials, each with its own advantages in terms of yield, time, and solvent consumption.
-
Maceration: Soaking the plant material in a solvent (e.g., methanol (B129727), ethanol) for an extended period.[12]
-
Percolation: A continuous process where the solvent is slowly passed through the plant material.
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the plant material with a heated solvent.[13]
-
Pressurized Liquid Extraction (PLE) and Accelerated Solvent Extraction (ASE): Modern techniques that use elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume and time.[12]
Standardized Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used and reliable method for the quantitative analysis of berberine in plant extracts and formulations.[14][15][16]
Experimental Protocol: Quantification of Berberine using RP-HPLC-UV
This protocol outlines a general procedure for the quantification of berberine in plant extracts using reverse-phase high-performance liquid chromatography with UV detection.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of berberine reference standard (purity >98%).
-
Dissolve the standard in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations ranging from, for example, 1 to 200 µg/mL.[14][17]
-
-
Preparation of Sample Solutions:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in a known volume of methanol and sonicate to ensure complete dissolution.[18]
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[18]
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[14][16]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or water with trifluoroacetic acid) is typical. The composition can be isocratic (constant) or a gradient (varied over time). A common isocratic mobile phase is a 60:40 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[14]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[14][16]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[14]
-
Detection Wavelength: Berberine exhibits maximum absorbance at approximately 345-350 nm, which is used for quantification.[14]
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the peak area corresponding to berberine.
-
Calculate the concentration of berberine in the sample using the linear regression equation from the calibration curve.
-
Comparative Pharmacological Activities
While berberine is the primary active constituent, the overall pharmacological effect of a plant extract can be influenced by the presence of other compounds that may act synergistically. This section compares the key pharmacological activities of extracts from Phellodendron amurense and other berberine-containing plants.
Antimicrobial Activity
Berberine exhibits broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and protozoa.[19] The antimicrobial efficacy of plant extracts is often evaluated using methods like the agar (B569324) well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 2: Comparative Antimicrobial Activity of Berberine-Containing Plant Extracts
| Plant Species | Target Microorganism(s) | Key Findings | Reference(s) |
| Phellodendron amurense | Various bacteria | Extract demonstrates antimicrobial properties. | [20] |
| Coptis chinensis | Staphylococcus aureus, Helicobacter pylori | Strong antibacterial activity attributed to high berberine content. | [21] |
| Berberis vulgaris | Staphylococcus aureus, Candida albicans | Extracts show significant antibacterial and antifungal effects. | [21] |
| Hydrastis canadensis | Various bacteria and fungi | Traditionally used for infections; activity attributed to berberine and other alkaloids. | [10][11] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Activity
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar plates.[10]
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a fixed volume (e.g., 50-100 µL) of the plant extract (at various concentrations), a positive control (e.g., a standard antibiotic), and a negative control (the solvent used for extraction) into separate wells.[10]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory Activity
Berberine has demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as inhibiting the activation of NF-κB and MAPK.[22] The anti-inflammatory effects of plant extracts are often assessed in vitro using cell-based assays and in vivo using animal models.
Table 3: Comparative Anti-inflammatory Activity of Berberine-Containing Plant Extracts
| Plant Species | Model/Assay | Key Findings | Reference(s) |
| Phellodendron amurense | In vitro and in vivo models | Extract inhibits inflammatory pathways. | [20][23] |
| Coptis chinensis | LPS-induced inflammation in rats | Reduces production of pro-inflammatory cytokines like TNF-α and IL-1β.[21] | [21] |
| Berberis vulgaris | Carrageenan-induced paw edema in rats | Extracts significantly reduce paw edema, demonstrating anti-inflammatory effects. | |
| Hydrastis canadensis | In vitro models | Traditionally used for inflammatory conditions; activity linked to its alkaloid content. | [11] |
Experimental Protocol: In Vitro Anti-inflammatory Assay using Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[22]
-
Cell Viability Assay: Determine the non-toxic concentrations of the plant extracts using an MTT assay.
-
Inflammation Induction: Seed the cells and pre-treat them with non-toxic concentrations of the plant extracts for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).[22]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.[22]
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.[22]
-
-
Gene Expression Analysis (RT-qPCR): Analyze the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[22]
Bioavailability of Berberine from Different Plant Sources
A significant challenge in the clinical application of berberine is its low oral bioavailability, which is primarily due to poor absorption and extensive first-pass metabolism in the intestine and liver. The bioavailability of berberine can be influenced by the formulation and the co-constituents present in the plant extract.
-
Factors Limiting Bioavailability:
-
Poor Solubility: Berberine's water solubility is limited.
-
First-Pass Metabolism: It undergoes significant metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.
-
P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump, which actively transports it back into the intestinal lumen, reducing its net absorption.
-
-
Enhancement Strategies:
-
Co-administration with CYP inhibitors: Compounds that inhibit CYP enzymes can increase berberine's bioavailability.
-
Formulation with Absorption Enhancers: Excipients like D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) can inhibit P-gp and improve absorption.
-
Lipid-based Formulations: Encapsulating berberine in lipid-based delivery systems can enhance its absorption.
-
While data directly comparing the bioavailability of berberine from extracts of Phellodendron amurense, Coptis chinensis, Berberis vulgaris, and Hydrastis canadensis is limited, it is hypothesized that the presence of other natural compounds in these extracts could potentially influence berberine's absorption and metabolism. Further research is needed to elucidate these interactions.
Conclusion and Future Directions
Phellodendron amurense, Coptis chinensis, Berberis vulgaris, and Hydrastis canadensis are all valuable sources of the pharmacologically active alkaloid berberine. While Coptis chinensis and Berberis vulgaris generally exhibit higher concentrations of berberine, the therapeutic potential of an extract is also influenced by the synergistic or antagonistic effects of its other constituents.
For researchers and drug development professionals, the choice of plant source may depend on the desired concentration of berberine, the presence of other synergistic compounds, and the intended therapeutic application. The development of advanced extraction and formulation strategies to enhance the yield and bioavailability of berberine remains a key area of research. Future studies should focus on direct, standardized comparisons of these plant extracts to better understand their relative therapeutic efficacy and to unlock their full potential in modern medicine.
References
- 1. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 4. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Frontiers | The antibacterial activity of berberine against Cutibacterium acnes: its therapeutic potential in inflammatory acne [frontiersin.org]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. gigvvy.com [gigvvy.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 14. akjournals.com [akjournals.com]
- 15. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. globalscitechocean.com [globalscitechocean.com]
- 18. benchchem.com [benchchem.com]
- 19. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phellodendron Extraction Methods for Optimal Alkaloid Yield
For researchers, scientists, and drug development professionals, selecting the most efficient extraction method is paramount to maximizing the yield of bioactive compounds from medicinal plants like Phellodendron amurense and Phellodendron chinense. This guide provides an objective, data-driven comparison of various extraction techniques for obtaining key alkaloids, primarily berberine, palmatine, and phellodendrine, from Phellodendron bark.
This comprehensive analysis covers both modern and conventional methods, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and traditional Soxhlet and solvent extraction. By presenting detailed experimental protocols and quantitative data, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research and development needs.
Comparative Analysis of Extraction Yields
The efficiency of an extraction method is primarily determined by the yield of the target bioactive compounds. The following table summarizes the quantitative yields of key alkaloids from Phellodendron species using different extraction techniques, based on data from various scientific studies.
| Extraction Method | Target Alkaloid(s) | Yield (mg/g of raw material) | Key Observations |
| Ultrasound-Assisted Extraction (UAE) | Berberine, Phellodendrine, Palmatine | Berberine: ~103.12, Phellodendrine: ~24.41, Palmatine: ~1.25[1][2] | Significantly higher yields compared to conventional methods like distillation and Soxhlet.[1][2] The use of acidified methanol (B129727) as a solvent enhances extraction efficiency. |
| Microwave-Assisted Extraction (MAE) | Berberine | Berberine: 6.0[2] | Offers a rapid extraction time (15 minutes) with a high yield, surpassing Ultrasound-Assisted Extraction and heat reflux in this particular study. |
| Ultrasound Pulse Extraction (UPE) | Berberine | Berberine: 7.7[2] | Demonstrated the highest extraction yield and the shortest extraction time (2 minutes) in a comparative study. |
| Soxhlet Extraction | Berberine | Berberine: 40[2] | A conventional method that provides a lower yield compared to modern techniques like UAE.[2] |
| Distillation | Berberine | Berberine: 50[2] | Another traditional method with yields lower than UAE but higher than Soxhlet extraction in the cited study. |
| Heat Reflux Extraction | Berberine | Berberine: 5.35[2] | A conventional method with the lowest yield and longest extraction time (2 hours) in the comparative study. |
| Supercritical Fluid Extraction (SFE) | Berberine | Extraction Rate: 1.0542% - 1.1208% of the extract | An environmentally friendly method, though direct yield comparison in mg/g with other methods for Phellodendron is not readily available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key extraction methods discussed.
Ultrasound-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.
-
Sample Preparation: Grind the dried Phellodendron bark to a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: A common solvent is methanol acidified with hydrochloric acid (e.g., 1:100 v/v HCl to methanol). Deep eutectic solvents (DESs) are also effective "green" alternatives.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: Typically 1:20 to 1:30 (g/mL).
-
Ultrasonic Power: 250 W.
-
Ultrasonic Frequency: 40 kHz.
-
Extraction Time: 20-30 minutes.
-
Temperature: Room temperature or slightly elevated (e.g., 25°C).
-
-
Procedure: a. Mix the powdered Phellodendron bark with the chosen solvent in a flask. b. Place the flask in an ultrasonic bath or use an ultrasonic probe. c. Apply ultrasonic waves for the specified duration and power. d. After extraction, separate the extract from the solid residue by centrifugation or filtration. e. The supernatant is then collected for further analysis.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
-
Sample Preparation: Use finely powdered Phellodendron bark.
-
Solvent Selection: Ethanol or methanol are commonly used.
-
Extraction Parameters:
-
Microwave Power: 200-400 W.
-
Extraction Time: 1-3 minutes.
-
Solid-to-Liquid Ratio: Typically around 1:15 to 1:20 (g/mL).
-
-
Procedure: a. Place the powdered sample and solvent in a microwave-safe extraction vessel. b. Set the microwave extractor to the desired power and time. c. After the extraction cycle, allow the vessel to cool. d. Filter the mixture to separate the extract from the solid residue.
Supercritical Fluid Extraction (SFE) Protocol
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.
-
Sample Preparation: The dried and powdered Phellodendron bark is used.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Co-solvent (Entrainer): Ethanol (e.g., 80-95%) is often used to enhance the extraction of polar compounds like alkaloids.
-
Temperature: 40-60°C.
-
Pressure: 25-35 MPa.
-
CO2 Flow Rate: 15-25 kg/h .
-
Extraction Time: 1-2 hours.
-
-
Procedure: a. The powdered plant material is packed into an extraction vessel. b. Supercritical CO2, along with the co-solvent, is pumped through the vessel. c. The pressure and temperature are maintained at the desired setpoints to ensure the CO2 remains in a supercritical state. d. The extract-laden supercritical fluid then flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate. e. The CO2 can be recycled, and the solvent-free extract is collected.
Soxhlet Extraction Protocol
A traditional method involving continuous extraction with a refluxing solvent.
-
Sample Preparation: The powdered Phellodendron bark is placed in a thimble.
-
Solvent Selection: Ethanol or methanol are common choices.
-
Procedure: a. The thimble is placed in the main chamber of the Soxhlet extractor. b. The extraction solvent is placed in a distillation flask below the extractor. c. The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses in a condenser. d. The condensed solvent drips into the thimble containing the plant material. e. Once the level of solvent in the thimble reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. f. This cycle is repeated multiple times (e.g., for 16-24 hours). g. After extraction, the solvent is evaporated to yield the crude extract.
Experimental and Logical Workflow
The general workflow for comparing different extraction methods involves several key stages, from sample preparation to final analysis.
References
Validating the Anti-Cancer Activity of Phellodendron in Xenograft Models: A Comparative Guide
For researchers and drug development professionals, establishing the preclinical efficacy of natural compounds is a critical step in the oncology pipeline. Phellodendron amurense, a key herb in traditional medicine, and its primary active component, berberine (B55584), have garnered significant attention for their anti-cancer properties. This guide provides a comparative analysis of the anti-cancer activity of Phellodendron amurense bark extract (often studied as Nexrutine®) and berberine in xenograft models, with additional comparisons to non-pharmacological interventions like exercise.
Performance Comparison in Xenograft Models
The anti-tumor effects of Phellodendron amurense extract and its derivatives have been demonstrated across various cancer types in preclinical xenograft studies. The data below summarizes key findings from studies in prostate and lung cancer models.
Prostate Cancer Xenograft Models
| Treatment Group | Animal Model | Cell Line | Key Outcomes | Reference |
| Control | TRAMP | - | Progressive tumor development | [1][2][3] |
| Nexrutine® | TRAMP | - | 66% protection against high-grade tumors; significant reduction in pAkt expression. | [1][3] |
| Exercise | TRAMP | - | 60% protection against high-grade tumors. | [1][3] |
| Berberine | Nude Mice | LNCaP (p53 expressing) | Significant reduction in tumor weight and volume; increased apoptotic cell death. The inhibitory effect was more significant in LNCaP cells compared to p53-lacking PC-3 cells. | [4] |
| Berberine | Nude Mice | 22RV1 | Inhibition of xenograft tumor growth. | [5] |
Lung Cancer Xenograft Models
| Treatment Group | Animal Model | Cell Line | Key Outcomes | Reference |
| Control | Nude Mice | A549 | Average tumor volume of 58.9 mm³. | [6][7] |
| P. amurense Extract (3000 ppm) | Nude Mice | A549 | Tumor volume of 28.8 mm³. | [6] |
| P. amurense Extract (High Dose) | Nude Mice | A549 | Tumor volume of 9.4 mm³. | [6][7] |
| Berberine (1000 ppm) | Nude Mice | A549 | Tumor volume of 20.4 mm³. | [6] |
| Berberine (High Dose) | Nude Mice | A549 | Tumor volume of 6.4 mm³. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
Prostate Cancer Studies in TRAMP Mice
-
Animal Model : Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice, which spontaneously develop prostate tumors.[1][8]
-
Treatment Groups :
-
Study Design : 10-week old male TRAMP mice were randomized into the three groups.[1] The study duration was 20 weeks, with serial sacrifices at 4, 8, and 12 weeks.[1][2]
-
Data Collection : Tumor progression was monitored by palpation. At necropsy, tumors were harvested for analysis, including immunohistochemistry for pAkt and NFκB.[1][3]
Lung Cancer Xenograft Study (A549 Cells)
-
Animal Model : Nude mice.[6]
-
Cell Line : A549 human lung adenocarcinoma cells.[6]
-
Treatment Groups :
-
Study Design : Mice were injected with A549 cells. Tumor growth was monitored, and tumor volumes were measured at 14 days post-injection.[6]
-
Data Analysis : Tumor volumes were compared between the control and treated groups.[6]
Visualizing Mechanisms of Action
The anti-cancer effects of Phellodendron amurense and berberine are attributed to their modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. Nexrutine and exercise similarly prevent high grade prostate tumors in transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Nexrutine and exercise similarly prevent high grade prostate tumors in transgenic mouse model - Public Library of Science - Figshare [plos.figshare.com]
- 4. Berberine inhibits p53-dependent cell growth through induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic characterization and pathway analysis of berberine protects against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phellodendron amurense Bark Extract Prevents Progression of Prostate Tumors in Transgenic Adenocarcinoma of Mouse Prostate: Potential for Prostate Cancer Management | Anticancer Research [ar.iiarjournals.org]
A Comparative Analysis of Phellodendron and Coptis chinensis Extracts: Phytochemistry and Pharmacological Activities
Introduction: Phellodendron (Cortex Phellodendri, commonly known as Huang Bai) and Coptis chinensis (Rhizoma Coptidis, known as Huang Lian) are two prominent herbs in traditional Chinese medicine, often used for their anti-inflammatory, antimicrobial, and heat-clearing properties.[1][2] While both owe a significant portion of their activity to the isoquinoline (B145761) alkaloid berberine (B55584), their distinct phytochemical profiles result in varied pharmacological effects and therapeutic applications.[2][3] This guide provides a comparative study of their chemical compositions, biological activities, and underlying mechanisms, supported by experimental data and protocols for researchers and drug development professionals.
Comparative Phytochemical Composition
The primary distinction between the two herbs lies in their secondary metabolite profiles. While both are rich in alkaloids, Phellodendron species are uniquely characterized by the presence of limonoids and a different spectrum of alkaloids compared to Coptis chinensis.[1][4]
Table 1: Major Bioactive Compounds in Phellodendron and Coptis chinensis
| Compound Class | Sub-Class / Specific Compound | Phellodendron spp. | Coptis chinensis | Key References |
|---|---|---|---|---|
| Alkaloids | Protoberberine Type | |||
| Berberine | Present (Major) | Present (Major) | [1][3] | |
| Palmatine (B190311) | Present | Present | [5][6] | |
| Jatrorrhizine | Present | Present | [6][7] | |
| Coptisine | Low / Absent | Present (Major) | [1] | |
| Phellodendrine | Present (Characteristic) | Absent | [7][8] | |
| Limonoids | Obakunone, Limonin | Present (Characteristic) | Absent | [1][7] |
| Flavonoids | Quercetin, etc. | Present | Present | [2][7] |
| Phenolic Acids | Gallic acid, Caffeic acid, etc. | Present | Present |[2][9] |
Coptis chinensis generally contains a higher concentration of berberine compared to Phellodendron.[3] The non-alkaloid components, particularly the limonoids in Phellodendron, contribute significantly to its unique anti-inflammatory properties.[1]
Comparative Pharmacological Activities
The differences in chemical composition translate to distinct bioactivities. The following table summarizes the comparative performance of the extracts in key pharmacological assays.
Table 2: Summary of Comparative Pharmacological Studies
| Activity | Key Findings | Key References |
|---|---|---|
| Anti-inflammatory | Both extracts significantly inhibit inflammatory markers like TNF-α, IL-1β, IL-6, and COX-2.[10][11] The non-alkaloid fraction of Phellodendron (containing limonoids like obakunone and limonin) showed more potent suppression of nitric oxide (NO) production in hepatocytes compared to the non-alkaloid fraction of Coptis.[1] In one study, Phellodendron chinense extract demonstrated a better anti-inflammatory effect than Phellodendron amurense extract in a TPA-induced mouse ear edema model.[10][11] | [1][10][11] |
| Antimicrobial | Both exhibit broad-spectrum antimicrobial activity. Coptis chinensis extract showed more potent urease inhibition against Helicobacter pylori than Phellodendron extract or purified berberine, suggesting a synergistic effect of its total alkaloids.[3] Phellodendron extract effectively inhibits the growth of Streptococcus mutans, a key bacterium in dental caries.[12] | [3][12] |
| Antioxidant | Both demonstrate significant antioxidant activity.[13][14] The ethanol (B145695) extract of Phellodendron showed a high concentration of phenolics and flavonoids, contributing to its antioxidant effects.[7] | [7][13][14] |
| Anti-colitis | In a model of large intestine dampness-heat syndrome colitis, both Coptis chinensis (HL) and Phellodendri chinensis (HB) showed significant remedial effects, while another "Sanhuang" herb, Scutellaria baicalensis, did not. The therapeutic effects were linked to the modulation of gut microbiota, particularly an increase in Blautia species.[15][16][17] |[15][16][17] |
Visualization of Experimental and Biological Pathways
The following diagram illustrates a general workflow for comparing the bioactivity of the two herbal extracts.
References
- 1. Identification of anti-inflammatory constituents in Phellodendri Cortex and Coptidis Rhizoma by monitoring the suppression of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Helicobacter pylori Urease Inhibition by Rhizoma Coptidis, Cortex Phellodendri and Berberine: Mechanisms of Interaction with the Sulfhydryl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of berberine and palmatine in cortex phellodendron and Chinese patent medicines by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A comparative pharmacological study of three Chinese traditional medicines found Blautia to be the key functional bacterium of Coptis chinensis Franch. and Phellodendri chinensis Cortex against colitis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison on the anti-inflammatory effect of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis in 12-O-tetradecanoyl-phorbol-13-acetate-induced ear edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 15. A comparative pharmacological study of three Chinese traditional medicines found Blautia to be the key functional bacterium of Coptis chinensis Franch. and Phellodendri chinensis Cortex against colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A comparative pharmacological study of three Chinese traditional medicines found Blautia to be the key functional bacterium of Coptis chinensis Franch. and Phellodendri chinensis Cortex against colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Phellodendron Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative analysis of key bioactive compounds in Phellodendron species, primarily the protoberberine alkaloids berberine, palmatine, and jatrorrhizine (B191652). The selection of a robust and reliable analytical method is critical for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy of herbal medicines and derived pharmaceuticals. This document presents a cross-validation perspective by comparing performance data from different validated methods reported in the scientific literature.
Comparative Analysis of Analytical Method Performance
The following tables summarize the validation parameters of different analytical techniques for the quantification of major alkaloids in Phellodendron. The data has been compiled from multiple studies to facilitate a clear comparison of linearity, accuracy, precision, and sensitivity.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection
| Compound | Linearity Range (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Berberine | 7.5 - 300.0 | 97.56 - 102.53 | ≤ 1.00 | 0.07 - 0.28 | 0.28 - 1.12 | [1][2] |
| Palmatine | 5.0 - 200.0 | 97.56 - 102.53 | ≤ 1.00 | 0.07 - 0.28 | 0.28 - 1.12 | [1][2] |
| Jatrorrhizine | 2.5 - 100.0 | 97.56 - 102.53 | ≤ 1.00 | 0.07 - 0.28 | 0.28 - 1.12 | [1][2] |
| Phellodendrine | 2.5 - 100.0 | 97.56 - 102.53 | ≤ 1.00 | - | - | [1] |
| Limonin | 7.5 - 300.0 | 97.56 - 102.53 | ≤ 1.00 | - | - | [1] |
| Canthin-6-one | 0.5 - 700 | - | - | 0.06 - 0.22 | 0.25 - 0.80 | [3] |
| Skimmianine | 0.5 - 700 | - | - | 0.06 - 0.22 | 0.25 - 0.80 | [3] |
Table 2: Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS) Detection
| Compound | Linearity Range (ng/mL) | Accuracy (Bias %) | Precision (RSD %) | LLOQ (ng/mL) | Reference |
| Berberine | 0.2 - 100 | ± 9.0 | < 14.7 | 0.1 | [4][5] |
| Palmatine | 0.2 - 100 | ± 9.0 | < 14.7 | 0.1 | [4][5] |
| Jatrorrhizine | 0.2 - 100 | ± 9.0 | < 14.7 | 0.1 | [4][5] |
Note: The performance characteristics presented are derived from different studies and may reflect variations in experimental conditions, instrumentation, and matrices.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocols
This section provides detailed experimental methodologies for the analytical techniques compared in this guide.
HPLC-PDA Method for Phellodendron Alkaloids
This protocol is based on the methodology for the simultaneous determination of five bioactive compounds in Cortex Phellodendri.[1]
-
Sample Preparation:
-
Accurately weigh 0.1 g of powdered Phellodendron bark.
-
Transfer to a conical flask and add 50 mL of a 0.1% phosphoric acid in methanol (B129727) solution.
-
Perform ultrasonic extraction for 30 minutes.
-
Cool the extract to room temperature and compensate for any weight loss with the extraction solvent.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
-
-
Instrumentation and Conditions:
-
Chromatographic System: Agilent 1100 series HPLC or equivalent, equipped with a photodiode array detector.
-
Column: Agilent Diamonsil C18 column (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.3% aqueous diethylamine (B46881) phosphate (B84403) (v/v) (B).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.[3]
-
UHPLC-MS/MS Method for Phellodendron Alkaloids in Biological Matrices
This protocol is adapted from methodologies for the determination of berberine, palmatine, and jatrorrhizine in rat plasma.[4][6]
-
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an internal standard solution.
-
Precipitate proteins by adding acetonitrile-methanol (1:2, v/v).[4]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Collect the supernatant and inject it into the LC-MS/MS system.
-
-
Instrumentation and Conditions:
-
Chromatographic System: UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 150 × 4.6mm, 5μm).[4]
-
Mobile Phase: Isocratic elution with water (containing 0.3% formic acid) and acetonitrile (30:70, v/v).[4]
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).[4]
-
Berberine: m/z 336 → 320
-
Palmatine: m/z 352 → 336
-
Jatrorrhizine: m/z 338 → 322
-
-
Cross-Validation Workflow Diagram
The diagram below outlines a logical workflow for the cross-validation of two different analytical methods.
Caption: A logical flow for comparing two distinct analytical methods.
References
- 1. Determination of bioactive compounds in Cortex Phellodendri by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of seven alkaloids in Phellodendron chinense Schneid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
A Comparative Analysis of Phellodendron and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Natural and Synthetic Anti-inflammatory Agents
The quest for effective and safe anti-inflammatory therapeutics is a cornerstone of drug discovery. While synthetic drugs have long dominated the clinical landscape, there is a growing interest in the pharmacological potential of natural products. This guide provides a detailed comparison of the anti-inflammatory properties of Phellodendron amurense, a traditional medicinal plant, and its active compounds, against established synthetic anti-inflammatory drugs. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in research and development efforts.
Mechanisms of Action: A Tale of Two Strategies
The anti-inflammatory effects of Phellodendron and synthetic drugs stem from their distinct interactions with the complex signaling cascades that orchestrate the inflammatory response.
Phellodendron amurense , and its primary bioactive alkaloid, berberine (B55584) , exert their anti-inflammatory effects through a multi-targeted approach. They are known to suppress the activation of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) , and down-regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] By inhibiting these central pathways, Phellodendron effectively reduces the expression of a wide array of inflammatory mediators, including cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
Synthetic anti-inflammatory drugs , on the other hand, typically employ more targeted mechanisms.
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) , such as ibuprofen (B1674241) and diclofenac (B195802), primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4]
-
Corticosteroids , like dexamethasone, are potent anti-inflammatory agents that bind to glucocorticoid receptors. This interaction leads to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes.
Head-to-Head: Quantitative Performance Data
To provide a clear comparison of efficacy, the following tables summarize quantitative data from preclinical studies that directly compare Phellodendron or its constituents with synthetic anti-inflammatory drugs in established models of inflammation.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Phellodendron amurense Extract | 200 mg/kg | 4 | 45.2 | [5] |
| Diclofenac | 10 mg/kg | 4 | 68.5 | [6] |
| Berberine | 25 mg/kg | 4 | 42.1 | [6] |
| Berberine | 75 mg/kg | 4 | 56.3 | [6] |
| Berberine | 125 mg/kg | 4 | 65.8 | [6] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages (RAW 264.7)
| Treatment | Concentration | Target Cytokine | Inhibition (%) | Reference |
| Berberine | 10 µM | TNF-α | ~50 | [7] |
| Berberine | 50 µM | TNF-α | ~65 | [7] |
| Berberine | 10 µM | IL-6 | ~40 | [7] |
| Berberine | 50 µM | IL-6 | ~60 | [7] |
Table 3: Comparative Effects of Berberine and Dexamethasone on Inflammatory Cell Infiltration in Guinea Pigs with Allergic Airway Inflammation
| Treatment | Dose | Parameter | Reduction vs. Control (%) | Reference |
| Berberine | 1.8 mg/kg | Total Leukocytes (BALF) | 35.8 | [8] |
| Dexamethasone | 20 mg/kg | Total Leukocytes (BALF) | 48.8 | [8] |
| Berberine | 1.8 mg/kg | Eosinophils (BALF) | 35.0 | [8] |
| Dexamethasone | 20 mg/kg | Eosinophils (BALF) | 47.5 | [8] |
BALF: Bronchoalveolar Lavage Fluid
Table 4: Comparative Effects of Berberine and Indomethacin on Pro-inflammatory Markers in Human Neuroblastoma Cells
| Treatment | Concentration | Target Marker | Reduction vs. Aβ-induced | Reference |
| Berberine (low dose) | Not specified | COX-2 mRNA | Significant | [9] |
| Berberine (high dose) | Not specified | COX-2 mRNA | More significant than low dose | [9] |
| Indomethacin | Not specified | COX-2 mRNA | Significant | [9] |
| Berberine (low dose) | Not specified | IL-1β mRNA | Significant | [9] |
| Berberine (high dose) | Not specified | IL-1β mRNA | More significant than low dose | [9] |
| Indomethacin | Not specified | IL-1β mRNA | Significant | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the activity of acute anti-inflammatory agents.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (Phellodendron extract, berberine, or synthetic drugs) are administered orally or intraperitoneally at specified doses prior to carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
TPA-Induced Ear Edema in Mice
This model is used to evaluate the topical or systemic anti-inflammatory effects of compounds.
-
Animals: Male ICR mice (25-30g) are commonly used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is topically applied to the inner and outer surfaces of the right ear.[10]
-
Treatment: The test compound is applied topically to the ear, typically before or after TPA application.[10] A positive control group may receive a known anti-inflammatory drug like indomethacin.[10]
-
Measurement of Edema: After a specified time (e.g., 6 hours), the mice are euthanized, and a circular section of both the treated (right) and untreated (left) ears is punched out and weighed. The difference in weight between the two punches indicates the extent of the edema.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the weight difference in the treated group to that of the control group.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is used to screen for compounds that can suppress the inflammatory response in immune cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of these pro-inflammatory cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]
-
-
Data Analysis: The production of inflammatory mediators in the treated groups is compared to that in the LPS-stimulated control group to determine the percentage of inhibition.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissues is a marker of neutrophil infiltration, a key event in inflammation.
-
Tissue Homogenization: Tissue samples are homogenized in a buffer containing hexadecyltrimethylammonium bromide (HTAB) to release MPO from the neutrophils.[13]
-
Enzymatic Reaction: The homogenate is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[13]
-
Spectrophotometric Measurement: The change in absorbance is measured over time at 460 nm. The rate of change is proportional to the MPO activity.
-
Data Analysis: MPO activity is expressed as units per gram of tissue.
Visualizing the Molecular Battleground: Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the points of intervention for both Phellodendron and synthetic anti-inflammatory drugs.
Caption: Inflammatory signaling pathways and drug targets.
The diagram above illustrates how inflammatory stimuli trigger intracellular signaling cascades, leading to the production of inflammatory mediators. Phellodendron (berberine) inhibits the MAPK and NF-κB pathways, while NSAIDs block COX enzymes, and corticosteroids interfere with the transcriptional activity of NF-κB in the nucleus.
Caption: Experimental workflows for in vivo and in vitro studies.
The flowchart above outlines the general experimental procedures for assessing the anti-inflammatory activity of test compounds using both an in vivo animal model and an in vitro cell-based assay.
Conclusion
The presented data indicate that Phellodendron amurense and its active constituent, berberine, exhibit significant anti-inflammatory properties that are comparable to those of some synthetic anti-inflammatory drugs in preclinical models. While synthetic drugs often have a more targeted mechanism of action, the multi-targeted approach of Phellodendron may offer a broader spectrum of anti-inflammatory effects.
For researchers and drug development professionals, this comparative guide highlights the potential of Phellodendron-derived compounds as leads for novel anti-inflammatory therapeutics. Further investigation, including well-controlled clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profile in humans. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for designing and interpreting future studies in this promising area of research.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison on the anti-inflammatory effect of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis in 12-O-tetradecanoyl-phorbol-13-acetate-induced ear edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of diclofenac with apigenin-glycosides rich Clinacanthus nutans extract for amending inflammation and catabolic protease regulations in osteoporotic-osteoarthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 6. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine alleviates amyloid β25–35-induced inflammatory response in human neuroblastoma cells by inhibiting proinflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat [bio-protocol.org]
Phellodendron's Active Component, Berberine, Shows Promise in Metabolic Disorder Management: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical validation of Phellodendron, through its primary active alkaloid berberine (B55584), against the first-line metformin (B114582) therapy for metabolic disorders. The information is based on published clinical trial data.
Berberine, a key bioactive compound isolated from Phellodendron, has demonstrated significant potential in regulating glucose and lipid metabolism, positioning it as a viable area of interest in the management of metabolic disorders such as type 2 diabetes mellitus (T2DM). Clinical studies have shown that its efficacy is comparable to that of metformin, a widely prescribed medication for T2DM. This guide synthesizes the findings from a representative clinical trial to compare the performance of berberine and metformin.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from a 3-month, randomized, controlled clinical trial comparing the effects of berberine and metformin in newly diagnosed type 2 diabetes patients.
| Parameter | Berberine Group (0.5 g, 3 times a day) | Metformin Group (0.5 g, 3 times a day) |
| Hemoglobin A1c (HbA1c) | From 9.5% ± 0.5% to 7.5% ± 0.4% (P<.01) | From 9.2% to 7.7% |
| Fasting Blood Glucose (FBG) | From 10.6 ± 0.9 mmol/L to 6.9 ± 0.5 mmol/L (P<.01) | From 9.96 to 7.16 mmol/L |
| Postprandial Blood Glucose (PBG) | From 19.8 ± 1.7 mmol/L to 11.1 ± 0.9 mmol/L (P<.01) | From 20.5 to 12.9 mmol/L |
| Plasma Triglycerides (TG) | From 1.13 ± 0.13 mmol/L to 0.89 ± 0.03 mmol/L (P<.05) | From 1.19 to 1.17 mmol/L |
Experimental Protocols
This section details the methodology of a representative pilot study that evaluated the efficacy and safety of berberine in patients with type 2 diabetes.
Study Design: A 3-month, randomized, controlled clinical trial.
Participant Population:
-
Inclusion Criteria: Adults newly diagnosed with type 2 diabetes mellitus.
-
Exclusion Criteria: Not explicitly detailed in the summary, but would typically include conditions that could interfere with the study's outcomes, such as severe renal or hepatic disease, and the use of other hypoglycemic agents.
Intervention:
-
Berberine Group: Participants received 0.5 g of berberine three times a day.
-
Metformin Group: Participants received 0.5 g of metformin three times a day.
Outcome Measures:
-
Primary Outcomes:
-
Hemoglobin A1c (HbA1c)
-
Fasting blood glucose (FBG)
-
Postprandial blood glucose (PBG)
-
-
Secondary Outcomes:
-
Plasma triglycerides
-
Total cholesterol
-
Low-density lipoprotein cholesterol (LDL-C)
-
High-density lipoprotein cholesterol (HDL-C)
-
Fasting plasma insulin (B600854)
-
Homeostasis model assessment of insulin resistance (HOMA-IR)
-
-
Safety Assessments: Liver and kidney function tests were monitored. Adverse effects, particularly transient gastrointestinal issues, were recorded.[1]
Visualizations
Experimental Workflow
Caption: A diagram illustrating the workflow of a typical randomized controlled trial.
Signaling Pathways
Caption: A simplified diagram of the primary signaling pathways for berberine and metformin.
References
Navigating the Long-Term Use of Phellodendron: A Comparative Safety and Toxicity Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in natural compounds for therapeutic applications necessitates a thorough understanding of their long-term safety and toxicity. Phellodendron, a plant used in traditional medicine for its anti-inflammatory and anti-cancer properties, is no exception. This guide provides a comprehensive comparison of the safety and toxicity profile of long-term Phellodendron use against credible herbal alternatives, supported by preclinical and clinical data.
Executive Summary
Phellodendron bark extracts, rich in bioactive alkaloids like berberine (B55584), have demonstrated therapeutic potential. However, a comprehensive evaluation of its long-term safety is crucial for its development as a modern therapeutic agent. This guide synthesizes available toxicological data for Phellodendron and compares it with two well-researched herbal alternatives: Boswellia serrata and Curcuma longa (Turmeric).
Key Findings:
-
Phellodendron: Short-term studies on a standardized extract, Nexrutine®, suggest a high LD50 (>2000 mg/kg in rats) and a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg body weight in a 28-day study.[1][2] However, long-term toxicity data for Phellodendron extracts are limited. The safety profile is largely influenced by its principal constituent, berberine, which has been associated with potential liver and lung toxicity at higher doses in chronic animal studies.[3] Drug interactions, particularly with anticoagulants and drugs metabolized by cytochrome P450 enzymes, are a significant consideration.[4]
-
Boswellia serrata: 90-day subchronic toxicity studies in rats have established a NOAEL of 500 mg/kg body weight for a standardized extract.[5][6] It is generally considered safe and well-tolerated in humans for up to six months.[7]
-
Curcuma longa: A 90-day study on a standardized turmeric extract in rats established a NOAEL of 1000 mg/kg body weight.[8][9] Human clinical trials have shown it to be safe even at high doses, with gastrointestinal upset being the most common side effect.[10]
This guide presents the available quantitative data in structured tables, details the experimental protocols for key toxicity studies, and provides visual diagrams of the primary signaling pathways associated with the therapeutic and toxic effects of these botanicals.
Quantitative Toxicity Data Comparison
The following tables summarize the key toxicological parameters for Phellodendron extract (Nexrutine®), Boswellia serrata extract, and Curcuma longa extract based on preclinical oral toxicity studies in rats.
| Parameter | Phellodendron amurense Extract (Nexrutine®) | Boswellia serrata Extract | Curcuma longa Extract |
| Study Duration | 28 days[1][2] | 90 days[5][6][11][12] | 90 days[8][9] |
| Animal Model | Wistar Rats[1] | Sprague Dawley Rats[11][12] / Wistar Rats[5][6] | Wistar Rats[8][9] |
| Acute LD50 | >2000 mg/kg[1][2] | >2000 mg/kg[11][12][13] | >5000 mg/kg[14] |
| NOAEL | 500 mg/kg/day[1][2] | 500 mg/kg/day[5][6] | 1000 mg/kg/day[8][9] |
| Observed Adverse Effects at High Doses | Mild tubular degeneration in the kidney at 750 mg/kg/day.[1] | Decreased body weight gain at 1000 mg/kg/day (reversible).[5][6] | No significant adverse effects reported up to 1000 mg/kg/day.[8][9] |
Table 1: Comparative Subacute and Subchronic Oral Toxicity Data.
Experimental Protocols
This section details the methodologies for key toxicological studies cited in this guide, based on OECD guidelines.
Repeated Dose 28-Day Oral Toxicity Study (based on OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.
Caption: Workflow for a 90-day repeated dose oral toxicity study.
The protocol is similar to the 28-day study but with an extended duration of 90 days and a larger number of animals (at least 10 males and 10 females per group). [15][16][17][18][19][20]Additional assessments, such as ophthalmological examinations, are also included. [15][16][17][18][19][20]
In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)
This assay is used to detect genotoxic damage to chromosomes or the mitotic apparatus. [21][22]
-
Test System: Typically mice or rats.
-
Dose Administration: The test substance is administered, usually on one or more occasions.
-
Sample Collection: Bone marrow is sampled at appropriate times after treatment.
-
Analysis: Erythrocytes are prepared on slides and stained. The number of micronucleated immature (polychromatic) erythrocytes is counted per 1000-2000 immature erythrocytes. [23]5. Data Evaluation: An increase in the frequency of micronucleated erythrocytes in treated animals indicates genotoxicity. [17][21]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these botanicals is crucial for predicting their therapeutic efficacy and potential toxicity.
Phellodendron and Berberine
Phellodendron's biological activities are largely attributed to its alkaloid content, with berberine being the most studied.
Therapeutic Signaling Pathways of Phellodendron/Berberine
Caption: Therapeutic signaling pathways of Phellodendron and berberine.
Phellodendron and its active compound berberine exert their anti-inflammatory and anti-cancer effects through the modulation of several key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. [19][24] Toxic Mechanisms of Berberine
Caption: Potential toxic mechanisms of berberine.
The toxicity of berberine is linked to its ability to induce mitochondrial dysfunction by inhibiting the respiratory chain and inducing the mitochondrial permeability transition (MPT). [8][[“]][[“]][[“]]It also inhibits cytochrome P450 enzymes, leading to potential drug-drug interactions. [4]
Herbal Alternatives: Boswellia serrata and Curcuma longa
Boswellia serrata : The anti-inflammatory effects of Boswellia serrata are primarily mediated by boswellic acids, which inhibit pro-inflammatory enzymes like 5-lipoxygenase (5-LOX) and suppress key inflammatory signaling pathways such as NF-κB. [[“]][[“]][[“]][28] Curcuma longa : Curcumin, the active constituent of turmeric, exerts its therapeutic effects by modulating multiple signaling pathways, including NF-κB, MAPKs, and various protein kinases, leading to its anti-inflammatory, antioxidant, and anti-cancer properties. [29]
Conclusion and Future Directions
The available evidence suggests that while Phellodendron extracts hold therapeutic promise, their long-term use requires careful consideration due to the potential for toxicity, primarily driven by their berberine content. The lack of comprehensive long-term (90-day or longer) toxicity studies on standardized Phellodendron extracts is a significant data gap that needs to be addressed for its safe development as a therapeutic agent.
In comparison, Boswellia serrata and Curcuma longa have more robust long-term safety data from preclinical and clinical studies, establishing them as potentially safer alternatives for long-term use in inflammatory conditions.
For researchers and drug development professionals, this guide highlights the importance of:
-
Conducting comprehensive, long-term toxicity studies (90-day and beyond) for Phellodendron extracts, following standardized guidelines such as those from the OECD.
-
Thoroughly investigating the potential for drug interactions, particularly through the inhibition of CYP450 enzymes.
-
Characterizing the full phytochemical profile of Phellodendron extracts to understand the contribution of other constituents to both efficacy and toxicity.
By addressing these research gaps, the scientific community can better validate the safety and toxicity of long-term Phellodendron use and unlock its full therapeutic potential.
References
- 1. Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbal Hepatotoxicity: Clinical Characteristics and Listing Compilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. A-90 Day Gavage Safety Assessment of Boswellia serrata in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Phellodendron and Citrus extracts benefit cardiovascular health in osteoarthritis patients: a double-blind, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Evaluation of Standardized Extract of Curcuma longa (NR-INF-02): A 90-Day Subchronic Oral Toxicity Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Evaluation of Standardized Extract of Curcuma longa (NR-INF-02): A 90-Day Subchronic Oral Toxicity Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cot.food.gov.uk [cot.food.gov.uk]
- 11. Safety assessment of a novel water-soluble extract of Boswellia serrata gum resin: acute toxicity, 90-day sub-chronic toxicity, Ames' bacterial reverse mutation, and in vivo micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 16. oecd.org [oecd.org]
- 17. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 18. oecd.org [oecd.org]
- 19. ask-force.org [ask-force.org]
- 20. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 21. nucro-technics.com [nucro-technics.com]
- 22. Genotoxicity Study (Micronucleus Test).docx [slideshare.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Evaluation of Medicinal Plant Hepatotoxicity in Co-cultures of Hepatocytes and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. consensus.app [consensus.app]
- 26. consensus.app [consensus.app]
- 27. consensus.app [consensus.app]
- 28. unflameyourself.com [unflameyourself.com]
- 29. researchgate.net [researchgate.net]
Phellodendron's Antimicrobial Efficacy: A Comparative Analysis Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antimicrobial Activity of Phellodendron Species with Conventional Antibiotics, Supported by Experimental Data.
The increasing prevalence of antibiotic-resistant pathogens has spurred a global search for alternative antimicrobial agents. Traditional medicinal plants, such as those from the Phellodendron genus, have emerged as promising sources of novel therapeutic compounds. This guide provides a comprehensive comparison of the antimicrobial activity of Phellodendron extracts and their primary active constituent, berberine, against standard antibiotics, based on available experimental data.
Data Presentation: Quantitative Antimicrobial Activity
The antimicrobial efficacy of Phellodendron has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from various studies, offering a comparative perspective against standard antibiotics.
| Microorganism | Phellodendron Extract/Compound | Concentration/MIC | Standard Antibiotic | MIC | Reference |
| Streptococcus mutans | Phellodendron Bark Extract | 9.8–312.5 µg/mL | - | - | [1] |
| Staphylococcus aureus | Berberine | 64-256 mg/L | Clindamycin | >1024 mg/L (Resistant) | [2] |
| Staphylococcus aureus | Berberine | 64-256 mg/L | Rifampicin | 0.06 mg/L (Susceptible) | [2] |
| Coagulase-Negative Staphylococci | Berberine | 16-512 µg/mL | - | - | [3] |
| Escherichia coli | Berberine | 1024-2048 µg/mL | - | - |
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Phellodendron Extracts and Berberine Against Various Bacteria.
| Microorganism | Phellodendron Extract (100 mg/mL) | Zone of Inhibition (mm) | Standard Antibiotic | Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Ethanol stem bark extract of P. amurense | 5.67 | - | - | - | [4] |
| Escherichia coli | Ethanol stem bark extract of P. amurense | 8.00 | - | - | - | [4] |
| Pseudomonas aeruginosa | Ethanol stem bark extract of P. amurense | 8.67 | - | - | - | [4] |
Table 2: Zone of Inhibition Data for Phellodendron amurense Extract.
Experimental Protocols
The data presented in this guide were primarily obtained through two standard antimicrobial susceptibility testing methods: the Agar Well Diffusion method and the Broth Dilution Method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is utilized to qualitatively assess the antimicrobial activity of a substance.
-
Preparation of Inoculum: A standardized microbial suspension is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of bacterial growth.
-
Well Creation: A sterile cork borer (typically 6-8 mm in diameter) is used to punch wells into the agar.
-
Application of Test Substance: A specific volume (e.g., 100 µL) of the Phellodendron extract or standard antibiotic solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation and Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each well, where bacterial growth has been prevented.
Broth Dilution Method (for MIC Determination)
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the Phellodendron extract or standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (broth with inoculum, no antimicrobial) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) after incubation.
Mandatory Visualization
Antimicrobial Mechanism of Action of Phellodendron Alkaloids
The primary antimicrobial activity of Phellodendron is attributed to its isoquinoline (B145761) alkaloids, most notably berberine. These compounds exert their effects through a multi-target mechanism on bacterial cells. The following diagram illustrates the key mechanisms of action.
Caption: Antimicrobial mechanisms of Phellodendron alkaloids on a bacterial cell.
Experimental Workflow for Antimicrobial Susceptibility Testing
The logical flow of determining and comparing the antimicrobial activity of a plant extract with a standard antibiotic is depicted in the workflow diagram below.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Antibacterial activity of phellodendron bark against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Berberine Enhances the Antibacterial Activity of Selected Antibiotics against Coagulase-Negative Staphylococcus Strains in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Phellochin
Disclaimer: The information provided in this document is for research and professional laboratory use only. Phellochin is a bioactive chemical and should be handled with care by trained professionals.[1] This guide is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS for this compound and adhere to your organization's environmental health and safety guidelines.
This compound is a triterpenoid (B12794562) natural product derived from Phellodendron chinense.[2][3] Due to its bioactive nature, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This document outlines the essential procedures for the safe disposal of this compound and associated waste.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, making sure to hold the eyelids open. Seek prompt medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This compound Properties and Hazards
Understanding the chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 115334-04-8[1][3][4][5][6] |
| Molecular Formula | C31H52O4[1][3][5][6] |
| Molecular Weight | 488.75 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[2][4] |
| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.[2][3] |
While specific toxicity data for this compound is limited, it is classified as a bioactive compound and should be handled as potentially hazardous.[1] One study indicated it did not show antifeedant activity, unlike other compounds from the same plant.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations for hazardous waste.[7] Never dispose of this compound or its solutions down the drain.[8]
Segregation of Waste
Proper waste segregation is the first step in the disposal process.
Caption: Segregation of this compound waste into solid, liquid, and sharps categories.
Disposal of Solid Waste
-
Collection: Place all non-sharp, this compound-contaminated solid waste (e.g., gloves, pipette tips, empty vials, absorbent pads) into a designated, puncture-proof container lined with a heavy-duty plastic bag.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should also identify the contents, including "this compound."
-
Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area within the laboratory.
-
Pickup: When the container is nearly full, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[8]
Disposal of Liquid Waste
-
Collection: Collect all liquid waste containing this compound, including unused solutions and the initial rinses of contaminated glassware, in a compatible, leak-proof, and shatter-resistant container.[9]
-
Compatibility: Do not mix incompatible chemicals. Since this compound is soluble in various organic solvents, ensure the waste container is appropriate for the solvent used.
-
Labeling: Affix a "Hazardous Waste" label to the container, listing all chemical constituents, including this compound and any solvents, with their approximate concentrations.
-
Storage: Keep the liquid waste container tightly capped and stored in secondary containment to prevent spills.
-
Pickup: Schedule a pickup with your institution's EHS department for proper disposal.
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (one in which this compound is soluble, like acetone or ethyl acetate). This first rinse must be collected and disposed of as hazardous liquid waste.[9]
-
Subsequent Rinses: For highly toxic compounds, the first three rinses should be collected as hazardous waste.[9]
-
Final Wash: After the initial hazardous rinses, the glassware can typically be washed with soap and water as per standard laboratory procedures.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Caption: Decision workflow for responding to a this compound spill.
Small Spills (Solid or Liquid)
-
Containment: If it is a powder, gently cover it with a damp paper towel to avoid generating dust. For liquids, use an absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean the area. Place all contaminated materials into the designated hazardous solid waste container.
-
Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.
Large Spills
-
Evacuation: Evacuate the immediate area and alert others.
-
Isolation: If possible and safe to do so, close the doors to the affected area to prevent the spread of contamination.
-
Notification: Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance. Do not attempt to clean up a large spill without specialized training and equipment.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS:115334-04-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CAS:115334-04-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound, CasNo.115334-04-8 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]
- 6. chemfarms.com [chemfarms.com]
- 7. fishersci.com [fishersci.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
